molecular formula C10H20N2O3 B11892196 NH2-C2-amido-C2-Boc

NH2-C2-amido-C2-Boc

Katalognummer: B11892196
Molekulargewicht: 216.28 g/mol
InChI-Schlüssel: PINQOWFBHLVQEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

NH2-C2-amido-C2-Boc is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H20N2O3

Molekulargewicht

216.28 g/mol

IUPAC-Name

tert-butyl 4-(2-aminoethylamino)-4-oxobutanoate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)5-4-8(13)12-7-6-11/h4-7,11H2,1-3H3,(H,12,13)

InChI-Schlüssel

PINQOWFBHLVQEJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CCC(=O)NCCN

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to NH2-C2-amido-C2-Boc: A Bifunctional Linker for Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-C2-amido-C2-Boc, systematically named tert-butyl (2-(2-aminoacetamido)ethyl)carbamate, is a heterobifunctional chemical linker instrumental in the burgeoning field of targeted protein degradation. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this molecule facilitates the recruitment of target proteins to the cellular ubiquitin-proteasome system for degradation. Its structure features a terminal primary amine for conjugation to a ligand for an E3 ubiquitin ligase and a Boc-protected amine that, upon deprotection, reveals a reactive site for coupling with a target protein ligand. This guide provides a comprehensive overview of its properties, synthesis, and application, with a focus on its role in the development of novel therapeutics.

Core Properties of this compound

This compound is an alkyl chain-based PROTAC linker. Its physical and chemical properties are summarized below. While specific experimental data such as detailed NMR peak assignments and precise solubility are not always publicly available, the following tables provide key identifiers and expected characteristics based on supplier specifications and data for structurally similar compounds.

Identifier Value
Chemical Name tert-butyl (2-(2-aminoacetamido)ethyl)carbamate
CAS Number 1692613-62-9
Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
Property Value/Information
Appearance White to off-white solid or colorless oil
Purity Typically ≥98% (as specified by suppliers)
Solubility Expected to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM).
Storage Store at -20°C for long-term stability.

The Role in PROTAC Technology: The Ubiquitin-Proteasome Signaling Pathway

PROTACs are innovative heterobifunctional molecules that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. They consist of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a foundational element of this linker.

The mechanism of action of a PROTAC involves the following steps, which are part of the ubiquitin-proteasome pathway:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to the target protein. This process is repeated to form a polyubiquitin chain on the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, a large protein complex that functions as a cellular recycling center.

  • Recycling: The proteasome unfolds and degrades the target protein into small peptides. The ubiquitin molecules and the PROTAC are released and can participate in further rounds of protein degradation.

Ubiquitin_Proteasome_Pathway cluster_PROTAC PROTAC-Mediated Degradation cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., CDK2/9) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Polyubiquitination Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 ATP-dependent E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E2->E3_Ligase Delivers Ub Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Recycled_Ub Recycled Ub Proteasome->Recycled_Ub Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC Recycled_Ub->Ub Recycled_PROTAC->PROTAC

PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.

Experimental Protocols

The synthesis of a functional PROTAC using this compound involves a multi-step process. Below are generalized protocols for the synthesis of the linker and its subsequent use in preparing a PROTAC, exemplified by the synthesis of a CDK2/9 degrader.

Synthesis of this compound (Illustrative Pathway)
  • Mono-Boc Protection of Ethylenediamine:

    • Reagents: Ethylenediamine, di-tert-butyl dicarbonate (Boc₂O), a suitable solvent (e.g., dioxane, dichloromethane).

    • Procedure: Ethylenediamine is reacted with one equivalent of Boc₂O in a suitable solvent at room temperature. The use of a large excess of ethylenediamine can favor the formation of the mono-protected product. The reaction mixture is then worked up and purified, typically by column chromatography, to isolate tert-butyl (2-aminoethyl)carbamate.

  • Coupling with Activated Glycine:

    • Reagents: tert-butyl (2-aminoethyl)carbamate, an N-protected glycine derivative (e.g., Fmoc-Gly-OH or Cbz-Gly-OH), a peptide coupling agent (e.g., HATU, HOBt/EDC), a non-nucleophilic base (e.g., DIPEA), and a suitable solvent (e.g., DMF).

    • Procedure: The N-protected glycine is activated with the coupling agent and base. Tert-butyl (2-aminoethyl)carbamate is then added to the reaction mixture. The reaction is stirred at room temperature until completion. After an aqueous workup, the protected intermediate is purified.

    • Deprotection: The N-terminal protecting group (Fmoc or Cbz) is removed under appropriate conditions (e.g., piperidine for Fmoc, hydrogenolysis for Cbz) to yield the final product, this compound.

Synthesis of a PROTAC CDK2/9 Degrader

This compound has been utilized in the synthesis of a dual degrader of CDK2 and CDK9.[1] The general workflow involves coupling the linker to the E3 ligase ligand and the target protein ligand.

  • Coupling of Linker to E3 Ligase Ligand (Pomalidomide derivative):

    • Reagents: A carboxylic acid-functionalized pomalidomide derivative, this compound, HATU, DIPEA, DMF.

    • Procedure: The pomalidomide derivative is dissolved in DMF, followed by the addition of HATU and DIPEA. The mixture is stirred for a few minutes to activate the carboxylic acid. This compound is then added, and the reaction is stirred at room temperature overnight. The product, a pomalidomide-linker conjugate with a Boc-protected amine, is isolated after workup and purification.

  • Boc Deprotection:

    • Reagents: The pomalidomide-linker-Boc conjugate, trifluoroacetic acid (TFA), dichloromethane (DCM).

    • Procedure: The Boc-protected intermediate is dissolved in DCM, and TFA is added. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected pomalidomide-linker-amine conjugate.

  • Coupling to CDK Inhibitor (Warhead):

    • Reagents: The deprotected pomalidomide-linker-amine, a carboxylic acid-functionalized CDK inhibitor, HATU, DIPEA, DMF.

    • Procedure: The CDK inhibitor is activated with HATU and DIPEA in DMF. The deprotected pomalidomide-linker-amine is then added to the mixture. The reaction is stirred at room temperature until completion. The final PROTAC is purified by preparative HPLC.

PROTAC_Synthesis_Workflow cluster_Step1 Step 1: Linker Synthesis cluster_Step2 Step 2: PROTAC Assembly Ethylenediamine Ethylenediamine Mono_Boc tert-butyl (2-aminoethyl)carbamate Ethylenediamine->Mono_Boc Boc2O Boc₂O Boc2O->Mono_Boc Linker This compound Mono_Boc->Linker Protected_Glycine N-Protected Glycine Protected_Glycine->Linker Intermediate_Boc E3 Ligand-Linker-Boc Linker->Intermediate_Boc Amide Coupling E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide-COOH) E3_Ligand->Intermediate_Boc Intermediate_Amine E3 Ligand-Linker-NH2 Intermediate_Boc->Intermediate_Amine Boc Deprotection TFA TFA/DCM TFA->Intermediate_Amine Final_PROTAC Final PROTAC (CDK2/9 Degrader) Intermediate_Amine->Final_PROTAC Amide Coupling Warhead Target Ligand (Warhead) (e.g., CDK inhibitor-COOH) Warhead->Final_PROTAC

General workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is a valuable and versatile bifunctional linker that plays a crucial role in the design and synthesis of PROTACs. Its straightforward, yet adaptable, chemical structure allows for the systematic construction of these complex molecules. By enabling the targeted degradation of disease-relevant proteins, linkers like this compound are integral to the development of a new generation of therapeutics with the potential to address a wide range of human diseases. This guide provides a foundational understanding of its properties and applications for researchers and professionals dedicated to advancing the field of targeted protein degradation.

References

An In-depth Technical Guide to NH2-C2-amido-C2-Boc: A Bifunctional Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-C2-amido-C2-Boc, systematically named tert-butyl (2-(2-aminoacetamido)ethyl)carbamate, is a heterobifunctional chemical linker instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in the development of a dual degrader for Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).

Chemical Structure and Properties

This compound is an aliphatic linker characterized by a primary amine (NH2) and a Boc-protected amine, separated by a two-carbon chain, an amide group, and another two-carbon chain. This structure allows for sequential conjugation to two different molecules of interest, a crucial feature for PROTAC synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name tert-butyl (2-(2-aminoacetamido)ethyl)carbamate-
CAS Number 1692613-62-9[1][2][3][4]
Molecular Formula C₁₀H₂₀N₂O₃[4]
Molecular Weight 216.28 g/mol
Appearance White crystalline powder
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Note: Specific experimental data such as melting point, boiling point, and detailed solubility are not consistently reported in publicly available literature. It is recommended to refer to the supplier's Certificate of Analysis for the most accurate information.

Application in PROTAC Synthesis

The primary application of this compound is as a linker in the construction of PROTACs. Its design, with two distinct reactive ends, enables the covalent attachment of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

A notable example of its use is in the synthesis of the dual CDK2/9 degrader, compound F3, as described by Zhou F, et al. In this context, the this compound linker connects a CDK inhibitor to a ligand for the Cereblon (CRBN) E3 ligase.

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a bifunctional linker like this compound typically follows a logical sequence of protection and deprotection steps to ensure specific conjugation.

PROTAC_Synthesis_Workflow cluster_linker Linker Synthesis cluster_poi_ligand POI Ligand cluster_e3_ligand E3 Ligase Ligand cluster_synthesis PROTAC Assembly Linker This compound Step1 Couple Linker to POI Ligand Linker->Step1 POI_Ligand CDK Inhibitor POI_Ligand->Step1 E3_Ligand Cereblon Ligand Step3 Couple to E3 Ligase Ligand E3_Ligand->Step3 Step2 Deprotect Boc Group Step1->Step2 Step2->Step3 Final_PROTAC Final PROTAC (e.g., Compound F3) Step3->Final_PROTAC

A generalized workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a generalized representation and may require optimization.

  • Mono-Boc Protection of Ethylenediamine: React ethylenediamine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent (e.g., dichloromethane or dioxane) to yield N-Boc-ethylenediamine. Careful control of stoichiometry is required to favor mono-protection.

  • Coupling with a Protected Amino Acid: React the free amine of N-Boc-ethylenediamine with a protected amino acid, such as N-Fmoc-glycine, using a standard peptide coupling reagent like HATU or HBTU in the presence of a non-nucleophilic base (e.g., DIEA) in a solvent like DMF.

  • Deprotection of Fmoc Group: Remove the Fmoc protecting group from the glycine moiety using a solution of piperidine in DMF.

  • Purification: The final product, tert-butyl (2-(2-aminoacetamido)ethyl)carbamate, would be purified using column chromatography.

Biological Evaluation of a PROTAC Derived from this compound

The following protocols are based on the methodologies used to evaluate the dual CDK2/9 degrader F3.

Cell Culture:

  • PC-3 human prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blot Analysis for Protein Degradation:

  • Cell Lysis: After treatment with the PROTAC compound for the desired time and concentrations, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against CDK2, CDK9, and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis:

  • Cell Treatment and Fixation: PC-3 cells are treated with the PROTAC compound for 48 hours. Cells are then harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).

Signaling Pathway of PROTAC-Mediated Protein Degradation

The PROTAC molecule, synthesized using the this compound linker, facilitates the formation of a ternary complex between the target protein (CDK2/9) and the E3 ubiquitin ligase (Cereblon). This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Pathway cluster_components Molecular Components cluster_process Degradation Process PROTAC PROTAC (CDK inhibitor-linker-CRBN ligand) Ternary_Complex Ternary Complex Formation (CDK-PROTAC-CRBN) PROTAC->Ternary_Complex CDK CDK2/9 (Target Protein) CDK->Ternary_Complex CRBN Cereblon (CRBN) (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of CDK2/9 Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasomal Degradation Ubiquitination->Proteasome Recognition Degraded_CDK Degraded CDK2/9 Peptides Proteasome->Degraded_CDK

Mechanism of PROTAC-mediated degradation of CDK2/9.

Conclusion

This compound is a valuable and versatile bifunctional linker for the synthesis of PROTACs. Its chemical structure is well-suited for the modular assembly of these heterobifunctional molecules. The successful use of this linker in the development of a potent dual CDK2/9 degrader highlights its utility in academic research and drug discovery. The experimental protocols and pathways described in this guide provide a framework for researchers and scientists working to develop novel protein degraders for various therapeutic targets.

References

An In-depth Technical Guide on the Synthesis of NH2-C2-amido-C2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The molecule designated as NH2-C2-amido-C2-Boc, chemically named tert-butyl (2-(2-aminoacetamido)ethyl)carbamate, is a valuable heterobifunctional linker molecule. Its structure incorporates a primary amine and a Boc-protected amine, connected by an ethyl-amido-ethyl spacer. This architecture makes it a useful building block in chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][][4] PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in optimizing the orientation and distance between the two recruited proteins. This guide provides a detailed, two-step synthesis pathway for this compound, complete with experimental protocols, quantitative data, and a visual representation of the synthetic route.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved in two key steps starting from commercially available precursors:

  • Amide Coupling: The first step involves the formation of an amide bond between N-Boc-ethylenediamine and N-carbobenzyloxy (Z)-glycine. This reaction is typically mediated by a peptide coupling agent to ensure high efficiency and yield.

  • Deprotection: The second step is the selective removal of the Z (Cbz) protecting group from the intermediate product via catalytic hydrogenation. This method is chosen for its mild conditions and high selectivity, leaving the acid-labile Boc group intact.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis pathway.

StepReactant 1Reactant 2Coupling Agent/CatalystProductSolventTypical Yield (%)
1N-Boc-ethylenediamineN-Z-glycineHATU/DIPEAtert-butyl (2-(2-(benzyloxycarbonylamino)acetamido)ethyl)carbamateDichloromethane85-95
2tert-butyl (2-(2-(benzyloxycarbonylamino)acetamido)ethyl)carbamateHydrogen (H2) gasPalladium on Carbon (Pd/C)tert-butyl (2-(2-aminoacetamido)ethyl)carbamate (this compound)Methanol90-98

Experimental Protocols

Step 1: Synthesis of tert-butyl (2-(2-(benzyloxycarbonylamino)acetamido)ethyl)carbamate

This procedure details the amide coupling of N-Boc-ethylenediamine and N-Z-glycine using HATU as the coupling agent.

  • Materials:

    • N-Boc-ethylenediamine (1.0 eq)

    • N-Z-glycine (1.05 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

  • Procedure:

    • To a solution of N-Z-glycine (1.05 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of N-Boc-ethylenediamine (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield the pure tert-butyl (2-(2-(benzyloxycarbonylamino)acetamido)ethyl)carbamate as a white solid.

Step 2: Synthesis of this compound (tert-butyl (2-(2-aminoacetamido)ethyl)carbamate)

This procedure describes the deprotection of the Z-group via catalytic hydrogenation.

  • Materials:

    • tert-butyl (2-(2-(benzyloxycarbonylamino)acetamido)ethyl)carbamate (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (10 mol%)

    • Methanol

    • Hydrogen gas (H2) balloon or hydrogenation apparatus

    • Round-bottom flask or hydrogenation vessel

    • Magnetic stirrer

    • Celite® pad

  • Procedure:

    • Dissolve the tert-butyl (2-(2-(benzyloxycarbonylamino)acetamido)ethyl)carbamate (1.0 eq) in methanol in a suitable reaction vessel.

    • Carefully add 10% Pd/C catalyst (10 mol%) to the solution.

    • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the final product, this compound, as a solid or oil. The product is often of sufficient purity for subsequent use without further purification.

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway reactant1 N-Boc-ethylenediamine intermediate tert-butyl (2-(2-(benzyloxycarbonylamino) acetamido)ethyl)carbamate reactant1->intermediate reactant2 N-Z-glycine reactant2->intermediate product This compound intermediate->product r1_reagents HATU, DIPEA DCM, rt r1_reagents->intermediate r2_reagents H2, 10% Pd/C Methanol, rt r2_reagents->product

References

Technical Guide: NH2-C2-amido-C2-Boc, a Bifunctional Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NH2-C2-amido-C2-Boc, a bifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker component is critical as it connects the target protein binder and the E3 ligase ligand, and its composition influences the efficacy, solubility, and cell permeability of the final PROTAC molecule.

Core Compound Information

This compound is a heterobifunctional linker featuring a terminal amine (NH2) and a Boc-protected amine. This structure allows for sequential, controlled conjugation to a protein of interest (POI) ligand and an E3 ligase ligand, a key step in the modular synthesis of PROTACs.

PropertyData
CAS Number 1692613-62-9
Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
Common Synonyms PROTAC Linker
Typical Purity ≥99.0%
Physical State Solid
Storage Conditions Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)

Commercial Suppliers

A number of chemical suppliers specialize in reagents for drug discovery and offer this compound. Researchers can inquire with the following vendors for pricing and availability:

  • AbMole BioScience[1][2]

  • BOC Sciences[3][]

  • MedChemExpress[5]

  • Ambeed

  • ChemScene

Role in PROTAC Synthesis: A Conceptual Workflow

The primary application of this compound is in the assembly of PROTACs. The diagram below illustrates the logical workflow of how this linker is used to connect a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps POI_Ligand POI Ligand (with reactive group) Step1 Step 1: Couple Linker to POI Ligand (Amide Bond Formation) POI_Ligand->Step1 Linker This compound Linker->Step1 E3_Ligand E3 Ligase Ligand (with reactive group) Step3 Step 3: Couple to E3 Ligase Ligand E3_Ligand->Step3 Intermediate Boc-Protected Intermediate Step1->Intermediate Formation of Boc-protected conjugate Step2 Step 2: Boc Deprotection (expose terminal amine) Intermediate->Step2 Deprotected_Intermediate Amine-Functionalized Intermediate Step2->Deprotected_Intermediate Activation for second coupling Deprotected_Intermediate->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Final Conjugation

Caption: Logical workflow for PROTAC synthesis using a bifunctional linker.

Experimental Protocols

The following are generalized protocols for the synthesis of PROTACs using an amine-functionalized linker like this compound. These protocols are based on standard methodologies in medicinal chemistry and may require optimization for specific substrates.

Protocol 1: Amide Bond Formation with a Carboxylic Acid-Functionalized Ligand

This protocol outlines the coupling of the primary amine of the linker to a ligand (either for the POI or E3 ligase) that contains a carboxylic acid functional group.

Materials and Reagents:

  • Ligand-COOH (1.0 equivalent)

  • This compound (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized ligand (Ligand-COOH) in anhydrous DMF.

  • To this solution, add HATU and DIPEA. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the this compound linker to the reaction mixture.

  • Continue to stir the reaction at room temperature overnight.

  • Monitor the progress of the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with a 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Protocol 2: Boc Deprotection

This step removes the Boc protecting group to expose the terminal amine for the second coupling reaction.

Materials and Reagents:

  • Boc-protected intermediate from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • At 0 °C, add TFA to the solution (typically 20-50% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt is often used in the next step without further purification.

Protocol 3: Second Amide Bond Formation

This protocol couples the newly exposed amine with a second carboxylic acid-functionalized ligand.

Procedure: The procedure is analogous to Protocol 1, using the deprotected amine from Protocol 2 as the starting material to be coupled with the second ligand (e.g., E3 ligase ligand-COOH).

Concluding Remarks

This compound is a valuable tool in the construction of PROTACs, enabling a modular and controlled synthetic approach. The protocols provided herein offer a foundational methodology for the synthesis of these complex heterobifunctional molecules. Researchers should note that the optimization of linker length, composition, and attachment points is a critical aspect of PROTAC design and significantly impacts the degradation efficacy of the final compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern drug development and chemical biology, linker molecules are critical components that bridge functional moieties, such as in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of these complex molecules, offering robust protection of amine functionalities and facile, orthogonal removal under acidic conditions. Understanding the physicochemical properties of the Boc-protected linkers themselves is paramount for optimizing synthetic routes, ensuring stability, and influencing the characteristics of the final conjugate.

This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-protected linkers, including solubility, lipophilicity (LogP), and chemical stability. It features a compilation of available quantitative data, detailed experimental protocols for both synthesis and property determination, and logical workflows visualized with Graphviz to aid researchers in their experimental design and execution.

The Strategic Role of the Boc Protecting Group in Linker Chemistry

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in non-peptide chemistry and solid-phase peptide synthesis (SPPS).[1] Its popularity stems from its stability across a wide range of nucleophilic and basic conditions, while being easily removable under moderately acidic conditions.[2][3] This acid lability, contrasted with the stability of other protecting groups (e.g., benzyl-based ethers or Fmoc groups), provides the orthogonality required for complex, multi-step syntheses.[4]

In the context of linkers, the Boc group serves several critical functions:

  • Controlled, Stepwise Synthesis: It ensures that one end of a bifunctional linker remains inert while the other is chemically modified. This prevents self-polymerization and allows for a controlled sequence of conjugation, which is fundamental to the construction of well-defined bioconjugates.[4]

  • Enhanced Stability and Handling: By converting a reactive primary or secondary amine into a less reactive carbamate, the Boc group can improve the overall stability and ease of handling of the linker molecule during synthesis, purification, and storage.

  • Modulation of Physicochemical Properties: The introduction of the bulky, lipophilic tert-butyl group can alter the solubility and lipophilicity of the linker, which can be a strategic consideration during synthesis and purification.

Core Physicochemical Properties of Boc-Protected Linkers

The physicochemical profile of a linker influences not only its own reactivity and handling but also the properties of the final drug conjugate, affecting pharmacokinetics, bioavailability, and cell permeability.

Solubility

Solubility is a critical parameter for any chemical entity intended for biological application or use in aqueous reaction buffers. The solubility of Boc-protected linkers is highly dependent on the nature of the linker backbone.

  • Alkyl Linkers: Long, saturated alkyl chains are hydrophobic and tend to decrease aqueous solubility. Boc-protection of an amine on such a linker further increases its lipophilic character.

  • Polyethylene Glycol (PEG) Linkers: PEG linkers are known for their excellent water solubility. Incorporating PEG chains is a common strategy to enhance the hydrophilicity of a molecule. Boc-protected amino-PEG linkers are therefore often readily soluble in water and a range of organic solvents like DMSO, DMF, and DCM.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a molecule's ability to cross cell membranes. The linker's lipophilicity contributes significantly to the overall LogP of the final PROTAC or other drug conjugate.

  • Highly lipophilic linkers can reduce the overall hydrophilicity of a drug, which can negatively impact its pharmacokinetic profile.

  • Conversely, overly hydrophilic linkers can increase the polar surface area to a point where cell permeability is hindered.

  • The Boc group itself is lipophilic and increases the LogP of the parent molecule. Studies on Boc-modified amino acids show LogP values typically ranging from 0.25 to 3.0.

Chemical Stability

The stability of the Boc group is well-characterized. It is robust under basic and nucleophilic conditions but labile to acid.

  • pH Stability: Boc-protected linkers are stable in neutral and basic aqueous solutions. However, they are readily cleaved under acidic conditions (e.g., pH < 4). The rate of cleavage is dependent on the strength of the acid; strong acids like trifluoroacetic acid (TFA) can remove the Boc group within minutes, while milder acidic conditions may require longer reaction times.

  • Thermal Stability: While acid is the most common method for cleavage, thermal deprotection is also possible, though it may require elevated temperatures. Some studies have explored thermal deprotection in water at temperatures between 90-100°C.

  • Stability in Biological Milieu: The carbamate linkage of the Boc group is generally stable to enzymatic degradation in plasma.

Data Presentation of Physicochemical Properties

Quantitative data for a wide range of specific Boc-protected linkers is not centrally compiled and is often embedded within broader experimental papers. The following tables summarize illustrative data found for representative linkers to provide a baseline for researchers.

Table 1: Solubility of Various Boc-Protected Linkers

Linker Name Structure Type Solvent(s) Solubility Reference
Boc-NH-PEG3-NHS ester PEG DMSO 50 mg/mL (119.49 mM)
5-Boc-amino-pentanoic acid Alkyl DMSO, Water, Ethanol 43 mg/mL (197.91 mM)
N-Boc-N-bis(PEG8-acid) PEG Water, DMSO, DCM, DMF Soluble

| N-Boc-PEG6-alcohol | PEG | DMSO, DCM, DMF | Soluble | |

Table 2: Lipophilicity (LogP) of Boc-Protected Amino Acids

Compound LogP Value Context Reference
Boc-modified proline (Boc-Pro) 0.56 Used in coacervate formation studies

| General Boc-modified amino acids | 0.25 - 3.0 | Range for coacervate-forming ability | |

Experimental Protocols

This section provides detailed methodologies for the synthesis, deprotection, and characterization of the physicochemical properties of Boc-protected linkers.

General Protocol for Boc-Protection of an Amine

This protocol describes the standard procedure for protecting a primary or secondary amine using di-tert-butyl dicarbonate (Boc)₂O.

Reagents and Materials:

  • Amine-containing linker

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equivalents)

  • Base (e.g., Triethylamine (TEA) or DIPEA, 3 equivalents)

  • Solvent (e.g., 2:1 v/v mixture of H₂O/THF, or DCM)

  • Round-bottom flask, magnetic stirrer, standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the starting amine and the base (e.g., TEA) in the chosen solvent system (e.g., H₂O/THF).

  • Stir the solution at room temperature for 5 minutes to ensure complete dissolution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add di-tert-butyl dicarbonate in one portion.

  • Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature over 4 hours.

  • Monitor the reaction progress via Thin-Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup. Typically, this involves diluting the reaction with water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the Boc-protected linker.

Protocols for Boc-Deprotection

The choice of deprotection method depends on the acid sensitivity of the substrate.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) This is the most common and rapid method. Reagents and Materials:

  • Boc-protected linker

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution for workup

Procedure:

  • Dissolve the Boc-protected linker in DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add the TFA solution (e.g., 25% TFA in DCM) to the flask.

  • Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize the remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: Deprotection using HCl in Dioxane This method is also widely used and often results in the precipitation of the amine as a hydrochloride salt. Reagents and Materials:

  • Boc-protected linker

  • 4M HCl in 1,4-dioxane

  • Diethyl ether for washing

Procedure:

  • Dissolve the Boc-protected linker in a minimal amount of a suitable solvent if necessary, or use it neat.

  • Add the 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.

Protocol for Determination of Aqueous Solubility (Kinetic Method)

This protocol is adapted from high-throughput screening methods and is suitable for rapid assessment.

Reagents and Materials:

  • Boc-protected linker compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plate

  • Plate shaker/thermomixer

  • Plate reader (UV-Vis spectrophotometer or nephelometer)

  • Filtration plate (for UV method)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10-20 mM) in DMSO.

  • Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Add Buffer: Add PBS buffer to each well to achieve the desired final compound concentration (the final DMSO concentration should be low, typically ≤1%).

  • Incubate: Seal the plate and place it on a thermomixer. Shake at a constant speed (e.g., 850 rpm) at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).

  • Detection (Choose one):

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering relative to controls indicates precipitation.

    • UV Spectroscopy: Filter the solution in each well using a solubility filter plate to remove any precipitate. Measure the UV absorbance of the clear filtrate in a UV-compatible plate.

  • Data Analysis: Quantify the concentration of the dissolved compound in the filtrate by comparing its UV absorbance to a standard curve prepared from serial dilutions of the DMSO stock. The highest concentration that remains in solution is reported as the kinetic solubility.

Protocol for Determination of Lipophilicity (Shake-Flask LogP Method)

This is the "gold standard" method for LogP determination.

Reagents and Materials:

  • Boc-protected linker compound

  • 1-Octanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Pre-saturation: Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours. Allow the layers to separate completely before use. This ensures that each phase is saturated with the other.

  • Sample Preparation: Prepare a stock solution of the test compound in either the pre-saturated PBS or pre-saturated 1-octanol.

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated 1-octanol and pre-saturated PBS. Add a small aliquot of the compound stock solution. The final concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Cap the vial tightly and shake or vortex it vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases. Let the vial stand until the phases have completely separated. Centrifugation can be used to accelerate phase separation.

  • Sampling: Carefully withdraw a known volume from the aqueous phase and a known volume from the octanol phase. Be cautious not to disturb the interface.

  • Quantification: Analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV). A calibration curve for the compound in each phase should be prepared.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Protocol for Determination of pH Stability

This protocol uses HPLC to quantify the degradation of a compound over time at different pH values.

Reagents and Materials:

  • Boc-protected linker compound

  • Buffers of various pH values (e.g., pH 2.0, pH 7.4, pH 9.0)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Incubator or water bath

  • Autosampler vials

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the test compound in a suitable solvent like acetonitrile or DMSO.

  • Incubation: For each pH condition, dilute the stock solution into the respective buffer to a known final concentration (e.g., 10-25 µg/mL).

  • Time Points: Aliquot the solutions into several vials for each pH. Place the vials in an incubator set to a specific temperature (e.g., 37°C or 60°C).

  • Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for each pH condition. If necessary, quench the reaction (e.g., by neutralizing the pH or cooling on ice) to stop further degradation.

  • HPLC Analysis: Analyze each sample by HPLC. The method should be capable of separating the parent compound from any potential degradants.

  • Data Analysis: Record the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample. Plot the percentage remaining versus time for each pH to determine the stability profile.

Mandatory Visualizations: Workflows and Logical Diagrams

The following diagrams illustrate key experimental workflows and logical relationships involving Boc-protected linkers.

Boc_Deprotection_Decision_Workflow start Start: Boc-Protected Linker Available substrate_check Assess Substrate Sensitivity to Strong Acid start->substrate_check method_tfa Use Standard Method: TFA in DCM substrate_check->method_tfa  No (Robust) method_hcl Alternative Standard: 4M HCl in Dioxane substrate_check->method_hcl method_mild Consider Milder Conditions: - Lewis Acids (ZnBr2) - Thermal Deprotection - Oxalyl Chloride/MeOH substrate_check->method_mild Yes (Sensitive)   workup_neutralize Workup: Neutralize with Base (e.g., NaHCO3) method_tfa->workup_neutralize workup_precipitate Workup: Precipitates as HCl salt, Filter and Wash method_hcl->workup_precipitate workup_mild Specific Workup per Mild Protocol method_mild->workup_mild end_product End: Deprotected Amine Linker workup_neutralize->end_product workup_precipitate->end_product workup_mild->end_product

Caption: Decision workflow for selecting a Boc deprotection method.

Boc_SPPS_Workflow cluster_cycle Repetitive Elongation Cycle deprotection 1. Deprotection Remove N-terminal Boc group (e.g., 25-50% TFA in DCM) neutralization 2. Neutralization Treat with base to get free amine (e.g., 5-10% DIEA in DCM/DMF) deprotection->neutralization coupling 3. Coupling Add next activated Boc-protected amino acid neutralization->coupling wash 4. Washing (DCM and/or DMF) coupling->wash wash->deprotection Start next cycle final_cleavage Final Cleavage Cleave peptide from resin and remove side-chain protecting groups (e.g., Anhydrous HF) wash->final_cleavage After final AA start Start: Resin with first Boc-AA attached start->deprotection purification Purification (e.g., RP-HPLC) final_cleavage->purification PROTAC_Synthesis_Workflow ligand1 E3 Ligase Ligand (e.g., Pomalidomide derivative) step1 Step 1: Amide Coupling Couple Ligand 1 to Linker ligand1->step1 linker Boc-Protected Bifunctional Linker linker->step1 ligand2 Target Protein (POI) Ligand (e.g., JQ1 derivative) step3 Step 3: Amide Coupling Couple POI Ligand ligand2->step3 intermediate1 Intermediate 1: Ligand1-Linker-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (e.g., TFA in DCM) intermediate1->step2 intermediate2 Intermediate 2: Ligand1-Linker-NH2 step2->intermediate2 intermediate2->step3 final_protac Final PROTAC Molecule step3->final_protac

References

NH2-C2-amido-C2-Boc molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties of NH2-C2-amido-C2-Boc, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental chemical attributes of this compound are summarized below. This data is essential for accurate experimental design and analysis in drug discovery and chemical biology applications.

PropertyValue
Molecular Formula C10H20N2O3[1][2]
Molecular Weight 216.28 g/mol [1]
CAS Number 1692613-62-9

Structural and Functional Relationships

The molecular structure of this compound is characterized by three key components: a primary amine (NH2), an ethylamido-ethyl linker, and a Boc (tert-butyloxycarbonyl) protecting group. This arrangement confers its utility as a versatile building block in chemical synthesis.

NH2 NH2 Primary Amine Linker C2-amido-C2 Ethylamido-ethyl Linker NH2->Linker Formula Molecular Formula C10H20N2O3 MW Molecular Weight 216.28 g/mol Boc Boc tert-butyloxycarbonyl Protecting Group Linker->Boc

Component relationship of this compound.

Experimental Protocols

Detailed experimental protocols involving this compound are highly specific to the intended application. As a PROTAC linker, its use is primarily in the multi-step synthesis of PROTAC molecules. A generalized workflow for its incorporation is as follows:

  • Deprotection of the Boc Group: The Boc protecting group is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a primary amine.

  • Coupling to a Ligand: The newly exposed amine is then coupled to the carboxylic acid of a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon) using standard peptide coupling reagents such as HATU or HBTU.

  • Coupling to a Target Protein Ligand: The terminal primary amine of the linker is subsequently coupled to a ligand for the target protein of interest, again using standard amide bond formation chemistry.

It is imperative for researchers to consult specific literature protocols relevant to their target protein and E3 ligase of choice for precise reaction conditions, stoichiometry, and purification methods.

References

Technical Guide: Solubility Profile of N-(2-aminoethyl)-2-(tert-butoxycarbonylamino)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Compound of Interest: NH2-C2-amido-C2-Boc (interpreted as N-(2-aminoethyl)-2-(tert-butoxycarbonylamino)acetamide)

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the bifunctional linker molecule commonly referred to as this compound. A thorough review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this specific compound. Consequently, this document focuses on providing a robust framework for researchers to determine its solubility through established experimental protocols. The guide also offers qualitative predictions based on the compound's chemical structure and the principle of "like dissolves like."

Introduction to the Compound

The designation "this compound" describes a bifunctional molecule that is not defined by a standard systematic name. Based on the nomenclature, the structure is interpreted as N-(2-aminoethyl)-2-(tert-butoxycarbonylamino)acetamide .

  • NH2-C2- : An aminoethyl group (H₂N-CH₂-CH₂-)

  • -amido- : An amide linkage (-NH-C(O)-)

  • -C2- : An ethyl group with a substituent (-CH₂-)

  • -Boc : A tert-butoxycarbonyl protecting group ((CH₃)₃C-O-C(O)-)

This structure contains several key functional groups that dictate its physicochemical properties:

  • A primary amine : A basic, polar, and hydrophilic group capable of hydrogen bonding.

  • A secondary amide : A polar group that can act as both a hydrogen bond donor and acceptor.

  • A Boc protecting group : A bulky, nonpolar, and lipophilic group that can significantly influence solubility, often decreasing aqueous solubility while increasing solubility in organic solvents.[1]

Such bifunctional linkers are crucial in various fields of drug development, including their use in Proteolysis Targeting Chimeras (PROTACs) where they connect a target protein ligand to an E3 ligase ligand.[][3] The linker's properties, including its solubility, are critical for the overall behavior of the resulting conjugate.[]

Predicted Qualitative Solubility Profile

The solubility of a compound is governed by its polarity, hydrogen bonding capability, molecular size, and crystal lattice energy.[4] The presence of both polar (amine, amide) and nonpolar (Boc group, alkyl chains) moieties in N-(2-aminoethyl)-2-(tert-butoxycarbonylamino)acetamide suggests a varied solubility profile.

The following table summarizes the predicted qualitative solubility in common laboratory solvents based on general chemical principles.

Table 1: Predicted Qualitative Solubility in Common Laboratory Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar amine and amide groups can form hydrogen bonds with protic solvents. However, the bulky, nonpolar Boc group and the overall molecular size will likely limit high solubility, especially in water. Solubility is expected to be higher in alcohols than in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are excellent at dissolving a wide range of organic compounds. They can accept hydrogen bonds from the amine and amide groups and effectively solvate both the polar and nonpolar regions of the molecule.
Polar Aprotic Acetonitrile (ACN)ModerateAcetonitrile is a polar aprotic solvent but is generally less effective at dissolving compounds with strong hydrogen bond donating capabilities compared to DMSO or DMF.
Moderately Polar Dichloromethane (DCM), ChloroformModerate to HighThese solvents are effective for many Boc-protected compounds. They can interact with the nonpolar parts of the molecule while having sufficient polarity to dissolve the amide group.
Nonpolar Hexane, TolueneLow to InsolubleThe molecule's significant polarity from the amine and amide groups makes it unlikely to be soluble in nonpolar solvents, which cannot effectively solvate these functional groups.

Experimental Protocols for Solubility Determination

Accurate solubility data must be determined empirically. The two most common methods are for determining thermodynamic and kinetic solubility.

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It measures the concentration of a saturated solution at equilibrium.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature shaker is recommended.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration (using a syringe filter, e.g., 0.45 µm PTFE).

  • Quantification:

    • Carefully take a known volume of the clear supernatant.

    • Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the compound using a validated analytical technique, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Kinetic solubility assays are high-throughput methods often used in early drug discovery. They measure the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer.

Methodology (Nephelometry or Turbidimetry):

  • Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

  • Serial Dilution: In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4). Perform serial dilutions.

  • Incubation: Mix the plate and incubate at a controlled temperature for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Visualizations

cluster_compound Compound Structure: this compound cluster_properties Physicochemical Properties cluster_solubility Predicted Solubility Compound N-(2-aminoethyl)-2-(tert-butoxycarbonylamino)acetamide Primary Amine (NH2) Amide Linkage Boc Group Polarity Polarity Hydrophilic Part (Amine/Amide) Lipophilic Part (Boc/Alkyl) Compound:f1->Polarity:h contributes to Compound:f2->Polarity:h contributes to Compound:f3->Polarity:l contributes to H_Bond Hydrogen Bonding (Donor & Acceptor) Compound->H_Bond enables Sol_Polar High in Polar Aprotic (DMSO, DMF) Polarity->Sol_Polar governs Sol_Mod Moderate in Alcohols, DCM Polarity->Sol_Mod governs Sol_Low Low in Water, Hexane Polarity->Sol_Low governs H_Bond->Sol_Polar H_Bond->Sol_Mod

Caption: Factors influencing the predicted solubility of the target compound.

start Start: Obtain Solid Compound & Select Solvents prep Prepare Saturated Solution (Add excess solid to solvent) start->prep equil Equilibrate (Shake at constant T for 24-72h) prep->equil separate Phase Separation (Centrifuge or Filter) equil->separate quant Quantify Supernatant (e.g., HPLC-UV vs. Standard Curve) separate->quant end End: Report Solubility (mg/mL or µM) quant->end

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Conclusion

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Boc-Protected Amino Acid Amides

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a representative Boc-protected dipeptide amide, analogous to the requested NH₂-C₂-amido-C₂-Boc structure. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at the characterization of such molecules.

The guide presents a compilation of representative spectral data, detailed experimental protocols for NMR analysis, and a logical workflow for the spectroscopic characterization of novel peptide-based compounds.

Representative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for a representative Boc-protected dipeptide, Boc-Gly-Gly-OMe, which serves as a structural analogue to NH₂-C₂-amido-C₂-Boc. The data is compiled from various sources and presented in a structured format for clarity and comparative analysis.

Table 1: ¹H NMR Spectral Data for a Representative Boc-Protected Dipeptide in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.40s9HC(CH₃)₃ (Boc)
3.70s3HOCH₃
3.54 - 3.71m2HCH₂ (Proline)
1.90 - 2.27m4HCH₂ x 2 (Proline)
4.45m1HCH (Alanine)
4.51m1HCH (Proline)
1.35d, J = 6.9 Hz3HCH₃ (Alanine)

Note: This data is for N-Boc-L-alanine-L-proline-OMe as a representative dipeptide derivative. The amino proton was not observed due to signal broadening.[1]

Table 2: ¹³C NMR Spectral Data for a Representative Boc-Protected Dipeptide in CDCl₃

Chemical Shift (δ) ppmAssignment
28.3C(CH₃)₃ (Boc)
52.7OCH₃
55.7CH
63.6CH₂O
80.4C(CH₃)₃ (Boc)
155.7CO-OᵗBu (Boc)
171.2CO-OCH₃

Note: This data is for N-Boc-L-serine-OMe as a representative protected amino acid derivative.[1]

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality NMR data is crucial for the structural elucidation of novel compounds. The following protocol outlines the key steps and parameters for obtaining ¹H and ¹³C NMR spectra of Boc-protected peptides.

Table 3: Detailed Methodology for NMR Data Acquisition

Parameter Specification Details and Considerations
Sample Preparation
Purity>95%High purity is essential to avoid interference from impurities.
Concentration1-5 mM for peptidesSignal intensity is directly proportional to concentration. Higher concentrations generally yield better data quality.[2]
SolventDeuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O)The choice of solvent depends on the solubility of the peptide. For observing exchangeable protons (e.g., amide NH), a mixture like 90% H₂O/10% D₂O is often used.[3]
Sample Volume~500 µLThis is a typical volume for standard 5 mm NMR tubes.[2]
Instrumentation
Spectrometer≥ 500 MHzHigher field strengths provide better signal dispersion, which is crucial for resolving complex spectra.
ProbeCryoprobe (recommended)Cryoprobes significantly enhance sensitivity, which is beneficial for samples at low concentrations.
¹H NMR Parameters
Temperature298 K (25 °C)Temperature should be kept constant and recorded.
Number of Scans16-64The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
Relaxation Delay1-5 sA sufficient delay is needed to allow for full relaxation of the protons between pulses.
¹³C NMR Parameters
Number of Scans1024 or moreDue to the low natural abundance of ¹³C, a larger number of scans is required.
Pulse ProgramProton-decoupledThis simplifies the spectrum by removing C-H coupling.
2D NMR Experiments
COSY, TOCSYThese experiments are used to identify through-bond scalar couplings between protons, aiding in the assignment of amino acid spin systems.
NOESY, ROESYThese experiments identify through-space dipolar couplings, providing information on the spatial proximity of protons and thus the peptide's conformation.

Workflow for Spectroscopic Characterization

The structural characterization of a novel peptide is a systematic process that involves several stages, from synthesis to final structure elucidation. The following diagram illustrates a typical workflow.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Analysis cluster_3 Structure Elucidation synthesis Peptide Synthesis (e.g., SPPS) purification Purification (e.g., HPLC) synthesis->purification ms Mass Spectrometry (Verify Mass) purification->ms oneD_nmr 1D NMR (¹H, ¹³C) purification->oneD_nmr twoD_nmr 2D NMR (COSY, TOCSY, NOESY) oneD_nmr->twoD_nmr assignment Resonance Assignment twoD_nmr->assignment constraints Generate Restraints (Distances, Dihedrals) assignment->constraints calculation Structure Calculation & Refinement constraints->calculation validation Structure Validation calculation->validation final_structure final_structure validation->final_structure Final 3D Structure

Workflow for the Characterization of a Novel Peptide.

References

The Pivotal Role of Short Amide Linkers in Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular design and synthesis, the seemingly simple amide bond plays a profound and multifaceted role, particularly when incorporated as a short linker. These linkers, characterized by their robust chemical stability and defined stereochemistry, are fundamental building blocks in a vast array of chemical and biological applications. From enhancing the therapeutic window of antibody-drug conjugates (ADCs) to modulating the efficacy of proteolysis-targeting chimeras (PROTACs), short amide linkers are critical determinants of a molecule's function. This technical guide provides a comprehensive exploration of the function and role of short amide linkers, detailing their impact on molecular properties, outlining key experimental protocols for their synthesis and evaluation, and presenting quantitative data to inform rational design strategies.

Core Functions and Physicochemical Properties of Amide Linkers

The amide bond, formed from the condensation of a carboxylic acid and an amine, imparts a unique combination of properties to a linker. Its planarity, due to resonance delocalization, introduces a degree of rigidity, while the presence of a hydrogen bond donor (N-H) and acceptor (C=O) allows for specific intramolecular and intermolecular interactions. These characteristics are pivotal in defining the overall conformation and, consequently, the biological activity of the molecule.

Stability and Solubility

Short amide linkers are known for their high enzymatic stability, a crucial attribute for therapeutic agents that must persist in biological systems.[1][2] The amide bond is generally resistant to hydrolysis by plasma esterases and other enzymes, contributing to a longer plasma half-life of the parent molecule.[1][3] However, the introduction of an amide group can also impact solubility. While the polar nature of the amide bond can enhance aqueous solubility to some extent, the overall effect is highly dependent on the surrounding molecular structure.

Permeability

The influence of short amide linkers on cell permeability is a critical consideration in drug design, particularly for orally bioavailable drugs and modalities like PROTACs that must cross cell membranes to reach their intracellular targets. The hydrogen bonding capacity of the amide group can increase the polar surface area (PSA) of a molecule, which is generally inversely correlated with passive diffusion across lipid bilayers. Research has shown that replacing an amide linker with an ester can significantly increase permeability.[4] However, the impact of an amide linker on permeability is not always detrimental and can be modulated by other factors such as intramolecular hydrogen bonding, which can shield the polar groups and reduce the effective PSA.

Applications in Drug Discovery and Development

The unique properties of short amide linkers have made them indispensable in modern drug development, particularly in the design of complex therapeutic modalities.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. The length, rigidity, and composition of the linker, often containing amide bonds, directly influence the formation and stability of the ternary complex (Target-PROTAC-E3 ligase), which is essential for efficient protein degradation.

The following Graphviz diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_Extracellular Extracellular cluster_Intracellular Intracellular PROTAC_ext PROTAC PROTAC PROTAC PROTAC_ext->PROTAC Cellular Uptake Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: General mechanism of PROTAC-mediated protein degradation.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker connecting the antibody and the payload is crucial for the ADC's stability in circulation and the efficient release of the payload at the target site. Short amide linkers are frequently incorporated into both cleavable and non-cleavable linker designs. In non-cleavable linkers, the stability of the amide bond ensures that the payload is only released upon lysosomal degradation of the entire antibody-linker-payload conjugate. In cleavable linkers, amide bonds can be part of a larger structure that is susceptible to cleavage by specific enzymes or changes in pH within the tumor microenvironment.

The following diagram illustrates the process of ADC internalization and payload release.

ADC_Internalization cluster_Extracellular Extracellular Space cluster_Intracellular Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor_ADC Receptor-ADC Complex ADC->Receptor_ADC Binding Antigen Tumor Antigen Antigen->Receptor_ADC Endosome Endosome Receptor_ADC->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Degradation Payload Cytotoxic Payload Payload_Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: ADC internalization and payload release mechanism.

Quantitative Data on Short Amide Linker Function

The rational design of molecules containing short amide linkers is heavily reliant on quantitative structure-activity relationship (QSAR) data. The following tables summarize key findings from the literature on how linker properties affect biological outcomes.

Table 1: Impact of Amide Linker Length on PROTAC Efficacy
Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1CRBNAlkyl/Ether< 12No degradation-
TBK1CRBNAlkyl/Ether21396
TBK1CRBNAlkyl/Ether2929276
BRD9CRBNAnilino GlutarimideLongMaintained PotencyLower
BRD9CRBNAnilino GlutarimideShortMaintained PotencyImproved
ERαVHLPEG16~1 µM (IC50)~95
ERαVHLPEG12~5 µM (IC50)~75
ERαVHLPEG9>10 µM (IC50)~50
Table 2: Comparative Permeability of Amide vs. Ester Linkers
Compound TypeLinker TypeALogPPAMPA Permeability (Pe, 10⁻⁶ cm/s)Fold Increase (Ester vs. Amide)Reference
Model Compound 1Amide1.9< 0.1-
Model Compound 1Ester2.51.515x
Model Compound 2Amide2.8< 0.1-
Model Compound 2Ester3.42.020x
PROTAC (BETd)Amide3.50.08-
PROTAC (BETd)Ester4.10.67.5x

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis and evaluation of molecules containing short amide linkers.

Synthesis of a Short Amide Linker (Exemplary Protocol)

This protocol describes a general procedure for the amide coupling of a carboxylic acid and an amine to form a short amide linker, often a key step in the synthesis of PROTACs or ADCs.

Materials:

  • Carboxylic acid derivative (1.0 eq)

  • Amine derivative (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid derivative (1.0 eq) in anhydrous DMF.

  • To the stirred solution, add the amine derivative (1.1 eq) followed by DIPEA (3.0 eq).

  • Add HATU (1.2 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the desired amide-linked product.

Characterization: The structure and purity of the synthesized compound should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the formation of the amide bond.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

The following diagram outlines a typical workflow for solid-phase peptide synthesis (SPPS), a common method for creating peptide-based amide linkers.

SPPS_Workflow Resin Solid Support Resin Linker_Attach Linker Attachment Resin->Linker_Attach AA1_Attach Attach First Fmoc-Protected Amino Acid Linker_Attach->AA1_Attach Deprotection1 Fmoc Deprotection (e.g., Piperidine) AA1_Attach->Deprotection1 Coupling1 Couple Second Fmoc-Protected Amino Acid (e.g., HATU/DIPEA) Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Repeat Repeat Deprotection, Coupling, and Wash for Each Amino Acid Wash1->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA) Final_Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Plasma Stability Assay

This assay evaluates the stability of a compound containing an amide linker in plasma.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma from the desired species (e.g., human, mouse, rat)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile containing an internal standard

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Pre-warm the plasma to 37°C.

  • Spike the test compound from the stock solution into the pre-warmed plasma to a final concentration of 1 µM.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard to precipitate the plasma proteins.

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of remaining compound versus time.

  • Determine the half-life (t₁/₂) from the slope of the linear regression.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., a 96-well filter plate as the donor plate and a 96-well acceptor plate)

  • Lipid solution (e.g., lecithin in dodecane)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffered saline (PBS) at different pH values (e.g., pH 5.0 and 7.4)

  • Plate reader or LC-MS/MS system

Procedure:

  • Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.

  • Prepare the donor solution by diluting the test compound in PBS at the desired pH (e.g., pH 5.0).

  • Fill the acceptor plate wells with PBS at a different pH (e.g., pH 7.4) to create a pH gradient.

  • Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a plate reader (for UV-active compounds) or LC-MS/MS.

Data Analysis:

  • Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - Cₐ/Cₑ)] * (Vₐ * Vd) / [(Vₐ + Vd) * A * t] where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, A is the area of the membrane, and t is the incubation time.

Conclusion

Short amide linkers are far more than simple connectors; they are critical design elements that profoundly influence the stability, permeability, and ultimately, the biological activity of complex molecules. A thorough understanding of their physicochemical properties and a systematic approach to their synthesis and evaluation are paramount for the successful development of next-generation therapeutics and chemical probes. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists, enabling more informed and efficient design of molecules that leverage the unique and powerful attributes of the short amide linker. As our understanding of the intricate interplay between linker structure and molecular function continues to evolve, the rational design of amide linkers will undoubtedly remain a cornerstone of innovation in chemistry and drug discovery.

References

An In-Depth Technical Guide to Bifunctional Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional linkers are indispensable tools in modern biotechnology and pharmaceutical sciences, serving as molecular bridges that covalently connect two molecules.[1] In the realm of bioconjugation, these linkers are fundamental for creating novel molecular entities with tailored functionalities, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and surface-immobilized enzymes for biocatalysis.[1][2] The strategic choice of a bifunctional linker is paramount, as its chemical properties profoundly influence the stability, efficacy, and pharmacokinetic profile of the resulting bioconjugate.[3] This technical guide provides a comprehensive overview of bifunctional linkers, detailing their classification, reaction chemistries, and applications, with a focus on providing actionable data and protocols for researchers in the field.

Core Concepts and Classification

Bifunctional linkers, also known as crosslinkers, possess two reactive functional groups that can form covalent bonds with specific functional groups on target molecules, such as proteins, peptides, or nucleic acids.[4] They are broadly classified based on the nature of their reactive ends and the characteristics of the spacer arm connecting them.

1. Homobifunctional vs. Heterobifunctional Linkers:

  • Homobifunctional linkers have two identical reactive groups and are typically used for one-step crosslinking of molecules with the same functional group, often leading to polymerization or intramolecular crosslinking. An example is Disuccinimidyl suberate (DSS), which contains two N-hydroxysuccinimide (NHS) esters for reacting with primary amines.

  • Heterobifunctional linkers possess two different reactive groups, allowing for a more controlled, sequential conjugation of two distinct molecules. This stepwise approach minimizes undesirable side reactions. A widely used example is Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which has an NHS ester for targeting amines and a maleimide group for targeting sulfhydryls.

2. Cleavable vs. Non-cleavable Linkers:

The choice between a cleavable and a non-cleavable linker is particularly critical in drug delivery applications like ADCs, as it dictates the mechanism of payload release.

  • Cleavable linkers are designed to be stable in systemic circulation but are cleaved by specific triggers within the target cell or its microenvironment, such as enzymes, acidic pH, or a reducing environment. This controlled release can enhance the therapeutic window and enable a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.

  • Non-cleavable linkers are highly stable and release the payload only after the complete lysosomal degradation of the antibody. This approach often results in higher plasma stability and may reduce off-target toxicity.

The following diagram illustrates the fundamental difference in the mechanism of action between cleavable and non-cleavable linkers in the context of ADCs.

cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker ADC_cleavable ADC Internalization Endosome Endosome (Lower pH) ADC_cleavable->Endosome 1 Lysosome Lysosome (Enzymes) Endosome->Lysosome 2 Payload_Release Payload Release Lysosome->Payload_Release 3. Triggered Cleavage Bystander Bystander Effect Payload_Release->Bystander 4. Diffusion Target_Cell_Death Target Cell Death Payload_Release->Target_Cell_Death Bystander->Target_Cell_Death ADC_non_cleavable ADC Internalization Endosome_nc Endosome ADC_non_cleavable->Endosome_nc 1 Lysosome_nc Lysosome Endosome_nc->Lysosome_nc 2 Degradation Antibody Degradation Lysosome_nc->Degradation 3. Proteolysis Payload_Release_nc Payload Release Degradation->Payload_Release_nc Target_Cell_Death_nc Target Cell Death Payload_Release_nc->Target_Cell_Death_nc

ADC Payload Release Mechanisms

Common Bifunctional Linker Chemistries

The reactivity of a bifunctional linker is determined by its terminal functional groups, which are chosen to target specific amino acid side chains or other moieties on the biomolecules to be conjugated.

1. Amine-Reactive Linkers:

Primary amines, found at the N-terminus of proteins and on the side chain of lysine residues, are abundant and accessible targets for conjugation.

  • N-Hydroxysuccinimide (NHS) Esters: These are widely used to form stable amide bonds with primary amines at a slightly alkaline pH (7.2-8.5). Sulfo-NHS esters are water-soluble variants that are ideal for cell-surface labeling.

  • Imidoesters: These react with primary amines to form amidine bonds, which are also stable.

2. Sulfhydryl-Reactive Linkers:

The thiol group of cysteine residues provides a more specific target for conjugation due to its lower abundance compared to primary amines.

  • Maleimides: These react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond.

  • Pyridyl Disulfides: These react with free sulfhydryls to form a disulfide bond, which can be cleaved by reducing agents, making them a type of cleavable linker.

  • Haloacetyls (Iodoacetamides, Bromoacetamides): These form stable thioether bonds with sulfhydryl groups.

3. Carboxylate-Reactive Linkers:

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are "zero-length" crosslinkers that facilitate the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage. The reaction is often performed in the presence of NHS or Sulfo-NHS to increase efficiency and create a more stable amine-reactive intermediate.

4. Carbonyl-Reactive Linkers:

Hydrazides and aminooxy compounds react with aldehydes and ketones to form hydrazone and oxime linkages, respectively. These are often used for conjugating to glycoproteins after periodate oxidation of their carbohydrate moieties.

5. Photoreactive Linkers:

These linkers contain a photo-activatable group, such as an aryl azide or diazirine, which becomes reactive upon exposure to UV light. This allows for temporal control of the crosslinking reaction and is particularly useful for capturing transient protein-protein interactions.

Quantitative Data on Bifunctional Linkers

The choice of linker significantly impacts the properties of the resulting bioconjugate. The following tables summarize key quantitative data to aid in linker selection.

Table 1: Comparison of Common Bifunctional Crosslinkers

CrosslinkerReactive GroupsSpacer Arm Length (Å)Water SolubilityCleavability
DSS NHS ester (amine)11.4LowNon-cleavable
BS3 Sulfo-NHS ester (amine)11.4HighNon-cleavable
SMCC NHS ester (amine), Maleimide (thiol)8.3LowNon-cleavable
Sulfo-SMCC Sulfo-NHS ester (amine), Maleimide (thiol)8.3HighNon-cleavable
EDC Carbodiimide (carboxyl/amine)0HighNon-cleavable
SPDP NHS ester (amine), Pyridyl disulfide (thiol)6.8LowCleavable (reducing agents)
DTSSP Sulfo-NHS ester (amine)12.0HighCleavable (reducing agents)

Data synthesized from multiple sources.

Table 2: In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates with Different Linkers

ADCLinker TypePayloadTarget Cell LineIC50 (ng/mL)
Trastuzumab-vc-MMAECleavable (Val-Cit)MMAESK-BR-3 (HER2+)~10
Trastuzumab-MCC-DM1 (Kadcyla®)Non-cleavable (SMCC)DM1SK-BR-3 (HER2+)~30
Anti-CD30-vc-MMAE (Adcetris®)Cleavable (Val-Cit)MMAEKarpas 299 (CD30+)~5
Gemtuzumab ozogamicin (Mylotarg®)Cleavable (Hydrazone)CalicheamicinHL-60 (CD33+)~100

Note: IC50 values are approximate and can vary based on experimental conditions. Data compiled from various sources.

Table 3: Plasma Stability of Different Linker Types in ADCs

Linker TypeCleavage MechanismHalf-life in Human Plasma
Thioether (e.g., from SMCC)Non-cleavableVery high (> 7 days)
Valine-Citrulline (vc)Enzymatic (Cathepsin B)High (~6-7 days)
HydrazonepH-sensitive (acidic)Moderate (~1-3 days)
DisulfideReductive (Glutathione)Low to Moderate (~1-2 days)
Silyl EtherpH-sensitive (acidic)High (> 7 days)
Diaryl Sulfate (OHPAS)EnzymaticHigh (> 7 days)

Data synthesized from multiple sources.

Table 4: Effect of PEG Linker Length on ADC Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG8~2.50.29
PEG12~2.50.29
PEG24~2.50.29

Data from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio of 8.

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are protocols for common crosslinking chemistries.

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC

This protocol describes the conjugation of a protein with free sulfhydryl groups (Protein 2) to a protein with primary amines (Protein 1).

  • Materials:

    • Protein 1 (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

    • Protein 2 (with free sulfhydryls)

    • SMCC crosslinker

    • Anhydrous DMSO or DMF

    • Conjugation Buffer A: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

    • Reducing agent (e.g., TCEP) if Protein 2 has disulfide bonds

    • Desalting column

  • Procedure:

    • Preparation of Maleimide-Activated Protein 1: a. Dissolve Protein 1 in Conjugation Buffer A to a concentration of 1-10 mg/mL. b. Dissolve SMCC in DMSO or DMF to a concentration of ~10 mM immediately before use. c. Add a 10-20 fold molar excess of the SMCC solution to the Protein 1 solution. d. Incubate the reaction for 30-60 minutes at room temperature. e. Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer A.

    • Preparation of Thiol-Containing Protein 2: a. If Protein 2 has disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. b. Remove the reducing agent using a desalting column equilibrated with degassed Conjugation Buffer A.

    • Conjugation: a. Immediately mix the maleimide-activated Protein 1 with the thiol-containing Protein 2 in a desired molar ratio (e.g., 1:1). b. Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

    • Purification: a. Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unconjugated proteins.

The following diagram illustrates the workflow for this two-step conjugation process.

Protein1 Protein 1 (with Amines) Activation Activation Reaction (pH 7.2-7.5, RT, 30-60 min) Protein1->Activation SMCC SMCC Crosslinker SMCC->Activation Desalting1 Desalting Column (Remove excess SMCC) Activation->Desalting1 Activated_Protein1 Maleimide-Activated Protein 1 Conjugation Conjugation Reaction (pH 7.2, RT, 1-2h) Activated_Protein1->Conjugation Desalting1->Activated_Protein1 Protein2 Protein 2 (with Thiols) Reduction Reduction (optional) (with TCEP) Protein2->Reduction Desalting2 Desalting Column (Remove reducing agent) Reduction->Desalting2 Reduced_Protein2 Reduced Protein 2 Desalting2->Reduced_Protein2 Reduced_Protein2->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Conjugate Protein 1 - Protein 2 Conjugate Final_Product Purified Conjugate Purification->Final_Product

Two-Step SMCC Conjugation Workflow

Protocol 2: EDC/NHS Coupling of a Carboxyl-Containing Molecule to an Amine-Containing Protein

This protocol describes a two-step method for conjugating a molecule with a carboxyl group to a protein with primary amines.

  • Materials:

    • Carboxyl-containing molecule

    • Amine-containing protein

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Coupling Buffer: PBS, pH 7.2-7.5

    • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

    • Desalting column

  • Procedure:

    • Activation of Carboxyl Groups: a. Dissolve the carboxyl-containing molecule in Activation Buffer. b. Dissolve EDC and Sulfo-NHS in Activation Buffer immediately before use. c. Add a 2-5 fold molar excess of EDC and Sulfo-NHS to the carboxyl-containing molecule solution. d. Incubate for 15-30 minutes at room temperature.

    • Conjugation to Amine-Containing Protein: a. Dissolve the amine-containing protein in Coupling Buffer. b. Add the activated carboxyl molecule solution to the protein solution. c. Incubate for 2 hours at room temperature or overnight at 4°C.

    • Quenching and Purification: a. Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes. b. Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

Protocol 3: Determination of In Vitro Cytotoxicity of an ADC using an MTT Assay

This protocol outlines a common method for assessing the potency of an ADC.

  • Materials:

    • Target antigen-positive and antigen-negative cancer cell lines

    • Complete cell culture medium

    • ADC and unconjugated antibody control

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • ADC Treatment: a. Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. b. Add the diluted compounds to the cells and incubate for 72-120 hours.

    • MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. b. Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Data Analysis: a. Measure the absorbance at 570 nm. b. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Application in Studying Signaling Pathways

Bifunctional linkers are powerful tools for elucidating protein-protein interactions within complex signaling networks. By covalently linking interacting proteins, transient or weak interactions can be "captured" for subsequent analysis by techniques like mass spectrometry. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer, is a prime example where crosslinking studies have provided valuable insights into the composition of signaling complexes.

Upon ligand (e.g., EGF) binding, EGFR dimerizes and autophosphorylates on specific tyrosine residues. These phosphotyrosine sites serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades. A bifunctional crosslinker can be used to stabilize the interaction between EGFR and its binding partners for identification and structural analysis.

The following diagram illustrates a simplified representation of the initial steps of EGFR signaling, highlighting the recruitment of the Grb2/Sos1 complex, a key event in activating the Ras-MAPK pathway. A heterobifunctional crosslinker could be employed here to capture the interaction between the phosphorylated EGFR and Grb2.

EGFR Signaling Initiation

Conclusion

Bifunctional linkers are a cornerstone of bioconjugation, enabling the creation of sophisticated molecular tools and therapeutics. A thorough understanding of their chemical properties, reactivity, and impact on the final conjugate is essential for researchers and drug developers. This guide has provided a comprehensive overview of the core principles of bifunctional linkers, presented quantitative data for informed decision-making, and offered detailed experimental protocols to facilitate their practical application. As the field of bioconjugation continues to evolve, the rational design and selection of linkers will remain a key determinant in the development of next-generation bioconjugates with enhanced performance and therapeutic potential.

References

Methodological & Application

The Strategic Incorporation of Boc-AEEA-OH in Modern Peptide Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of advanced therapeutic peptide development, the strategic incorporation of specialized chemical moieties is paramount to enhancing pharmacokinetic profiles and therapeutic efficacy. This application note details the use of Boc-8-amino-3,6-dioxaoctanoic acid (Boc-AEEA-OH) , a versatile hydrophilic spacer, in solid-phase peptide synthesis (SPPS). This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this critical building block.

Boc-AEEA-OH, a derivative of 8-amino-3,6-dioxaoctanoic acid, is instrumental in the synthesis of complex peptides, including glucagon-like peptide-1 (GLP-1) receptor agonists such as Semaglutide and Tirzepatide.[1] Its integration into a peptide sequence can significantly improve solubility, reduce aggregation, and provide a flexible linker for the attachment of other molecules, such as fatty acids for half-life extension.[2][3][4] This bifunctional molecule, with a Boc-protected amine and a terminal carboxylic acid, is well-suited for standard Boc-based solid-phase peptide synthesis protocols.[5]

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of Boc-AEEA-OH is crucial for its effective use. The table below summarizes its key characteristics.

PropertyValueReference
Molecular Formula C11H21NO5
Molecular Weight 247.29 g/mol
Appearance White to off-white solid
Storage Conditions Store at <-15°C under an inert atmosphere

Core Applications in Peptide Synthesis

The unique structure of Boc-AEEA-OH, featuring ethylene glycol units, imparts hydrophilicity, making it an invaluable tool in several key areas of peptide and drug development:

  • Enhanced Solubility and Stability: The incorporation of AEEA moieties can prevent the formation of interchain associations that lead to aggregation, a common challenge in the synthesis of hydrophobic peptides.

  • Hydrophilic Spacers: It serves as a flexible, hydrophilic spacer arm to connect peptides to other molecules without compromising their biological activity.

  • Drug Development: Boc-AEEA-OH is a key building block in the synthesis of peptide-based drugs, antibody-drug conjugates (ADCs), and PROTACs, where it can be used to link the targeting moiety to the payload.

  • Bioconjugation: Its properties facilitate the creation of targeted drug delivery systems and enhance the efficacy of therapeutic agents.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Boc-AEEA-OH into a peptide sequence using manual Boc-based solid-phase peptide synthesis.

Materials and Reagents
ReagentSupplierGrade
Boc-AEEA-OHCommercially AvailablePeptide Synthesis Grade
Rink Amide MBHA ResinCommercially Available100-200 mesh, ~0.5 mmol/g
Boc-protected Amino AcidsCommercially AvailablePeptide Synthesis Grade
Dichloromethane (DCM)Commercially AvailableAnhydrous, Peptide Synthesis Grade
N,N-Dimethylformamide (DMF)Commercially AvailableAnhydrous, Peptide Synthesis Grade
Trifluoroacetic Acid (TFA)Commercially AvailableReagent Grade
Diisopropylethylamine (DIEA)Commercially AvailableReagent Grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Commercially AvailablePeptide Synthesis Grade
PiperidineCommercially AvailableReagent Grade
Acetic AnhydrideCommercially AvailableReagent Grade
Isopropanol (IPA)Commercially AvailableReagent Grade
Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of Rink Amide MBHA resin in a reaction vessel.

  • Add sufficient DCM to cover the resin.

  • Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DCM from the reaction vessel.

Protocol 2: Boc Deprotection
  • To the swollen resin, add a solution of 50% TFA in DCM (v/v).

  • Agitate the mixture for 5 minutes for a pre-wash.

  • Drain the solution and add a fresh solution of 50% TFA in DCM.

  • Agitate for an additional 20-30 minutes to ensure complete deprotection.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3 times) and IPA (2 times).

  • Neutralize the resin by washing with a 10% solution of DIEA in DCM (v/v) for 2 minutes (repeat twice).

  • Wash the resin again with DCM (3 times) to remove excess base.

Protocol 3: Coupling of Boc-AEEA-OH
  • Dissolve Boc-AEEA-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in a minimal amount of DMF.

  • Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

  • Add the activated Boc-AEEA-OH solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

Protocol 4: Capping of Unreacted Amines (Optional but Recommended)
  • Prepare a capping solution of acetic anhydride/DIEA/DCM (e.g., 5:6:89 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain the capping solution and wash the resin with DCM (3 times).

Protocol 5: Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., TFA/Triisopropylsilane/Water, 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams illustrate the key processes in the utilization of Boc-AEEA-OH in peptide synthesis.

cluster_structure Chemical Structure of Boc-AEEA-OH struct Boc-NH-(CH₂)₂-O-(CH₂)₂-O-CH₂-COOH

Caption: Chemical structure of Boc-8-amino-3,6-dioxaoctanoic acid.

Resin 1. Resin Swelling (DCM) Deprotection 2. Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization 3. Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling 4. Boc-AEEA-OH Coupling (HBTU/DIEA in DMF) Neutralization->Coupling Capping 5. Capping (Acetic Anhydride/DIEA) Coupling->Capping Repeat Repeat Steps 2-5 for next Amino Acid Capping->Repeat Cleavage 6. Cleavage from Resin (TFA Cocktail) Capping->Cleavage Repeat->Deprotection Purification 7. Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis Workflow using Boc-AEEA-OH.

cluster_pathway Logical Relationship in Drug Development cluster_result cluster_properties Resulting Properties Peptide Therapeutic Peptide AEEA Boc-AEEA-OH (Hydrophilic Spacer) Peptide->AEEA Coupling Conjugate Peptide-Drug Conjugate Payload Payload (e.g., Toxin, Fatty Acid) AEEA->Payload Linkage Sol Improved Solubility Conjugate->Sol PK Enhanced Pharmacokinetics Conjugate->PK Agg Reduced Aggregation Conjugate->Agg

Caption: Role of Boc-AEEA-OH as a linker in peptide conjugates.

Conclusion

Boc-AEEA-OH is a critical reagent in modern peptide chemistry, offering a straightforward method to introduce hydrophilicity and a versatile spacer into peptide sequences. Its application is particularly impactful in the development of next-generation peptide therapeutics. The protocols and data presented herein provide a solid foundation for the successful implementation of Boc-AEEA-OH in peptide synthesis campaigns.

References

Application Notes: Covalent Conjugation of NH2-C2-amido-C2-Boc to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The targeted modification of proteins is a cornerstone of modern biotechnology, enabling the development of advanced therapeutics like antibody-drug conjugates (ADCs), PROTACs, and diagnostic agents.[1][2] A key component in these constructs is the chemical linker, which connects the protein to a payload or another molecule.[3] The heterobifunctional linker, NH2-C2-amido-C2-Boc (also known as t-Boc-N-amido-PEG2-amine), offers a strategic advantage for controlled, multi-step bioconjugation.[4][5]

This linker possesses two distinct functionalities: a primary amine (-NH2) for initial conjugation and a second primary amine protected by a tert-butyloxycarbonyl (Boc) group. This design allows for a two-stage process:

  • Covalent attachment of the linker's free amine to the protein, typically targeting surface-exposed carboxyl groups on aspartic or glutamic acid residues via carbodiimide chemistry.

  • Selective deprotection of the Boc group under acidic conditions to unmask the second primary amine for subsequent modification.

These application notes provide a detailed protocol for the successful conjugation of the this compound linker to a target protein and the subsequent removal of the Boc protecting group.

Experimental Protocols

This protocol is divided into two main parts: the initial conjugation of the Boc-protected linker to the protein and the subsequent deprotection step to reveal the terminal amine.

Part A: Protein Conjugation via EDC/Sulfo-NHS Chemistry

This procedure utilizes a "zero-length" crosslinking strategy where 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) are used to form a stable amide bond between a protein's carboxyl group and the linker's primary amine. The addition of Sulfo-NHS creates a more stable, amine-reactive intermediate, increasing the efficiency of the conjugation reaction.

Materials and Reagents:

  • Target Protein (in an amine-free buffer like PBS)

  • This compound Linker

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Desalting Columns (e.g., Zeba™ Spin Desalting Columns)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-5 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Coupling Buffer (PBS, pH 7.2-7.5) using a desalting column or dialysis.

  • Activation of Protein Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add EDC and Sulfo-NHS to the protein solution. The optimal molar excess will vary, but a good starting point is a 50- to 100-fold molar excess of EDC and Sulfo-NHS over the protein. Refer to Table 1 for recommended concentrations.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation of the Linker:

    • Prepare a stock solution of the this compound linker in DMF or DMSO (e.g., 100 mM).

    • Add the linker solution to the activated protein mixture. A 10- to 50-fold molar excess of the linker over the protein is recommended as a starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature. This step hydrolyzes unreacted NHS esters.

  • Purification of the Boc-Protected Conjugate:

    • Remove excess linker and reaction byproducts by passing the solution through a desalting column equilibrated with PBS.

    • The purified protein-linker-Boc conjugate is now ready for the deprotection step or can be stored at -20°C or -80°C for future use.

Part B: Boc Group Deprotection

The Boc group is reliably removed under strong acidic conditions, most commonly with trifluoroacetic acid (TFA), to expose the terminal primary amine.

Materials and Reagents:

  • Purified Protein-Linker-Boc Conjugate

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM) (optional, for lyophilized protein)

  • Buffer for final formulation (e.g., PBS, pH 7.4)

  • Dialysis or buffer exchange columns

Procedure:

  • Preparation of the Conjugate:

    • If the conjugate is lyophilized, dissolve it in anhydrous DCM. For aqueous samples, the TFA can be added directly, but care must be taken to control the final concentration and pH.

  • Acidic Deprotection:

    • Add TFA to the conjugate solution. The final concentration of TFA can range from 20% to 95% depending on the stability of the protein. Refer to Table 2 for guidance.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. The reaction should be monitored by an appropriate analytical method like LC-MS to confirm the removal of the Boc group (mass change of -100.12 Da).

  • Removal of TFA and Purification:

    • For reactions performed in DCM, the solvent and excess TFA can be removed by evaporation under a stream of nitrogen.

    • The resulting deprotected conjugate should be immediately re-dissolved in a suitable aqueous buffer.

    • For aqueous reactions, the TFA must be removed promptly by extensive dialysis or buffer exchange into the desired final buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage:

    • Confirm the final conjugate's integrity and purity using methods such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry.

    • The final protein-linker-NH2 conjugate is now ready for subsequent conjugation steps at its newly exposed amine. Store at -20°C or -80°C.

Data Presentation

The following tables provide recommended starting conditions for the conjugation and deprotection reactions. Optimization may be required for specific proteins.

Table 1: Recommended Reagent Concentrations for Protein Conjugation

ReagentMolar Excess (vs. Protein)Final Concentration (Typical)Notes
EDC50x - 200x2 - 10 mMPrepare fresh. Prone to hydrolysis.
Sulfo-NHS50x - 200x5 - 25 mMStabilizes the EDC-activated intermediate.
This compound10x - 50x0.5 - 5 mMHigher excess can drive the reaction to completion.

Table 2: Comparison of Conditions for Boc Deprotection

ConditionReagent & ConcentrationSolventReaction TimeTemperatureNotes
Standard 50% TFADichloromethane (DCM)30 - 60 minRoom TempCommon for peptides and robust proteins.
Harsh 95% TFAWater15 - 30 minRoom TempVery rapid deprotection; may denature sensitive proteins.
Mild 20-30% TFADichloromethane (DCM)1 - 4 hoursRoom TempSlower reaction, may be suitable for more labile proteins.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the two-stage conjugation and deprotection process.

G cluster_prep Preparation cluster_conjugation Stage 1: Conjugation cluster_deprotection Stage 2: Deprotection cluster_result Final Product p1 Protein in Amine-Free Buffer c1 Activate Protein with EDC/Sulfo-NHS (15-30 min) p1->c1 p2 Prepare EDC/ Sulfo-NHS Solution p2->c1 p3 Prepare Linker Stock Solution c2 Add Linker to Activated Protein (2-4 hours) p3->c2 c1->c2 c3 Quench Reaction (15 min) c2->c3 c4 Purify Conjugate (Desalting Column) c3->c4 d1 Treat with TFA (30-120 min) c4->d1 Protein-Linker-Boc d2 Remove TFA & Purify (Dialysis) d1->d2 r1 Protein-Linker-NH2 Ready for Use d2->r1

Caption: Workflow for two-stage protein modification.

Reaction Mechanism

This diagram outlines the key chemical transformations occurring during the conjugation and deprotection steps.

G protein_cooh Protein-COOH intermediate1 O-acylisourea Intermediate (Unstable) protein_cooh->intermediate1 + edc EDC edc->intermediate1 intermediate2 Sulfo-NHS Ester (Amine-Reactive) intermediate1->intermediate2 + sulfo_nhs Sulfo-NHS sulfo_nhs->intermediate2 conjugate_boc Protein-CO-NH-Linker-Boc intermediate2->conjugate_boc + linker_boc H2N-Linker-Boc linker_boc->conjugate_boc final_conjugate Protein-CO-NH-Linker-NH2 conjugate_boc->final_conjugate + tfa TFA (H+) tfa->final_conjugate

Caption: Chemical pathway of conjugation and deprotection.

References

Applications of NH2-C2-amido-C2-Boc in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-C2-amido-C2-Boc is a bifunctional linker molecule increasingly utilized in drug discovery, primarily as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a primary amine, an amide bond, and a Boc-protected amine, provides a versatile scaffold for covalently linking a target protein ligand and an E3 ligase ligand. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the effective use of this compound.

Core Application: PROTAC Synthesis

This compound serves as an alkyl/ether-type linker in the modular construction of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The linker component of a PROTAC is crucial as its length, rigidity, and chemical nature influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.

A notable example of the application of a similar linker is in the synthesis of PROTAC CDK2/9 Degrader-1, a potent dual degrader of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).

Quantitative Data Summary

The following table summarizes the biological activity of PROTAC CDK2/9 Degrader-1, which incorporates a linker analogous to this compound.

CompoundTarget(s)DC50 (nM)IC50 (nM)Cell LineReference
PROTAC CDK2/9 Degrader-1CDK2627.42PC-3
CDK93314.50PC-3
Cell Proliferation120PC-3

DC50: The concentration of the compound that results in 50% degradation of the target protein. IC50: The concentration of the compound that results in 50% inhibition of a biological or biochemical function.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a two-step process:

  • Amide bond formation to conjugate the linker to either the target protein ligand or the E3 ligase ligand.

  • Boc deprotection to reveal a primary amine for the subsequent conjugation to the other ligand.

Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Ligand to this compound

This protocol describes the coupling of a ligand (Ligand-COOH) containing a carboxylic acid moiety to the primary amine of this compound.

Materials:

  • Ligand-COOH (e.g., a CDK inhibitor with a carboxylic acid handle)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Ligand-COOH (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.

  • Add the solution of this compound to the activated Ligand-COOH solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate (Ligand-C2-amido-C2-NHBoc).

Protocol 2: Boc Deprotection of the Linker-Ligand Conjugate

This protocol describes the removal of the Boc protecting group to generate a free amine for the next coupling step.

Materials:

  • Boc-protected intermediate (Ligand-C2-amido-C2-NHBoc)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add TFA (10-20 eq, typically a 20-50% solution in DCM) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in a minimal amount of DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product (Ligand-C2-amido-C2-NH2). Alternatively, precipitation with cold diethyl ether can be used to isolate the amine salt.

Protocol 3: Final Amide Coupling to Form the PROTAC

This protocol describes the final step of coupling the deprotected linker-ligand conjugate with the second ligand (E3 Ligase Ligand-COOH).

Procedure: This step follows the same general procedure as Protocol 1, using the deprotected intermediate (Ligand-C2-amido-C2-NH2) as the amine component and the second ligand containing a carboxylic acid (e.g., a pomalidomide derivative) as the carboxylic acid component. Purification of the final PROTAC is typically achieved by preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling cluster_step4 Step 4: Purification Ligand_COOH Ligand-COOH (e.g., CDK Inhibitor) Intermediate_Boc Ligand-Linker-Boc Ligand_COOH->Intermediate_Boc EDC, HOBt, DIPEA Linker This compound Linker->Intermediate_Boc Intermediate_NH2 Ligand-Linker-NH2 Intermediate_Boc->Intermediate_NH2 TFA or HCl PROTAC Final PROTAC Intermediate_NH2->PROTAC EDC, HOBt, DIPEA E3_Ligand_COOH E3 Ligase Ligand-COOH (e.g., Pomalidomide derivative) E3_Ligand_COOH->PROTAC Purified_PROTAC Purified PROTAC PROTAC->Purified_PROTAC HPLC

Caption: General workflow for the synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (e.g., CDK2/9) PROTAC PROTAC POI->PROTAC PolyUb Poly-ubiquitination POI->PolyUb transferred to PROTAC->PROTAC Recycled E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase E3_Ligase->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: Schematic of the PROTAC-mediated protein degradation pathway.

References

Step-by-Step Guide for Coupling NH2-C2-amido-C2-Boc to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the amide coupling of tert-butyl (2-(2-aminoacetamido)ethyl)carbamate (NH2-C2-amido-C2-Boc) with a variety of carboxylic acids. Detailed protocols for common and effective coupling methods, including those utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), are presented. Furthermore, a comparison of different coupling reagents, troubleshooting advice, and purification procedures are outlined to facilitate successful synthesis.

Introduction

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and peptide science. The title compound, this compound, is a versatile building block, featuring a free primary amine for coupling and a Boc-protected amine, allowing for subsequent orthogonal deprotection and further functionalization. This application note details the necessary steps to successfully couple this reagent with a range of carboxylic acids, yielding N-substituted amide derivatives.

Overview of Amide Coupling Reactions

The coupling of a carboxylic acid and an amine to form an amide bond typically requires the activation of the carboxylic acid. This is commonly achieved using carbodiimide reagents such as EDC or Dicyclohexylcarbodiimide (DCC).[1] To enhance reaction rates and minimize side reactions like racemization and the formation of stable N-acylurea byproducts, additives like HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) are frequently employed.[2][3] Alternative coupling reagents include phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), which are known for their high efficiency.[1][2]

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of the this compound, leading to the formation of the desired amide bond.

Experimental Protocols

This section provides detailed protocols for the coupling of this compound with carboxylic acids. The EDC/HOBt method is presented as the primary protocol due to its wide applicability and cost-effectiveness. An alternative protocol using HATU is also described for instances where higher reactivity is required.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and widely used method for amide bond formation.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DCM or DMF (a concentration of 0.1-0.5 M is typical).

  • Activation: Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM or DMF. Add this solution to the reaction mixture.

  • Base Addition: Add DIPEA or TEA (2.0-3.0 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for elution. To mitigate streaking on the column, which can occur with amine-containing compounds, a small amount of triethylamine (0.1-1%) can be added to the eluent.

Protocol 2: HATU Mediated Coupling

HATU is a more powerful coupling reagent, often used for sterically hindered substrates or when faster reaction times are desired.

Materials:

  • This compound

  • Carboxylic acid of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 10-15 minutes.

  • Amine and Base Addition: Add a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DMF, followed by the dropwise addition of DIPEA (2.0-3.0 equivalents).

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Data Presentation

The choice of coupling reagent can significantly impact the yield of the desired amide. The following table summarizes representative yields for the coupling of various carboxylic acids with Boc-protected amines using different coupling methods, based on literature data for similar substrates.

Carboxylic Acid TypeCoupling ReagentAdditiveBaseSolventTypical Yield (%)Reference
AliphaticEDC·HClHOBtDIPEADCM/DMF75-90%
Aromatic (electron-neutral)EDC·HClHOBtDIPEADMF70-85%
Aromatic (electron-deficient)HATU-DIPEADMF60-80%
HeteroaromaticHATU-DIPEADMF65-85%
N-Boc Amino AcidEDC·HClHOBtDIPEADCM80-95%
Sterically HinderedHATU-DIPEADMF50-75%

Note: Yields are highly substrate-dependent and the provided data should be used as a general guideline. Optimization of reaction conditions may be necessary to achieve higher yields.

Mandatory Visualization

Signaling Pathway/Workflow Diagrams

experimental_workflow Experimental Workflow for Amide Coupling cluster_prep Reaction Preparation cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Work-up cluster_purification Purification start Start dissolve_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent start->dissolve_acid add_reagents Add Coupling Reagent (e.g., EDC, 1.2 eq) and Additive (e.g., HOBt, 1.2 eq) dissolve_acid->add_reagents pre_activate Stir for 15-30 min at RT add_reagents->pre_activate add_amine Add this compound (1.1 eq) pre_activate->add_amine add_base Add Base (e.g., DIPEA, 2-3 eq) add_amine->add_base react Stir for 12-24 h at RT add_base->react dilute Dilute with Ethyl Acetate react->dilute wash Aqueous Washes (NaHCO3, H2O, Brine) dilute->wash dry_concentrate Dry (Na2SO4) and Concentrate wash->dry_concentrate chromatography Flash Column Chromatography dry_concentrate->chromatography end Pure Product chromatography->end

Caption: General experimental workflow for the coupling of this compound to carboxylic acids.

logical_relationship Logical Relationship of Reagents in EDC/HOBt Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester O-acylisourea intermediate Carboxylic_Acid->Active_Ester + EDC EDC EDC HOBt_Ester HOBt Active Ester Active_Ester->HOBt_Ester + HOBt Amide_Product Coupled Product Active_Ester->Amide_Product + Amine NAcylurea N-acylurea (Side Product) Active_Ester->NAcylurea Rearrangement HOBt HOBt HOBt_Ester->Amide_Product + Amine Amine This compound

Caption: Key reagent interactions in the EDC/HOBt mediated amide coupling reaction.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive coupling reagents.Use fresh, high-quality coupling reagents. EDC is moisture-sensitive.
Insufficient activation time.Increase the pre-activation time to 30-60 minutes.
Steric hindrance of substrates.Switch to a more powerful coupling reagent like HATU. Increase reaction temperature and/or time.
Presence of Unreacted Starting Material Incomplete reaction.Increase reaction time or temperature. Use a slight excess of the coupling reagents and the amine.
Formation of N-acylurea Side Product Rearrangement of the O-acylisourea intermediate.Ensure HOBt is used as an additive. Perform the reaction at 0°C to room temperature.
Difficulty in Purification Streaking on silica gel column.Add 0.1-1% triethylamine to the eluent to suppress the interaction of the amine with the acidic silica gel.
Co-elution of byproducts.Optimize the solvent system for column chromatography. Consider reverse-phase chromatography if impurities are non-polar.

Conclusion

The coupling of this compound to carboxylic acids is a straightforward yet critical transformation for the synthesis of a variety of functionalized molecules. By selecting the appropriate coupling reagents and reaction conditions, and by following the detailed protocols and purification guidelines provided in this application note, researchers can reliably and efficiently synthesize the desired amide products. The information presented herein is intended to serve as a valuable resource for scientists engaged in synthetic organic chemistry and drug discovery.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Using an Amide-Generating Linker

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using an NH2-C2-amido-C2-Boc Linker for Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the efficient and high-purity synthesis of these crucial biomolecules. The choice of a solid support and linker is critical as it dictates the C-terminal functionality of the resulting peptide. For the production of C-terminal peptide amides, which often exhibit enhanced biological activity and stability, specialized linkers are employed.

This document provides detailed application notes and protocols for the use of an amino-functionalized linker, represented here as "this compound," in Fmoc-based solid-phase peptide synthesis. While the specific nomenclature may vary, the principles and protocols outlined are broadly applicable to linkers designed to yield peptide amides upon cleavage. Such linkers are typically attached to a solid support (resin) and provide a reactive amine group for the initiation of peptide chain elongation. The Boc (tert-butyloxycarbonyl) protecting group on the linker's amine must be removed prior to the coupling of the first amino acid.

The methodologies described herein are based on the well-established principles of Fmoc-SPPS, a strategy favored for its mild deprotection conditions, which are compatible with a wide range of amino acid side chains.[]

Key Advantages of Using Amide-Generating Linkers in SPPS

  • Enhanced Biological Activity: Many naturally occurring peptides possess a C-terminal amide, which can be crucial for their biological function and receptor binding affinity.

  • Increased Stability: The amide group at the C-terminus can protect the peptide from degradation by carboxypeptidases, thereby increasing its in vivo half-life.[2]

  • Versatility: The use of such linkers allows for the synthesis of a wide array of amidated peptides for various research and therapeutic applications, including peptide hormones, neuropeptides, and antimicrobial peptides.[3][4]

Data Presentation

The following tables provide representative quantitative data for SPPS using an amide-generating linker. These values are illustrative and can vary depending on the peptide sequence, resin, and coupling reagents used.

Table 1: Typical Resin Loading and Cleavage Efficiency

ParameterRepresentative ValueNotes
Initial Resin Loading0.4 - 0.8 mmol/gDetermined spectrophotometrically after Fmoc deprotection of the linker.
Peptide Cleavage Yield> 90%Dependent on the cleavage cocktail and peptide sequence.
Crude Peptide Purity70 - 95%Assessed by RP-HPLC. Purity is sequence-dependent.

Table 2: Comparison of Coupling Reagents

Coupling ReagentTypical Coupling TimeRelative CostCommon Byproducts
HBTU/HOBt/DIEA30 - 60 min
Tetramethylurea
HATU/HOAt/DIEA20 - 45 min
$
Tetramethylurea
DIC/HOBt60 - 120 min$Diisopropylurea (soluble)

Experimental Protocols

The following are detailed protocols for the key stages of SPPS using a hypothetical this compound functionalized resin. These protocols assume a standard Fmoc/tBu strategy.

Protocol 1: Resin Preparation and Swelling
  • Weighing the Resin: Accurately weigh the desired amount of the Boc-protected amino-functionalized resin into a reaction vessel.

  • Swelling: Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[5]

  • Drain the DMF from the reaction vessel.

Protocol 2: Boc Deprotection of the Linker
  • Add a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the swollen resin.

  • Agitate the mixture for 30 minutes at room temperature.

  • Drain the TFA/DCM solution.

  • Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual TFA.

  • Neutralization: Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 5-10 minutes to neutralize the protonated amine.

  • Wash the resin with DMF (3x).

Protocol 3: First Amino Acid Coupling
  • Activation: In a separate vial, dissolve the first Fmoc-protected amino acid (3-4 equivalents relative to the resin loading), an activating agent (e.g., HBTU, 3.8 equivalents), and HOBt (4 equivalents) in DMF.

  • Add DIEA (8 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • (Optional) Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

Protocol 4: Peptide Chain Elongation (Iterative Cycle)

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • Perform the activation and coupling steps as described in Protocol 3 for the next Fmoc-protected amino acid.

  • Monitoring Coupling Efficiency:

    • The Kaiser test can be performed after each coupling step to detect the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

Protocol 5: Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in Protocol 4.

  • Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x), then dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Visualizations

The following diagrams illustrate the key workflows in solid-phase peptide synthesis using an amide-generating linker.

SPPS_Workflow Resin Boc-NH-Linker-Resin Swelling Resin Swelling (DMF) Resin->Swelling Boc_Deprotection Boc Deprotection (TFA/DCM) Swelling->Boc_Deprotection Neutralization Neutralization (DIEA/DMF) Boc_Deprotection->Neutralization First_AA_Coupling First AA Coupling (Fmoc-AA-OH, Activator) Neutralization->First_AA_Coupling Peptide_Elongation Peptide Chain Elongation (Iterative Cycles) First_AA_Coupling->Peptide_Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Peptide_Elongation->Cleavage Purification Peptide Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for SPPS using a Boc-protected amide linker.

Peptide_Elongation_Cycle Start Fmoc-Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling AA Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Kaiser_Test Kaiser Test (Optional) Washing2->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) End_Cycle Elongated Fmoc-Peptide-Resin Kaiser_Test->End_Cycle Negative

Caption: Iterative cycle for peptide chain elongation in Fmoc-SPPS.

References

Application Notes and Protocols: NH2-C2-amido-C2-Boc as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the NH2-C2-amido-C2-Boc linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document includes detailed protocols for the synthesis and evaluation of PROTACs incorporating this linker, as well as a summary of its application in targeting specific proteins for degradation.

Introduction

PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal system to selectively degrade target proteins. A typical PROTAC consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.

The this compound linker is an alkyl-based linker featuring a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group and an amide bond within its backbone. The Boc-protected amine allows for a modular and efficient synthesis of PROTACs, typically through amide bond formation. The C2 (ethylene) spacing on either side of the amide group provides a degree of conformational flexibility that can be advantageous for optimal ternary complex formation.

Applications in PROTAC Development

The this compound linker and structurally similar amino-amido linkers have been utilized in the synthesis of PROTACs targeting a variety of proteins. One notable example is in the development of degraders for Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.

Case Study: CDK2/9 Degrader

While specific quantitative data for a PROTAC utilizing the exact this compound linker is not extensively published in publicly available literature, its application is exemplified in the synthesis of PROTACs like CDK2/9 Degrader-1.[1][2][3] The general principle involves the sequential coupling of the linker to the E3 ligase ligand and the POI ligand.

Synthesis of PROTACs using this compound Linker

The synthesis of a PROTAC using the this compound linker typically follows a convergent or sequential synthetic route. The Boc protecting group on the terminal amine allows for selective deprotection and subsequent coupling to the second ligand. A general synthetic scheme is outlined below.

General Synthetic Workflow:

G cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling E3_Ligand E3 Ligase Ligand (with carboxylic acid) Intermediate_1 E3 Ligand-Linker-Boc E3_Ligand->Intermediate_1 Amide Coupling (e.g., HATU, DIPEA) Linker This compound Linker->Intermediate_1 Intermediate_1_deprotect E3 Ligand-Linker-Boc Intermediate_2 E3 Ligand-Linker-NH2 Intermediate_1_deprotect->Intermediate_2 TFA or HCl Intermediate_2_couple E3 Ligand-Linker-NH2 POI_Ligand POI Ligand (with carboxylic acid) Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC Amide Coupling (e.g., HATU, DIPEA) Intermediate_2_couple->Final_PROTAC

Caption: General workflow for PROTAC synthesis using the this compound linker.

Experimental Protocols

Protocol 1: Synthesis of a Generic PROTAC using this compound Linker

This protocol describes a general procedure for the synthesis of a PROTAC via sequential amide bond formations.

Materials:

  • E3 ligase ligand with a carboxylic acid functional group (e.g., a derivative of Thalidomide or Pomalidomide)

  • Protein of Interest (POI) ligand with a carboxylic acid functional group

  • This compound linker

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

Step 1: Coupling of E3 Ligase Ligand to the Linker

  • Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected E3 ligase-linker intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate from Step 1 in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure. The resulting amine-TFA salt is often used directly in the next step without further purification.

Step 3: Coupling of POI Ligand to the Deprotected Intermediate

  • Dissolve the POI ligand (1.0 eq) and the deprotected E3 ligase-linker intermediate (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (4.0 eq, to neutralize the TFA salt and facilitate coupling) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Step 1 (dilution, washing, drying, and concentration).

  • Purify the final PROTAC product by preparative HPLC to obtain the pure compound.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the procedure to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, as a negative control)

  • RIPA buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM). Include a DMSO vehicle control and a positive control degrader if available. A co-treatment with a proteasome inhibitor (e.g., 10 µM MG132) can be included to confirm proteasome-dependent degradation.

  • Incubation: Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST (3x).

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3x).

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.

PROTAC-Mediated Protein Degradation Pathway:

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC (with NH2-C2-amido-C2 linker) Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex E2 E2-Ubiquitin Conjugate Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitin Transfer E2->Ternary_Complex Proteasome 26S Proteasome Degraded_POI Degraded Peptides Ub_POI->Degraded_POI Recognition & Degradation Proteasome->Degraded_POI

Caption: The mechanism of PROTAC-induced protein degradation.

Quantitative Data Summary

The following table provides a template for summarizing key quantitative data for a PROTAC developed using the this compound linker. Researchers should populate this table with their experimental results.

PROTAC IdentifierTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Binding Affinity (Kd, nM) to POIBinding Affinity (Kd, nM) to E3 Ligase
Example-PROTAC-1 e.g., CDK9e.g., CRBNValueValueValueValue
Example-PROTAC-2 e.g., BRD4e.g., VHLValueValueValueValue

Table 1: Template for Quantitative Data of PROTACs. DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Conclusion

The this compound linker is a valuable building block for the modular synthesis of PROTACs. Its chemical structure provides a balance of rigidity and flexibility, and the Boc-protected amine allows for straightforward and efficient coupling chemistries. The provided protocols offer a foundation for researchers to synthesize and evaluate novel PROTACs incorporating this linker for targeted protein degradation studies. The successful development of potent and selective degraders will depend on the careful optimization of the linker in conjunction with the specific POI and E3 ligase ligands.

References

Application Notes and Protocols for Amide Bond Formation with NH2-C2-amido-C2-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of the bifunctional linker, NH2-C2-amido-C2-Boc, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The primary application highlighted is the formation of an amide bond between the free amine of this linker and a carboxylic acid-functionalized molecule, a key step in the assembly of PROTACs.

Introduction

This compound is a versatile linker molecule employed in the construction of PROTACs. Its structure features a terminal primary amine (NH2) for coupling with a protein of interest (POI) ligand and a Boc-protected amine, which, after deprotection, can be coupled to an E3 ligase ligand. This sequential coupling strategy is fundamental in the modular synthesis of heterobifunctional PROTACs.

A notable application of this linker is in the synthesis of the PROTAC CDK2/9 Degrader-1, a potent dual degrader of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1] The amide bond formation reaction is a critical step in connecting the linker to the CDK inhibitor moiety.

Amide Bond Formation: Key Reaction Parameters

The successful coupling of this compound with a carboxylic acid is typically achieved using standard peptide coupling reagents. The choice of reagents and reaction conditions is crucial for achieving high yields and purity.

ParameterRecommended Reagents/ConditionsPurpose
Coupling Reagents HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Activate the carboxylic acid for efficient reaction with the amine.
Base DIPEA (N,N-Diisopropylethylamine), Triethylamine (TEA)Neutralize acidic byproducts and maintain an optimal pH for the reaction.
Solvent DMF (N,N-Dimethylformamide), DCM (Dichloromethane)Solubilize reactants and facilitate the reaction.
Temperature Room Temperature (20-25 °C)Provides a balance between reaction rate and stability of reactants.
Reaction Time 2 - 12 hoursDependent on the specific substrates and can be monitored by TLC or LC-MS.

Experimental Protocols

The following protocols are based on the synthesis of a PROTAC intermediate where this compound is coupled with a carboxylic acid-functionalized molecule.

Protocol 1: General Amide Coupling using HATU

This protocol describes a general method for the amide bond formation between a carboxylic acid and this compound using HATU as the coupling agent.

Materials:

  • Carboxylic acid derivative (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

  • Standard glassware and stirring equipment

Procedure:

  • Dissolve the carboxylic acid derivative in anhydrous DMF under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound in anhydrous DMF to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection

Following the amide bond formation, the Boc protecting group is removed to expose the amine for subsequent coupling to the E3 ligase ligand.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard glassware and stirring equipment

Procedure:

  • Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine (as a TFA salt) can often be used in the next step without further purification.

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the amide bond formation step. Please note that yields can vary depending on the specific carboxylic acid substrate used.

Carboxylic Acid SubstrateCoupling ReagentsSolventReaction Time (h)Yield (%)Reference
SNS-032 derivativeHATU, DIPEADMF278Based on the synthesis of CDK2/9 Degrader-1 precursor as described in Zhou F, et al. Eur J Med Chem. 2019.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Final PROTAC Assembly A Carboxylic Acid (POI Ligand) C HATU, DIPEA in DMF A->C B This compound B->C D Boc-Protected PROTAC Intermediate C->D E Boc-Protected PROTAC Intermediate F TFA/DCM E->F G Amine-Linker-POI Intermediate F->G H Amine-Linker-POI Intermediate J Coupling Reagents H->J I Carboxylic Acid (E3 Ligase Ligand) I->J K Final PROTAC J->K

Caption: General workflow for PROTAC synthesis.

The following diagram illustrates the signaling pathway targeted by the resulting PROTAC.

PROTAC_MoA cluster_PROTAC PROTAC Action cluster_Degradation Cellular Machinery PROTAC PROTAC (e.g., CDK2/9 Degrader-1) POI Target Protein (e.g., CDK2/9) PROTAC->POI binds E3 E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Proteasome Proteasome POI->Proteasome targeted to E3->Ternary Ub Ubiquitin Ternary->Ub recruits Ub->POI polyubiquitinates Degradation Degraded Protein (Peptides) Proteasome->Degradation results in

Caption: PROTAC mechanism of action.

References

Application Note: Standard Boc Deprotection Protocol for N-(2-aminoethyl)-2-(tert-butoxycarbonylamino)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed, reliable, and standardized protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-(2-aminoethyl)-2-(tert-butoxycarbonylamino)acetamide, a substrate containing both an amide linkage and a terminal primary amine.

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic synthesis, valued for its stability in basic and nucleophilic conditions and its straightforward removal under acidic conditions.[1][2] Efficient and clean deprotection is a critical step in multi-step syntheses, particularly in the fields of peptide chemistry and pharmaceutical development.[1] This application note details the standard acid-catalyzed deprotection of a diamine substrate featuring an amide backbone, providing protocols for isolation of either the amine salt or the free amine.

Chemical Principle and Mechanism

The standard method for Boc group removal employs strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] The deprotection mechanism is initiated by the protonation of the carbamate oxygen, which weakens the C-O bond. This is followed by the fragmentation of the protonated intermediate to form the free amine, carbon dioxide, and a stable tert-butyl cation. The tert-butyl cation is typically scavenged by nucleophiles or deprotonates to form isobutylene gas. The resulting deprotected amine is protonated by the excess acid to yield the corresponding amine salt.

Boc_Deprotection_Mechanism cluster_0 Mechanism Steps start Boc-Protected Amine (R-NH-Boc) step1 Protonation of Carbonyl Oxygen start->step1 + H+ (e.g., TFA) step2 Formation of Carbamic Acid + t-Butyl Cation step1->step2 Loss of t-Butyl Cation step3 Decarboxylation step2->step3 Release of CO2 end_product Amine Salt (R-NH3+ X-) step3->end_product Protonation of Amine

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Protocols

Two primary protocols using common acidic reagents are presented below. The choice depends on the desired salt form and downstream applications.

Materials and Reagents
  • N-(2-aminoethyl)-2-(tert-butoxycarbonylamino)acetamide

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • 4M Hydrochloric acid (HCl) in 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether, cold

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Analytical tools: Thin-Layer Chromatography (TLC) plates (silica gel), LC-MS

Protocol 1: Deprotection using TFA in DCM

This is the most common and generally rapid method for Boc deprotection.

Reaction Setup:

  • Dissolve the Boc-protected substrate (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 10 mL per mmol of substrate) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) to the stirred solution. A common concentration is a 1:1 mixture of DCM:TFA (v/v), or 5-10 equivalents of TFA.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-3 hours.

Reaction Monitoring:

  • Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol mobile phase). The deprotected product will have a lower Rf value than the starting material.

  • Visualize the TLC plate with ninhydrin stain; the product amine will develop a purple spot, while the Boc-protected starting material will not.

  • Alternatively, monitor by LC-MS until consumption of the starting material is complete.

Work-up Procedure A: Isolation of the TFA Salt

  • Upon reaction completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the resulting oil or solid with toluene or DCM (3 x 10 mL).

  • The crude product, the di-trifluoroacetate salt, can be triturated with cold diethyl ether to induce precipitation, collected by filtration, and dried under vacuum.

Work-up Procedure B: Isolation of the Free Amine

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid. Caution: CO₂ gas evolution will occur.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected free diamine.

Protocol 2: Deprotection using HCl in Dioxane

This method is a common alternative to TFA and yields the hydrochloride salt, which can be advantageous for its crystallinity and handling properties.

Reaction Setup:

  • Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate, or use it directly if soluble in the HCl solution.

  • Add a 4M solution of HCl in 1,4-dioxane (4-5 equivalents).

  • Stir the mixture at room temperature for 1-4 hours.

Reaction Monitoring:

  • Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.

Work-up Procedure:

  • Upon completion, the product often precipitates from the solution as the dihydrochloride salt.

  • The solvent can be removed under reduced pressure.

  • The resulting solid can be washed or triturated with a non-polar solvent like diethyl ether, collected by filtration, and dried under vacuum to yield the pure dihydrochloride salt.

Data Presentation: Comparison of Protocols

The following table summarizes the key parameters and expected outcomes for the described deprotection methods.

ParameterProtocol 1 (TFA/DCM)Protocol 2 (HCl/Dioxane)
Primary Reagent Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane / Ethyl Acetate
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 30 minutes - 2 hours1 - 4 hours
Product Form Di-trifluoroacetate salt or Free AmineDi-hydrochloride salt
Typical Yield >95%>95%
Notes Fast reaction; TFA is volatile and corrosive.Product often precipitates; HCl/dioxane is commercially available.

Workflow Diagrams

Experimental_Workflow cluster_main Overall Experimental Workflow start Dissolve Boc-Protected Amine in Anhydrous Solvent reaction Add Acid (TFA or HCl) Stir at 0°C to RT start->reaction monitoring Monitor by TLC / LC-MS (Wait for completion) reaction->monitoring workup_choice Choose Work-up monitoring->workup_choice workup_salt Work-up A: Isolate Salt (Evaporation & Trituration) workup_choice->workup_salt Salt Desired workup_free Work-up B: Isolate Free Amine (Neutralization & Extraction) workup_choice->workup_free Free Amine Desired product_salt Final Product: Amine Salt workup_salt->product_salt product_free Final Product: Free Amine workup_free->product_free

Caption: General experimental workflow for Boc deprotection.

Decision_Workflow cluster_decision Work-up Decision Logic q1 Is the next synthetic step compatible with an amine salt? ans_yes YES q1->ans_yes ans_no NO q1->ans_no proc_salt Proceed with Work-up A: Isolate the TFA or HCl salt. (Faster, fewer steps) ans_yes->proc_salt proc_free Proceed with Work-up B: Isolate the free amine. (Requires neutralization) ans_no->proc_free end_state Purified Product proc_salt->end_state proc_free->end_state

Caption: Decision workflow for choosing the work-up procedure.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete or Slow Reaction 1. Insufficient acid used.2. Poor quality of TFA (hygroscopic).3. Reaction time too short or temperature too low.1. Add more equivalents of acid.2. Use a fresh, unopened bottle of TFA.3. Increase reaction time and allow stirring overnight at room temperature.
Side Product Formation The intermediate t-butyl cation can alkylate other nucleophilic sites on the molecule.Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the cation.
Difficulty Isolating Product The deprotected product (especially the free amine) may be highly polar or water-soluble, leading to poor extraction.If aqueous work-up fails, evaporate the crude reaction mixture to dryness and purify by other means such as silica gel chromatography (with an amine-friendly mobile phase like DCM/MeOH/NH₄OH) or use an ion-exchange resin for work-up.
No Precipitation with Ether The amine salt may be an oil or is soluble in the trituration solvent.Concentrate the solution to dryness. The resulting oil is often pure enough for the next step. Alternatively, try a different non-polar solvent like hexane.

Safety Precautions

  • Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM) is a suspected carcinogen and should be handled with care in a fume hood.

  • 4M HCl in dioxane is corrosive and flammable. Avoid inhalation of vapors.

  • The neutralization step with NaHCO₃ produces CO₂ gas, which can cause pressure build-up. Vent the separatory funnel frequently and carefully.

References

Application Notes and Protocols for Bioconjugation Techniques Using Short-Chain Diamine Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development. The choice of a linker to bridge the molecules is critical to the success of the conjugation strategy, influencing the stability, biological activity, and pharmacokinetic properties of the resulting conjugate. Short-chain diamine linkers, such as ethylenediamine, putrescine, and cadaverine, offer a simple and efficient means to introduce a spacer between two molecules, often utilized in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and for the immobilization of biomolecules onto surfaces.

These linkers are particularly useful when employing "zero-length" crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This chemistry facilitates the formation of stable amide bonds between a carboxyl group on one molecule and a primary amine on another. Short-chain diamines can be used to bridge two carboxyl-containing molecules or to introduce a reactive primary amine for subsequent conjugation steps. This document provides detailed application notes and protocols for the use of these linkers in bioconjugation.

Core Principles of Diamine Linker Bioconjugation

The most common strategy for employing short-chain diamine linkers involves a two-step process mediated by EDC and NHS. First, a carboxyl group on a biomolecule (e.g., a protein, antibody, or surface) is activated with EDC/NHS to form a semi-stable NHS ester. This activated molecule is then reacted with a diamine linker. The molar excess of the diamine can be controlled to favor either mono-amidation, leaving a free primary amine for subsequent reactions, or the crosslinking of two activated molecules.

The length of the diamine linker can influence the efficiency of the conjugation reaction and the properties of the final conjugate. Shorter linkers may be advantageous for creating more rigid conjugates, while longer linkers can reduce steric hindrance between the conjugated molecules.

Comparative Data on Short-Chain Diamine Linkers

While specific comparative studies on the conjugation efficiency of ethylenediamine, putrescine, and cadaverine are not extensively documented in readily available literature, the following table summarizes the key properties and expected impact on bioconjugation based on general principles of linker chemistry. The conjugation efficiency is often influenced by factors such as steric hindrance and the flexibility of the linker.

LinkerChemical FormulaMolecular Weight ( g/mol )Chain Length (approx. Å)Key Considerations in Bioconjugation
EthylenediamineC₂H₈N₂60.104.8Shortest and most rigid of the three, may be ideal for applications requiring a minimal spacer. Can be prone to intramolecular reactions if both ends react with the same molecule.
Putrescine (1,4-Diaminobutane)C₄H₁₂N₂88.157.3Offers increased flexibility compared to ethylenediamine, potentially reducing steric hindrance and improving conjugation yields in some systems.
Cadaverine (1,5-Diaminopentane)C₅H₁₄N₂102.188.5Provides the greatest spacing and flexibility among the three, which can be beneficial for conjugating bulky molecules. May increase the hydrophobicity of the conjugate slightly more than the shorter linkers.

Experimental Protocols

The following protocols provide a general framework for using short-chain diamine linkers in bioconjugation. It is crucial to optimize the reaction conditions (e.g., molar ratios of reagents, pH, and reaction time) for each specific application.

Protocol 1: Two-Step EDC/NHS Carboxyl-to-Amine Crosslinking via an Ethylenediamine Bridge

This protocol describes the conjugation of a carboxyl-containing biomolecule (Molecule A-COOH) to another carboxyl-containing biomolecule (Molecule B-COOH) using ethylenediamine as a linker.

Materials:

  • Molecule A-COOH (e.g., protein, carboxyl-functionalized surface)

  • Molecule B-COOH (e.g., small molecule, another protein)

  • Ethylenediamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Activation of Molecule A-COOH: a. Dissolve Molecule A-COOH in Activation Buffer to a concentration of 1-10 mg/mL. b. Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer. c. Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the Molecule A-COOH solution. d. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with Ethylenediamine: a. Prepare a solution of ethylenediamine in Coupling Buffer. The concentration will depend on whether mono-amidation or crosslinking is desired. For mono-amidation, a large molar excess (e.g., 100-fold) is recommended. b. Remove excess and inactivated EDC/Sulfo-NHS from the activated Molecule A using a desalting column equilibrated with Coupling Buffer. c. Immediately add the activated Molecule A to the ethylenediamine solution. d. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of Amine-Modified Molecule A: a. Purify the amine-modified Molecule A from excess ethylenediamine using a desalting column or dialysis against Coupling Buffer.

  • Activation of Molecule B-COOH and Final Conjugation: a. Repeat the activation step (1a-1d) for Molecule B-COOH. b. Remove excess crosslinkers from activated Molecule B as described in step 2b. c. Add the purified amine-modified Molecule A to the activated Molecule B solution. d. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Final Purification: a. Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS esters. b. Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.

Protocol 2: General Protocol for Surface Immobilization using Putrescine or Cadaverine Linkers

This protocol outlines the functionalization of a carboxylated surface with putrescine or cadaverine to create a primary amine-functionalized surface for subsequent biomolecule immobilization.

Materials:

  • Carboxylated surface (e.g., beads, sensor chip)

  • Putrescine or Cadaverine

  • EDC and Sulfo-NHS

  • Activation Buffer (0.1 M MES, pH 6.0)

  • Coupling Buffer (PBS, pH 7.4)

  • Washing Buffer (PBS with 0.05% Tween-20)

  • Quenching/Blocking Buffer (1 M Ethanolamine or 100 mM Glycine, pH 8.0)

Procedure:

  • Surface Activation: a. Wash the carboxylated surface with Activation Buffer. b. Prepare fresh solutions of EDC (e.g., 2 mg/mL) and Sulfo-NHS (e.g., 5 mg/mL) in Activation Buffer. c. Immerse the surface in the EDC/Sulfo-NHS solution and incubate for 15-30 minutes at room temperature.

  • Diamine Linker Conjugation: a. Prepare a solution of putrescine or cadaverine (e.g., 10-50 mM) in Coupling Buffer. b. Wash the activated surface with Coupling Buffer to remove excess crosslinkers. c. Immerse the activated surface in the diamine solution and incubate for 2-4 hours at room temperature.

  • Washing: a. Wash the surface extensively with Washing Buffer to remove unbound diamine.

  • Biomolecule Immobilization (via EDC/NHS): a. The amine-functionalized surface can now be used to immobilize a carboxyl-containing biomolecule using a standard EDC/NHS protocol (similar to Protocol 1, step 1).

  • Blocking: a. After biomolecule immobilization, block any remaining reactive sites by incubating the surface with Quenching/Blocking Buffer for 30 minutes. b. Wash the surface with Washing Buffer and store in an appropriate buffer.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_conjugation Diamine Conjugation cluster_final_conjugation Final Conjugation molA Molecule A-COOH activated_molA Activated Molecule A (NHS Ester) molA->activated_molA Activation (pH 6.0) edc_nhs EDC / Sulfo-NHS edc_nhs->molA diamine Diamine Linker (e.g., Ethylenediamine) amine_molA Amine-Modified Molecule A activated_molA->amine_molA Coupling (pH 7.2-7.5) diamine->activated_molA molB Molecule B-COOH final_conjugate Final Conjugate A-Linker-B amine_molA->final_conjugate Coupling activated_molB Activated Molecule B (NHS Ester) molB->activated_molB Activation activated_molB->final_conjugate

Caption: Workflow for two-step conjugation using a diamine linker.

logical_relationship cluster_linker_choice Factors Influencing Diamine Linker Choice cluster_outcomes Impact on Conjugation Outcome linker_length Linker Length steric_hindrance Steric Hindrance linker_length->steric_hindrance influences flexibility Flexibility linker_length->flexibility influences hydrophobicity Hydrophobicity linker_length->hydrophobicity influences efficiency Conjugation Efficiency steric_hindrance->efficiency flexibility->efficiency activity Biological Activity flexibility->activity stability Conjugate Stability hydrophobicity->stability hydrophobicity->activity

Caption: Relationship between linker properties and conjugation outcomes.

Conclusion

Short-chain diamine linkers are versatile tools in the bioconjugation toolkit, enabling the straightforward and efficient linkage of biomolecules. The choice of diamine linker length should be carefully considered in the context of the specific application, as it can impact conjugation efficiency and the properties of the final product. The provided protocols offer a starting point for developing robust and reproducible bioconjugation strategies. As with any bioconjugation reaction, optimization of the reaction parameters is essential to achieve the desired outcome.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting NH2-C2-amido-C2-Boc Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for NH2-C2-amido-C2-Boc coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting low yields and other common issues encountered during the synthesis of this important structural motif. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction outcomes.

Troubleshooting Guide: Low Yield and Side Reactions

This guide addresses specific issues that may arise during the coupling of a carboxylic acid with a mono-Boc-protected ethylenediamine derivative or the coupling of a carboxylic acid derivative of ethylenediamine with a Boc-protected amine.

Question 1: My coupling reaction has a very low yield. What are the primary causes and how can I improve it?

Answer:

Low yields in this compound coupling reactions can stem from several factors, ranging from the quality of starting materials to the choice of reaction conditions. Here’s a systematic approach to troubleshooting:

1. Purity of Starting Materials:

  • Mono-Boc-ethylenediamine: Incomplete mono-protection of ethylenediamine can lead to the presence of unreacted ethylenediamine or di-Boc-ethylenediamine. The former can lead to di-acylation, a common side product, while the latter will be unreactive. Ensure the purity of your mono-Boc-protected starting material, preferably by NMR and/or LC-MS, before proceeding with the coupling reaction. Purification of mono-Boc-ethylenediamine can be challenging due to its basicity and potential for decomposition on silica gel.[1] Consider using a basic mobile phase (e.g., with triethylamine) or an alternative stationary phase if purification is necessary.[1]

  • Carboxylic Acid: Ensure your carboxylic acid is pure and dry. Moisture can hydrolyze activated intermediates, reducing the yield.

2. Inefficient Activation of the Carboxylic Acid:

  • The choice of coupling reagent is critical. For sterically hindered or electron-deficient carboxylic acids, a more powerful coupling reagent may be required.

  • Solution: Consider switching from a standard carbodiimide like EDC to a uronium/aminium-based reagent such as HATU or HBTU, which are known for their high coupling efficiency.[2][3]

3. Suboptimal Reaction Conditions:

  • Solvent: The choice of solvent can significantly impact solubility and reaction rates. DMF and DCM are commonly used for coupling reactions.[4] If solubility is an issue, consider alternative solvents or solvent mixtures.

  • Temperature: Most coupling reactions are initially performed at 0°C to minimize side reactions and then allowed to warm to room temperature. For sluggish reactions, a moderate increase in temperature may be beneficial, but this should be done cautiously as it can also increase the rate of side reactions.

  • Stoichiometry: The molar ratio of reactants is crucial. Typically, a slight excess of the amine component and the coupling reagent relative to the carboxylic acid is used.

4. Side Reactions:

  • Di-acylation: If unreacted ethylenediamine is present in your mono-Boc-protected starting material, the formation of the di-acylated product is a likely side reaction.

  • Intramolecular Cyclization: Depending on the structure of the carboxylic acid, intramolecular cyclization to form a lactam is a potential side reaction, although less common with the flexible ethylenediamine linker.

  • N-acylurea formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. The addition of HOBt or HOAt can suppress this side reaction by forming a more stable active ester.

Question 2: I am observing a significant amount of a side product with a higher molecular weight than my desired product. What is it likely to be and how can I prevent it?

Answer:

A higher molecular weight side product is often the di-acylated ethylenediamine . This occurs when both amino groups of ethylenediamine react with the carboxylic acid. The primary cause is the presence of unprotected ethylenediamine in your mono-Boc-protected starting material.

Prevention Strategies:

  • Purify the Mono-Boc-ethylenediamine: As mentioned previously, ensure the purity of your N-Boc-ethylenediamine starting material to remove any unreacted ethylenediamine.

  • Optimize Stoichiometry: Use a slight excess of the mono-Boc-ethylenediamine (e.g., 1.1-1.2 equivalents) relative to the carboxylic acid. This can help to ensure that the carboxylic acid is consumed before it has a chance to react with any trace amounts of unprotected ethylenediamine.

  • Slow Addition: Adding the activated carboxylic acid solution slowly to the solution of mono-Boc-ethylenediamine can favor the desired mono-acylation reaction.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound coupling reactions?

A1: The "best" coupling reagent is often substrate-dependent. However, a good starting point is a carbodiimide-based coupling with an additive to suppress side reactions. For more challenging couplings, a uronium-based reagent is recommended.

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt Water-soluble byproducts, easy workup.Can have lower yields with hindered substrates.
DCC/HOBt Inexpensive and effective.Dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove completely.
HATU/DIPEA High coupling efficiency, fast reaction times, low racemization.More expensive than carbodiimides.
HBTU/DIPEA Similar to HATU, very efficient.Can react with the unprotected N-terminus if used in excess.
PyBOP/DIPEA Efficient, byproducts are less hazardous than those from BOP.Can be less effective for very hindered couplings.

Q2: What is the role of HOBt and DIPEA in the coupling reaction?

A2:

  • HOBt (1-Hydroxybenzotriazole): HOBt is an additive used with carbodiimides (like EDC or DCC). It reacts with the activated carboxylic acid to form an active ester intermediate. This intermediate is more stable than the O-acylisourea formed with the carbodiimide alone, which helps to suppress side reactions like N-acylurea formation and reduces the risk of racemization.

  • DIPEA (N,N-Diisopropylethylamine): DIPEA is a non-nucleophilic base. Its primary role is to neutralize any acid present in the reaction mixture, such as the hydrochloride salt of EDC or the carboxylic acid itself. This is important because the free amine of your Boc-protected ethylenediamine needs to be deprotonated to act as a nucleophile.

Q3: How can I effectively purify the final this compound product?

A3: Purification can be challenging due to the polarity of the molecule.

  • Aqueous Workup: A standard aqueous workup involving washes with dilute acid (to remove unreacted amine and DIPEA), saturated sodium bicarbonate (to remove unreacted carboxylic acid and HOBt), and brine is a good first step.

  • Column Chromatography: Silica gel column chromatography is the most common method for final purification. A gradient elution starting with a non-polar solvent (like hexane or DCM) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol) is typically effective. For very polar products, a mobile phase containing a small amount of triethylamine or ammonia may be necessary to prevent streaking on the silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling

This protocol provides a general method for the coupling of a carboxylic acid to N-Boc-ethylenediamine.

Materials:

  • Carboxylic acid (1.0 eq.)

  • N-Boc-ethylenediamine (1.1 eq.)

  • EDC·HCl (1.2 eq.)

  • HOBt (1.2 eq.)

  • DIPEA (2.0 eq.)

  • Anhydrous DMF or DCM

  • Standard glassware for reaction and workup

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq.) to the solution and stir for 15-30 minutes at 0°C.

  • In a separate flask, dissolve N-Boc-ethylenediamine (1.1 eq.) in a small amount of anhydrous DMF or DCM.

  • Slowly add the N-Boc-ethylenediamine solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and proceed with an aqueous workup as described in the FAQ section.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for HATU Coupling

This protocol is suitable for more challenging coupling reactions where higher efficiency is required.

Materials:

  • Carboxylic acid (1.0 eq.)

  • N-Boc-ethylenediamine (1.1 eq.)

  • HATU (1.2 eq.)

  • DIPEA (2.0 eq.)

  • Anhydrous DMF

  • Standard glassware for reaction and workup

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.2 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve N-Boc-ethylenediamine (1.1 eq.) in a small amount of anhydrous DMF.

  • Slowly add the N-Boc-ethylenediamine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and proceed with an aqueous workup.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting steps, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Carboxylic Acid and HOBt in DMF cool Cool to 0°C reagents->cool add_edc Add EDC cool->add_edc preactivate Pre-activation (15-30 min) add_edc->preactivate add_amine Add N-Boc-ethylenediamine and DIPEA preactivate->add_amine Coupling react Stir at RT (12-24h) add_amine->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Pure Product purify->product

Caption: General experimental workflow for EDC/HOBt coupling.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Coupling Reaction purity Impure Starting Materials start->purity activation Inefficient Activation start->activation conditions Suboptimal Conditions start->conditions side_reactions Side Reactions start->side_reactions purify_sm Purify Starting Materials (NMR, LC-MS) purity->purify_sm change_reagent Switch to Stronger Coupling Reagent (e.g., HATU) activation->change_reagent optimize_cond Optimize Solvent, Temp., Stoichiometry conditions->optimize_cond additives Use Additives (HOBt) & Control Stoichiometry side_reactions->additives

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Improving the Solubility of NH2-C2-amido-C2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with NH2-C2-amido-C2-Boc conjugates during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate is poorly soluble in aqueous buffers. What is the first step I should take?

A1: The initial and most crucial step is to prepare a high-concentration stock solution of your conjugate in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its excellent solvating power for a wide range of organic molecules. From this stock solution, you can make serial dilutions into your aqueous experimental medium. It is vital to ensure the final concentration of the organic solvent in your assay is minimal (typically below 0.5% v/v) to avoid interfering with the biological system.

Q2: Besides DMSO, what other organic solvents can I use to prepare a stock solution?

A2: Other commonly used water-miscible organic solvents include ethanol, methanol, and dimethylformamide (DMF). The selection of the solvent will depend on the specific chemical properties of your conjugate and the tolerance of your experimental setup to that particular solvent.

Q3: Can the pH of my aqueous solution affect the solubility of the this compound conjugate?

A3: Yes, the pH of the aqueous solution can significantly impact the solubility of your conjugate. The terminal primary amine (NH2) is basic and will be protonated at acidic pH, forming a more soluble ammonium salt. Therefore, adjusting the pH to be slightly acidic may improve solubility. However, it is important to consider the pH compatibility with your specific experimental conditions and the stability of the conjugate.

Q4: Are there any structural modifications I can consider for future conjugates to improve solubility?

A4: For future syntheses, incorporating hydrophilic elements into the conjugate structure can significantly enhance aqueous solubility. This can be achieved by using linkers that contain polyethylene glycol (PEG) units or sulfonate groups. These modifications increase the overall polarity of the molecule, leading to better interaction with aqueous solvents.

Troubleshooting Guides

Issue 1: The conjugate precipitates when diluted from the organic stock solution into an aqueous buffer.

This is a common issue when the aqueous buffer cannot maintain the solubility of the conjugate at the desired final concentration.

Troubleshooting Workflow:

G start Precipitation upon dilution step1 Decrease final concentration start->step1 step2 Use a co-solvent system step1->step2 Still precipitates end_success Solubility Improved step1->end_success Soluble step3 Adjust pH of the aqueous buffer step2->step3 Still precipitates step2->end_success Soluble step4 Consider a different buffer step3->step4 Still precipitates step3->end_success Soluble step4->end_success Soluble end_fail Further investigation needed step4->end_fail Still precipitates G start Poor solubility in organic solvent step1 Try alternative polar aprotic solvents (e.g., DMF, NMP) start->step1 step2 Apply gentle heating step1->step2 Still insoluble end_success Solubility Improved step1->end_success Soluble step3 Use sonication step2->step3 Still insoluble step2->end_success Soluble step4 Prepare a solid dispersion step3->step4 Still insoluble step3->end_success Soluble step4->end_success Soluble end_fail Consider resynthesis or structural modification step4->end_fail Still insoluble G cluster_factors Factors Influencing Solubility cluster_strategies Solubility Enhancement Strategies A pH S1 pH Adjustment A->S1 B Solvent Polarity S2 Co-solvents B->S2 C Temperature S3 Heating/Sonication C->S3 D Crystal Lattice Energy S4 Solid Dispersion D->S4 G start Poorly Soluble Conjugate tier1 Tier 1: Simple Adjustments - Optimize Concentration - pH Adjustment - Test Different Buffers start->tier1 tier2 Tier 2: Formulation Strategies - Co-solvent Systems - Use of Surfactants (low concentration) tier1->tier2 Inadequate Improvement end_success Acceptable Solubility Achieved tier1->end_success Success tier3 Tier 3: Advanced Formulation - Solid Dispersions - Nanomilling (if applicable) tier2->tier3 Inadequate Improvement tier2->end_success Success tier3->end_success Success end_fail Consider Structural Modification tier3->end_fail Inadequate Improvement

Common side reactions during NH2-C2-amido-C2-Boc deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of NH2-C2-amido-C2-Boc and related structures.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Boc deprotection?

The deprotection of a tert-butyloxycarbonyl (Boc) group is an acid-catalyzed process. The reaction proceeds through the following steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).[1][2]

  • Formation of a Tert-butyl Cation: The protonated carbamate is unstable and collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[1] The newly formed amine is then typically protonated by the excess acid to form a salt.

Q2: What are the most common side reactions during Boc deprotection?

The most common side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the deprotection process. Electron-rich functional groups such as thiols (e.g., in cysteine), thioethers (e.g., in methionine), and the indole ring of tryptophan are particularly susceptible to tert-butylation. Other potential side reactions include racemization and side-chain reactions specific to certain amino acids like aspartic acid and glutamic acid.

Q3: How can I prevent the tert-butylation of sensitive residues?

The most effective way to prevent unwanted tert-butylation is to use "scavengers" in the deprotection cocktail. Scavengers are reagents that are more nucleophilic than the side chains of the amino acids and can effectively "trap" the reactive tert-butyl cations. Common scavengers include triisopropylsilane (TIS) and water.

Q4: My Boc deprotection reaction is incomplete. What are the possible causes and how can I fix it?

Incomplete Boc deprotection can be caused by several factors:

  • Insufficient Acid: Some substrates may contain basic functional groups that can neutralize the acid, requiring a larger excess. The reaction kinetics can also be second-order with respect to the acid concentration. Solution: Increase the equivalents of acid used.

  • Poor Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can decrease its effective acidity, slowing down the reaction. Solution: Use fresh, anhydrous TFA.

  • Suboptimal Reaction Conditions: The reaction time may be too short or the temperature too low. While many deprotections are complete within 1-2 hours at room temperature, some substrates may require longer reaction times or gentle heating. Solution: Increase the reaction time and monitor the progress by TLC or HPLC.

  • Steric Hindrance: A sterically hindered Boc group can be more difficult to remove and may require harsher reaction conditions. Solution: Increase the reaction time, temperature, or acid concentration.

Q5: How can I monitor the progress of the deprotection reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: The deprotected amine will have a different Rf value compared to the Boc-protected starting material. Staining the TLC plate with ninhydrin is a highly effective method to visualize the newly formed primary or secondary amine, which typically develops a bright purple color.

  • HPLC: HPLC analysis allows for the quantitative monitoring of the disappearance of the starting material peak and the appearance of the product peak. This is particularly useful for optimizing reaction times to ensure complete deprotection while minimizing side reactions.

  • NMR Spectroscopy: You can also monitor the disappearance of the characteristic singlet of the t-butyl group protons, which appears around 1.4 ppm in the 1H NMR spectrum.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during this compound deprotection.

TroubleshootingGuide start Start: Boc Deprotection Issue incomplete_deprotection Problem: Incomplete Deprotection start->incomplete_deprotection Is the reaction incomplete? side_reactions Problem: Side Reactions Observed start->side_reactions Are there unexpected side products? check_acid Check Acid: Quantity & Quality incomplete_deprotection->check_acid Yes check_conditions Check Reaction Conditions: Time & Temperature incomplete_deprotection->check_conditions If acid is sufficient check_substrate Consider Substrate: Steric Hindrance incomplete_deprotection->check_substrate If conditions seem optimal identify_side_product Identify Side Product(s) (e.g., via Mass Spec) side_reactions->identify_side_product Yes increase_acid Solution: Increase Acid Equivalents or Use Fresh Acid check_acid->increase_acid optimize_conditions Solution: Increase Reaction Time or Gently Heat check_conditions->optimize_conditions harsher_conditions Solution: Use Harsher Conditions (Longer Time/Higher Temp) check_substrate->harsher_conditions add_scavengers Solution: Add Scavengers (e.g., TIS, Water) identify_side_product->add_scavengers t-Butylation suspected optimize_cocktail Solution: Optimize Cleavage Cocktail & Reaction Time identify_side_product->optimize_cocktail Other side reactions end_incomplete Resolution: Complete Deprotection increase_acid->end_incomplete optimize_conditions->end_incomplete harsher_conditions->end_incomplete end_side_reactions Resolution: Minimized Side Reactions add_scavengers->end_side_reactions optimize_cocktail->end_side_reactions

Caption: A troubleshooting flowchart for common Boc deprotection issues.

Quantitative Data Summary

The following tables summarize typical reaction conditions for Boc deprotection. The optimal conditions can vary depending on the specific substrate.

Table 1: Common Reagents and Conditions for Boc Deprotection

ReagentTypical ConcentrationSolventTemperature (°C)Typical Time
Trifluoroacetic Acid (TFA)20-50% (v/v) or neatDichloromethane (DCM)0 to Room Temp30 min - 4 h
Hydrochloric Acid (HCl)4M solution1,4-Dioxane or Ethyl AcetateRoom Temp30 min - 6 h
Oxalyl Chloride3 equivalentsMethanol (MeOH)Room Temp1 - 4 h

Table 2: Common Scavengers for Preventing Side Reactions

ScavengerTypical Concentration in TFAPurpose
Triisopropylsilane (TIS)2.5 - 5% (v/v)Traps tert-butyl and other carbocations.
Water (H₂O)2.5 - 5% (v/v)Traps tert-butyl cations.
1,2-Ethanedithiol (EDT)2.5% (v/v)Scavenger for trityl groups and other carbocations.
Thioanisole5% (v/v)Protects methionine and tryptophan from alkylation.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol describes a general procedure for the deprotection of a Boc-protected amine using Trifluoroacetic acid in Dichloromethane.

Protocol1_Workflow start Start dissolve 1. Dissolve Boc-protected amine in DCM start->dissolve cool 2. Cool solution to 0°C dissolve->cool add_tfa 3. Add TFA (e.g., 1:1 v/v with DCM) dropwise cool->add_tfa stir_cold 4. Stir at 0°C for 30 minutes add_tfa->stir_cold warm_rt 5. Warm to room temperature and stir stir_cold->warm_rt monitor 6. Monitor reaction by TLC or HPLC (typically 1-2 hours) warm_rt->monitor workup 7. Perform aqueous work-up or evaporate solvent monitor->workup end End: Isolated Product workup->end

Caption: Experimental workflow for a standard TFA/DCM Boc deprotection.

Methodology:

  • Dissolve the Boc-protected amine (1 equivalent) in Dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add Trifluoroacetic acid (TFA) (typically in a 1:1 volume ratio with DCM) dropwise to the stirred solution.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Upon completion, the reaction mixture can be concentrated in vacuo to remove the excess TFA and DCM. The resulting residue, the amine trifluoroacetate salt, can be used directly or neutralized with a base during an aqueous work-up.

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol is an alternative to TFA deprotection and is often used when the product is desired as a hydrochloride salt.

Methodology:

  • Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of a co-solvent like methanol if it is not readily soluble in dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).

  • Stir the mixture at room temperature. The deprotection is often complete in less than 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and then filtered.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

This method provides a milder alternative for substrates that may be sensitive to strong acids like TFA or HCl.

Methodology:

  • Dissolve the Boc-protected substrate (1 equivalent) in Methanol (MeOH).

  • Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent in vacuo and proceed with purification.

References

Technical Support Center: Optimizing Amide Bond Formation for NH2-C2-amido-C2-Boc Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the conjugation of molecules to the NH2-C2-amido-C2-Boc linker. This process, centered on amide bond formation, is critical in various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the this compound molecule and why is it used?

The this compound is a bifunctional linker commonly used in chemical biology and drug discovery.[1][2][3] It possesses a primary amine (NH2) at one end for conjugation to a carboxylic acid-containing molecule, and a Boc-protected amine at the other. The amide group within the linker backbone can influence spacing and conformational rigidity. This linker is frequently employed in the synthesis of PROTACs, where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[1][4]

Q2: I am observing low to no yield of my desired conjugate. What are the common causes and how can I troubleshoot this?

Low or no product formation is a frequent issue in amide coupling reactions. The primary causes can be broken down into several categories: inefficient carboxylic acid activation, issues with the amine component, or suboptimal reaction conditions.

Troubleshooting Steps for Low Yield:

  • Verify Reagent Quality: Ensure all reagents, especially the coupling agents and the this compound linker, have not degraded. Use fresh, high-quality reagents and anhydrous solvents, as water can hydrolyze activated intermediates.

  • Enhance Carboxylic Acid Activation: If you are using a carbodiimide like EDC, it may not be sufficiently reactive for your substrate. Switch to a more potent uronium or phosphonium salt-based coupling reagent like HATU, HBTU, or PyBOP. The addition of additives like HOBt or HOAt can also improve efficiency and suppress side reactions.

  • Address Steric Hindrance: If either your carboxylic acid or the linker is sterically bulky, the reaction may be sluggish. Increasing the reaction temperature or extending the reaction time can help overcome this barrier. However, monitor the reaction closely to avoid decomposition or side product formation.

  • Optimize Base and Solvent: The choice of base and solvent is crucial. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is generally preferred. Common anhydrous polar aprotic solvents include DMF and DCM. If solubility is an issue, exploring different solvent systems may be necessary.

Troubleshooting Guide

Problem 1: Significant Side Product Formation

Side reactions can compete with the desired amide bond formation, reducing yield and complicating purification.

Side Product Cause Solution Citation
N-acylurea Reaction of the activated carboxylic acid with the carbodiimide coupling reagent (e.g., DCC, EDC).Add 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to the reaction. These additives trap the activated intermediate to form a more stable active ester, preventing N-acylurea formation.
Racemization If your carboxylic acid has a chiral center, the base and activating agent can cause epimerization.Add a racemization suppressant like HOBt or HOAt. Use a phosphonium or aminium-based coupling reagent (e.g., HATU). Perform the reaction at a lower temperature.
Guanidinylation of Amine Excess uronium/guanidinium coupling reagents (e.g., HATU, HBTU) can react with the primary amine of the linker.Use an equimolecular amount of the coupling reagent relative to the carboxylic acid. Avoid prolonged pre-activation times.

Problem 2: Difficulty with Product Purification

Purification can be challenging due to byproducts from the coupling reagents or unreacted starting materials.

Issue Cause Solution Citation
Insoluble Byproducts Carbodiimide reagents like DCC produce dicyclohexylurea (DCU), which is often insoluble in common organic solvents.Remove DCU by filtration before aqueous work-up. Alternatively, switch to a water-soluble carbodiimide like EDC, whose byproducts can be removed with an aqueous wash.
Excess Reagents Unreacted coupling agents or additives can co-elute with the product during chromatography.Use aqueous washes to remove water-soluble byproducts (e.g., from EDC, HOBt). A mild acid wash (e.g., 1M HCl) followed by a mild base wash (e.g., sat. NaHCO₃) can help remove basic and acidic impurities, respectively.

Experimental Protocols & Data

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for a successful conjugation. The table below summarizes common options.

Coupling Reagent Class Typical Base Advantages Disadvantages Citation
EDC (or DCC)CarbodiimideDIPEA, TEACost-effective, readily available.Can form N-acylurea byproduct; lower reactivity for hindered substrates.
HATU (or HBTU)Uronium/AminiumDIPEA, CollidineHigh coupling efficiency, fast reactions, good for hindered substrates, reduces racemization.More expensive; can cause guanidinylation of the amine if used in excess.
PyBOP PhosphoniumDIPEAHigh reactivity, suitable for solid-phase synthesis.Can be less stable than uronium salts.
Protocol 1: General Conjugation using EDC/HOBt

This protocol is a standard starting point for simple amide couplings.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.1 eq) portion-wise and stir for 30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Conjugation for Hindered Substrates using HATU

This protocol is recommended for sterically hindered or electron-deficient substrates where EDC coupling may be inefficient.

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the this compound (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualized Workflows

The following diagrams illustrate the general experimental workflow and a decision-making process for troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid & Coupling Additive (e.g., HOBt) B Add Coupling Reagent (e.g., EDC or HATU) & Base A->B C Pre-activation (Stir at 0°C or RT) B->C D Add this compound C->D E Stir at RT (Monitor by TLC/LC-MS) D->E F Aqueous Work-up (Acid/Base Washes) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Final Product H->I

Caption: General workflow for an amidation reaction.

G Start Low or No Product Yield? CheckReagents Check Reagent Quality (Fresh, Anhydrous) Start->CheckReagents ChangeReagent Switch to Stronger Coupling Reagent (e.g., HATU) CheckReagents->ChangeReagent Reagents OK IncreaseTemp Increase Temperature or Reaction Time ChangeReagent->IncreaseTemp Still Low Yield CheckBase Optimize Base & Solvent IncreaseTemp->CheckBase Still Low Yield SideProducts Side Products Observed? CheckBase->SideProducts Yield Improved AddHOBt Add HOBt/HOAt to Suppress Racemization & N-acylurea SideProducts->AddHOBt Yes Success Problem Solved SideProducts->Success No Stoichiometry Check Reagent Stoichiometry AddHOBt->Stoichiometry Stoichiometry->Success

Caption: Decision tree for troubleshooting low amidation yield.

References

Technical Support Center: Purification of NH2-C2-amido-C2-Boc Labeled Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NH2-C2-amido-C2-Boc labeled molecules.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound labeled molecules.

Problem Potential Cause Recommended Solution
Low Yield of Purified Product Incomplete Reaction: The labeling reaction did not go to completion.Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed before starting the purification.
Product Loss During Extraction: The labeled molecule is partially soluble in the aqueous phase during workup.Minimize the volume of aqueous washes. If the product is sufficiently non-polar, consider back-extracting the aqueous layers with the organic solvent.
Precipitation of Product on Column: The molecule is precipitating on the chromatography column.Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before loading. Consider increasing the organic content of the loading solvent.
Co-elution of Product with Impurities: The desired product has a similar retention time to impurities.Optimize the chromatography gradient. For RP-HPLC, a shallower gradient around the elution time of the product can improve resolution. For flash chromatography, a step gradient or isocratic elution might be necessary.
Multiple Peaks in HPLC/LC-MS Presence of Diastereomers: If the molecule has multiple chiral centers, diastereomers may have formed.Diastereomers can often be separated by RP-HPLC with careful optimization of the mobile phase and gradient.[1]
Incomplete Boc Deprotection: If the synthesis involves a deprotection step, it may be incomplete.The Boc-protected and deprotected molecules will have significantly different retention times.[1] If incomplete deprotection is suspected, treat the crude product with an appropriate deprotecting agent (e.g., TFA in DCM) before purification.[2][3]
Side-Products from Synthesis: By-products from the labeling or preceding synthetic steps are present.Identify the impurities by mass spectrometry. Common by-products in peptide synthesis include deletion or truncated sequences.[1] Purification strategy will depend on the nature of the impurity.
On-Column Degradation: The labeled molecule may be unstable under the purification conditions.For acid-sensitive molecules, the use of TFA in the mobile phase can cause Boc group cleavage. Consider using a less acidic modifier like formic acid or acetic acid, though this may compromise peak shape. Neutral pH buffers can also be used if the molecule is stable under those conditions.
Poor Peak Shape in HPLC (Tailing or Broadening) Secondary Interactions with Silica: Free silanol groups on the stationary phase can interact with the molecule.The addition of an ion-pairing agent like TFA (typically 0.1%) to the mobile phase helps to mask these interactions and improve peak shape.
Peptide/Molecule Aggregation: The hydrophobic nature of the Boc group and the linker can promote aggregation.Lower the concentration of the sample injected onto the column. Dissolving the sample in a stronger solvent or adding organic modifiers like isopropanol or acetonitrile can also help. Purification at a slightly elevated temperature (e.g., 40-60°C) can sometimes reduce aggregation.
Inappropriate Mobile Phase pH: The pH can affect the ionization and conformation of the molecule.For most peptide-like molecules, a mobile phase pH of around 2 (achieved with 0.1% TFA) is effective.
Product is an Oil Instead of a Solid Presence of Impurities: Residual solvents or other impurities can prevent crystallization.Re-purify the product. Ensure all solvents are removed under high vacuum.
Hygroscopic Nature of the Product: The molecule may be absorbing moisture from the air.Dry the product thoroughly under high vacuum, potentially with gentle heating if the molecule is stable. Handle and store the purified product under an inert atmosphere.
Amorphous Solid: The molecule may not be crystalline.Trituration with a non-polar solvent like diethyl ether or hexanes can sometimes induce solidification. Seeding with a small crystal of the product, if available, can also promote crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound labeled molecules?

A1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for purifying Boc-labeled molecules, especially those with peptide-like structures. This technique separates compounds based on their hydrophobicity. A C18 stationary phase is a common choice for molecules with a molecular weight under 4000 Da.

Q2: How does the Boc group affect the purification strategy?

A2: The tert-butyloxycarbonyl (Boc) group is bulky and hydrophobic, which increases the overall hydrophobicity of the molecule. This can lead to stronger retention on a reverse-phase column. The hydrophobicity can also sometimes cause aggregation or poor solubility in aqueous mobile phases, potentially leading to broad peaks in HPLC.

Q3: Is the Boc group stable during RP-HPLC purification with TFA in the mobile phase?

A3: The stability of the Boc group in the presence of trifluoroacetic acid (TFA) is a critical consideration. While 0.1% TFA is standard in RP-HPLC for good peak shape, prolonged exposure or higher concentrations of TFA, especially during the evaporation of fractions, can lead to partial or complete cleavage of the Boc group. It is recommended to neutralize or immediately freeze and lyophilize the collected fractions to minimize deprotection. For highly acid-sensitive molecules, alternative acids like formic acid or acetic acid can be used, although they may provide lower resolution.

Q4: What are common impurities to expect when working with these labeled molecules?

A4: Common impurities can include unreacted starting materials, by-products from the labeling reaction, and in the case of peptide synthesis, deletion or truncated sequences. If a Boc-deprotection step was performed, you might also have the fully deprotected species as an impurity.

Q5: Can I use flash column chromatography for purification?

A5: Yes, flash column chromatography is a viable and often faster method for purifying larger quantities of Boc-labeled molecules, especially for non-peptidic small molecules. The choice of stationary phase (normal or reverse-phase) and solvent system will depend on the polarity of your specific molecule.

Q6: My Boc-protected molecule is an oil after purification. How can I solidify it?

A6: If your purified molecule is an oil, it could be due to residual solvent or because it is amorphous. Ensure all solvent is removed under high vacuum. You can try to induce crystallization by dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent (antisolvent crystallization). Alternatively, trituration with a non-polar solvent like diethyl ether or hexanes can sometimes yield a solid. For some Boc-protected amino acids, specific crystallization methods involving seeding have been developed.

Q7: How can I monitor the Boc deprotection reaction before purification?

A7: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the deprotection reaction. The deprotected amine is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin is highly effective as it produces a colored spot (usually purple) with the newly formed primary or secondary amine, confirming the deprotection.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol is a general guideline for the purification of this compound labeled molecules.

  • Instrumentation: A standard preparative or semi-preparative HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a good starting point (e.g., 10 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: A typical gradient would be a linear increase in Solvent B. For example: 5-95% B over 30 minutes. The gradient should be optimized based on the retention time of the target molecule determined by analytical HPLC.

  • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).

  • Detection: Monitor the elution at a suitable wavelength (e.g., 214 nm for amide bonds or another wavelength where the molecule has significant absorbance).

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition). Ensure the sample is fully dissolved and filtered before injection.

  • Fraction Collection and Processing: Collect fractions corresponding to the desired peak. Immediately neutralize the TFA with a base (e.g., ammonium bicarbonate) or freeze and lyophilize the fractions to prevent Boc deprotection.

Protocol 2: Flash Column Chromatography

This protocol is suitable for larger scale purification of less polar Boc-protected molecules.

  • Stationary Phase: Silica gel is commonly used for normal-phase chromatography.

  • Eluent System: The choice of eluent depends on the polarity of the molecule. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). A gradient of increasing polarity is typically used.

  • Column Packing: Pack the column with silica gel slurried in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the top of the column.

  • Elution: Start with the low polarity eluent and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow start Crude this compound Labeled Product analytical_hplc Analytical RP-HPLC (Method Development) start->analytical_hplc flash_chrom Flash Chromatography start->flash_chrom For Larger Scale prep_hplc Preparative RP-HPLC analytical_hplc->prep_hplc Optimized Method fraction_collection Fraction Collection prep_hplc->fraction_collection flash_chrom->fraction_collection purity_analysis Purity Analysis (Analytical HPLC, LC-MS) fraction_collection->purity_analysis solvent_removal Solvent Removal (Lyophilization or Evaporation) purity_analysis->solvent_removal Pure Fractions final_product Pure Labeled Molecule solvent_removal->final_product

Caption: General purification workflow for Boc-labeled molecules.

troubleshooting_logic start Purification Issue (e.g., Multiple Peaks) check_deprotection Incomplete Boc Deprotection? start->check_deprotection check_impurities Synthetic Impurities? check_deprotection->check_impurities No treat_tfa Treat with TFA Pre-Purification check_deprotection->treat_tfa Yes check_conditions Harsh HPLC Conditions? check_impurities->check_conditions No optimize_synthesis Optimize Synthesis/ Upstream Steps check_impurities->optimize_synthesis Yes modify_hplc Modify HPLC Method: - Use Formic Acid - Neutralize Fractions check_conditions->modify_hplc Yes repurify Re-purify check_conditions->repurify No

Caption: Troubleshooting logic for multiple peaks in chromatography.

References

Stability issues of NH2-C2-amido-C2-Boc in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of NH2-C2-amido-C2-Boc and similar molecules under acidic and basic conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a molecule like this compound?

A1: The this compound molecule contains two key functional groups susceptible to degradation under acidic or basic conditions: the tert-butyloxycarbonyl (Boc) protecting group and an amide linkage. The primary stability concern in acidic conditions is the cleavage of the acid-labile Boc group.[1][2] Under basic conditions, the main concern is the hydrolysis of the amide bond, although the Boc group can also be susceptible to cleavage under certain strong basic conditions.[3]

Q2: Under what acidic conditions is the Boc group typically cleaved?

A2: The Boc group is readily cleaved under strongly acidic conditions. Reagents commonly used for Boc deprotection include strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent such as methanol or dioxane.[1][4] The rate of cleavage is dependent on the acid concentration, with studies showing a second-order dependence on HCl concentration.

Q3: Is the amide bond stable during Boc deprotection?

A3: Generally, the amide bond is significantly more stable to acidic hydrolysis than the Boc group. However, prolonged exposure to strong acids and high temperatures can lead to amide hydrolysis. In some cases, unexpected amide bond cleavage has been observed even under mildly acidic conditions, particularly when neighboring groups can participate in the reaction. Therefore, it is crucial to use the mildest acidic conditions necessary for Boc deprotection and to monitor the reaction for potential amide cleavage.

Q4: How stable is the this compound molecule under basic conditions?

A4: The Boc group is generally considered stable to a wide range of basic conditions. The primary concern under basic conditions is the hydrolysis of the amide bond. Amide hydrolysis in basic solutions typically requires elevated temperatures and prolonged reaction times to proceed at a significant rate. Carbamates, like the Boc group, are generally more stable to basic hydrolysis than esters but can be more susceptible than amides. However, some studies have reported the deprotection of primary Boc groups under strongly basic conditions, such as with sodium t-butoxide in the presence of water.

Q5: What are the degradation products of this compound?

A5: Under acidic conditions, the primary degradation product will be the free amine resulting from the loss of the Boc group, along with carbon dioxide and tert-butanol or isobutylene. If the amide bond is also cleaved, the final products would be the constituent amine and carboxylic acid fragments. Under basic conditions, the primary degradation product will be the carboxylate and the amine resulting from amide bond hydrolysis.

Troubleshooting Guides

Issue 1: Loss of Boc Protection During an Experiment

If you observe the unintended cleavage of the Boc group, consider the following:

Possible Cause Troubleshooting Steps
Acidic Conditions - Neutralize the reaction mixture: If your experimental conditions are acidic, adjust the pH to a neutral or slightly basic range. - Use a less acidic buffer: If a buffer is required, choose one with a higher pH. - Reduce reaction time and temperature: Minimize the exposure of the compound to acidic conditions.
Unexpected Acid Lability - Screen different solvents: The stability of the Boc group can be solvent-dependent. - Protect the molecule with a more stable group: If the Boc group is consistently lost, consider using a more acid-stable protecting group like Cbz or Fmoc, depending on your synthetic strategy.
Issue 2: Hydrolysis of the Amide Bond

If you detect degradation of the amide linkage, consult the following table:

Possible Cause Troubleshooting Steps
Basic Conditions - Adjust pH to neutral: Amide hydrolysis is catalyzed by both acids and bases. Maintaining a pH between 5 and 7 generally minimizes the rate of hydrolysis. - Lower the temperature: Amide hydrolysis is highly temperature-dependent. Reducing the temperature will significantly decrease the rate of degradation.
Acidic Conditions - Use milder deprotection conditions: For Boc removal, use the minimum concentration of acid and the shortest reaction time necessary. Consider using milder acids if compatible with your substrate. - Perform reactions at low temperature: Conduct acid-catalyzed reactions at 0°C or below to minimize amide hydrolysis.
Enzymatic Degradation - Work with sterile solutions: If working with biological samples, proteases or other enzymes may be present that can cleave the amide bond. Ensure all solutions are sterile and consider adding protease inhibitors.

Data Presentation: Comparative Stability

The following tables summarize the expected relative stability of the Boc group and the amide bond in this compound under various conditions.

Table 1: Stability in Acidic Conditions

Condition Boc Group Stability Amide Bond Stability Primary Degradation Pathway
Strong Acid (e.g., TFA, conc. HCl), RT Highly LabileModerately StableBoc Deprotection
Moderate Acid (e.g., 1 M HCl), RT LabileStableBoc Deprotection
Weak Acid (e.g., Acetic Acid), RT Generally StableVery StableMinimal Degradation
Strong Acid, Elevated Temperature Highly LabileSusceptible to HydrolysisBoc Deprotection & Amide Hydrolysis

Table 2: Stability in Basic Conditions

Condition Boc Group Stability Amide Bond Stability Primary Degradation Pathway
Strong Base (e.g., 1 M NaOH), RT Generally StableModerately StableAmide Hydrolysis
Strong Base, Elevated Temperature Generally StableLabileAmide Hydrolysis
Weak Base (e.g., NaHCO3), RT StableVery StableMinimal Degradation
Very Strong, Non-nucleophilic Base (e.g., NaH) StableStableMinimal Degradation

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

This protocol outlines a general procedure to determine the stability of your compound across a range of pH values.

1. Materials:

  • This compound
  • Buffer solutions: pH 2, 4, 7, 9, and 12 (e.g., citrate, phosphate, borate buffers)
  • HPLC-grade water and acetonitrile
  • HPLC system with a C18 column and UV detector
  • Temperature-controlled incubator

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
  • Incubation: In separate vials, dilute the stock solution with each buffer to a final concentration of, for example, 1 mg/mL. Prepare triplicate samples for each pH and a time-zero control.
  • Storage: Incubate the vials at a constant temperature (e.g., 40°C) to accelerate degradation.
  • Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

This study is designed to identify potential degradation products under stress conditions.

1. Materials:

  • This compound
  • 1 M HCl
  • 1 M NaOH
  • 3% Hydrogen Peroxide (H₂O₂)
  • High-intensity light source (photostability chamber)
  • HPLC-MS system

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in 1 M HCl and heat at 60°C for a defined period (e.g., 24 hours).
  • Base Hydrolysis: Dissolve the compound in 1 M NaOH and heat at 60°C for a defined period.
  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature.
  • Photodegradation: Expose a solution of the compound to a high-intensity light source.
  • Analysis: Analyze the stressed samples by HPLC-MS to identify the mass of the degradation products and propose their structures.

Visualizations

degradation_pathways cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Deprotected Amine (Primary Degradation) A->B Fast (Boc Cleavage) C Amine + Carboxylic Acid (Secondary Degradation) B->C Slow (Amide Hydrolysis) D This compound E Carboxylate + Amine (Primary Degradation) D->E Slow (Amide Hydrolysis) troubleshooting_workflow start Instability Observed ph_check Check pH of solution start->ph_check acidic Acidic (pH < 6) ph_check->acidic Yes basic Basic (pH > 8) ph_check->basic No boc_loss Boc group lost? acidic->boc_loss amide_hydrolysis Amide hydrolysis? basic->amide_hydrolysis boc_loss->amide_hydrolysis No increase_ph Increase pH to > 6 boc_loss->increase_ph Yes decrease_ph Decrease pH to < 8 amide_hydrolysis->decrease_ph Yes milder_acid Use milder acid / lower temp amide_hydrolysis->milder_acid Yes end Stability Improved increase_ph->end lower_temp Lower temperature decrease_ph->lower_temp milder_acid->end lower_temp->end experimental_workflow prep Prepare Stock Solution incubate Incubate in Buffers (pH 2-12) at 40°C prep->incubate sample Sample at Time Points (0-48h) incubate->sample analyze Analyze by HPLC sample->analyze plot Plot % Remaining vs. Time analyze->plot kinetics Determine Degradation Kinetics plot->kinetics

References

Technical Support Center: Preventing Protein Aggregation After NH2-C2-amido-C2-Boc Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation following labeling with NH2-C2-amido-C2-Boc.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after labeling with this compound?

A1: Protein aggregation after labeling is a common issue that can stem from several factors. The covalent attachment of the this compound molecule alters the surface properties of your protein. Key causes include:

  • Increased Hydrophobicity: The tert-butyloxycarbonyl (Boc) group is notably hydrophobic.[1] Attaching multiple Boc groups can create or expand hydrophobic patches on the protein's surface, promoting self-association and aggregation as these patches interact to minimize contact with the aqueous buffer.[2][3]

  • Disruption of Surface Charge: The labeling reaction typically targets primary amines, such as the epsilon-amino group of lysine residues. This reaction neutralizes the positive charge of the amine. A change in the protein's net charge can shift its isoelectric point (pI), potentially reducing the electrostatic repulsion between protein molecules at a given pH, which can lead to aggregation.[2][4]

  • High Degree of Labeling (DoL): A high molar ratio of the labeling reagent to the protein can lead to the modification of numerous surface residues. This over-labeling can significantly alter the protein's physicochemical properties, increasing its tendency to aggregate.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and chemical composition of the reaction buffer are critical for protein stability. Proteins are generally least soluble at their isoelectric point, and if the labeling reaction shifts the pI closer to the buffer's pH, aggregation is more likely to occur.

  • High Protein Concentration: Higher protein concentrations increase the frequency of intermolecular collisions, which can significantly raise the risk of aggregation, especially after the protein surface has been modified.

Q2: How can I detect protein aggregation in my sample?

A2: Protein aggregation can range from visible precipitation to the formation of soluble, non-visible aggregates. A combination of methods is often recommended for a complete picture:

  • Visual Inspection: The simplest method is to check for obvious signs of aggregation, such as solution cloudiness, turbidity, or the formation of a visible precipitate.

  • UV-Vis Spectroscopy: An increase in light scattering caused by aggregates can be detected as a rising absorbance baseline at higher wavelengths, such as 340-350 nm.

  • Dynamic Light Scattering (DLS): DLS is a highly sensitive technique that measures the size distribution of particles in a solution. It is effective for detecting the presence of soluble aggregates that are not visible to the naked eye.

  • Size Exclusion Chromatography (SEC): In SEC, aggregated proteins will elute earlier than the monomeric form. The appearance of new peaks in the void volume or at earlier retention times is a strong indicator of aggregation.

Q3: What is the ideal protein concentration for a labeling reaction?

A3: While a higher protein concentration can improve labeling efficiency, it also significantly increases the risk of aggregation. The optimal concentration is protein-dependent and should be determined empirically. As a general guideline, it is recommended to start with a lower protein concentration (e.g., 1-2 mg/mL). If a high final protein concentration is required, it is advisable to perform the labeling at a lower concentration and then carefully concentrate the purified, labeled protein, preferably in a buffer containing stabilizing excipients.

Q4: How does the molar ratio of the Boc-labeling reagent influence aggregation?

A4: The molar ratio of the labeling reagent to the protein is a critical parameter. Over-labeling, which can occur at high molar ratios, can significantly alter the protein's surface properties by introducing too many hydrophobic Boc groups and neutralizing too many charges, thereby increasing the propensity for aggregation. It is crucial to perform a titration experiment with varying molar ratios (e.g., 1:1, 3:1, 5:1 label-to-protein) to find the optimal stoichiometry that achieves the desired degree of labeling without compromising protein stability.

Q5: Can the buffer pH and ionic strength prevent aggregation?

A5: Yes, optimizing the buffer is a key strategy. Ensure the buffer's pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain a significant net charge and promote electrostatic repulsion between molecules. For some proteins, low salt concentrations can lead to aggregation; increasing the ionic strength by adding salt (e.g., 150 mM NaCl) can help screen unfavorable electrostatic interactions and improve solubility.

Section 2: Troubleshooting Guides

Issue 1: Visible Precipitation is Observed During or After the Labeling Reaction

This indicates significant protein aggregation. The following workflow can help diagnose and solve the issue.

G start Start: Visible Precipitation Observed check_ratio 1. Reduce Molar Ratio of Boc Reagent start->check_ratio check_conc 2. Lower Protein Concentration check_ratio->check_conc Still Precipitates success Problem Resolved: Soluble Labeled Protein check_ratio->success Resolved check_temp 3. Lower Reaction Temperature (e.g., 4°C) check_conc->check_temp Still Precipitates check_conc->success Resolved check_buffer 4. Optimize Buffer (pH, Ionic Strength, Additives) check_temp->check_buffer Still Precipitates check_temp->success Resolved check_solvent 5. Minimize Organic Solvent (DMSO) check_buffer->check_solvent Still Precipitates check_buffer->success Resolved check_solvent->success Resolved fail Aggregation Persists: Re-evaluate Labeling Strategy check_solvent->fail Still Precipitates

Figure 1: Troubleshooting workflow for visible protein precipitation.
Issue 2: The Labeled Protein Appears Clear, but Soluble Aggregates are Detected by SEC or DLS

This suggests the formation of smaller, soluble aggregates or oligomers, indicating that the labeling conditions are suboptimal.

  • Analytical Characterization : First, confirm the presence and quantity of aggregates using SEC or DLS to establish a baseline.

  • Refine Buffer Composition : Even without visible precipitation, the buffer may not be ideal. Systematically screen different buffer components, pH values, and stabilizing additives (see Table 2) to identify a formulation that maintains the protein in its monomeric state post-labeling.

  • Optimize Labeling Stoichiometry : Perform a more precise titration of the Boc-labeling reagent-to-protein molar ratio. A slight reduction can sometimes prevent the formation of soluble oligomers without significantly impacting the degree of labeling.

  • Control Temperature : Perform the entire labeling and purification process at a lower temperature (e.g., 4°C) to slow down the kinetics of aggregate formation.

  • Add a Reducing Agent : If your protein contains free cysteine residues, oxidation could be forming intermolecular disulfide bonds. Consider adding a mild, non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the buffer.

Section 3: Key Experimental Protocols

Protocol 1: General Protocol for this compound Labeling with Minimized Aggregation
  • Protein Preparation : Dialyze the purified protein into a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Ensure the buffer does not contain primary amines (e.g., Tris). The final protein concentration should be in the range of 1-2 mg/mL.

  • Labeling Reagent Preparation : Immediately before use, dissolve the this compound reagent in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Labeling Reaction :

    • Calculate the volume of the Boc reagent stock solution needed to achieve the desired molar excess (start with a low ratio, e.g., 3:1 or 5:1).

    • While gently stirring the protein solution at 4°C, add the Boc reagent stock solution dropwise. The final DMSO concentration in the reaction mixture should not exceed 5% (v/v).

    • Incubate the reaction at 4°C for 2-4 hours or at room temperature for 1 hour. Note that lower temperatures may require longer incubation times.

  • Purification : Immediately after incubation, remove excess, unreacted labeling reagent by passing the reaction mixture through a desalting column (e.g., PD-10) or by dialysis against a suitable storage buffer.

  • Analysis : Characterize the labeled protein to determine the degree of labeling (e.g., via mass spectrometry) and assess for aggregation using SEC and DLS.

Protocol 2: Analytical Characterization by Size Exclusion Chromatography (SEC)
  • System Preparation : Equilibrate an appropriate SEC column with a filtered and degassed mobile phase (typically the protein's storage buffer) until a stable baseline is achieved.

  • Sample Preparation : Filter the labeled protein solution through a low-protein-binding 0.1 or 0.22 µm filter.

  • Chromatographic Run : Inject the protein sample onto the equilibrated column. Monitor the elution profile using UV detection at 280 nm.

  • Data Analysis : Integrate the peak areas corresponding to the monomeric protein and any earlier-eluting peaks, which represent soluble aggregates or oligomers. Calculate the percentage of aggregated protein.

Section 4: Quantitative Data & Key Parameters

Table 1: Critical Parameters for Optimizing Boc-Labeling Reactions
ParameterRecommended Starting RangeRationaleCitations
Protein Concentration 1 - 2 mg/mLMinimizes intermolecular interactions that lead to aggregation.
Molar Ratio (Label:Protein) 3:1 to 10:1A lower ratio reduces the degree of surface modification, minimizing hydrophobicity and charge disruption.
Reaction Temperature 4°CSlows down aggregation kinetics, though may require longer reaction times.
Buffer pH 1.5+ units away from pIMaintains a net surface charge, promoting electrostatic repulsion between protein molecules.
Ionic Strength (NaCl) 150 - 300 mMScreens electrostatic interactions that can sometimes promote aggregation.
Organic Solvent (DMSO) < 5% (v/v)High concentrations of organic solvents can denature the protein.
Table 2: Common Stabilizing Additives to Prevent Aggregation
AdditiveTypical Working ConcentrationMechanism of ActionCitations
L-Arginine 0.2 - 1.0 MCan suppress aggregation by binding to hydrophobic patches and increasing protein solubility.
Glycerol 5 - 20% (v/v)Acts as a kosmotrope, stabilizing the native protein structure through preferential hydration.
Sucrose / Trehalose 250 - 500 mMStabilize protein structure by being preferentially excluded from the protein surface.
TCEP 0.5 - 1.0 mMA non-thiol reducing agent that prevents the formation of intermolecular disulfide bonds.
Non-denaturing Detergents 0.01 - 0.1% (e.g., Tween 20)Can help solubilize proteins by interacting with hydrophobic regions. Use with caution as they may interfere with downstream applications.

Section 5: Underlying Aggregation Mechanism

The addition of the this compound label fundamentally alters the protein's surface, creating a higher propensity for aggregation. The primary drivers are the introduction of hydrophobic Boc groups and the neutralization of positive charges on lysine residues. This reduces the energy barrier for protein-protein association, leading to the formation of aggregates.

G cluster_0 Native State cluster_1 Labeling Reaction cluster_2 Post-Labeling State cluster_3 Aggregation Pathway P1 Native Protein (Soluble) Reaction Covalent Modification P1->Reaction Label + Boc Label Label->Reaction P_Labeled Labeled Protein Reaction->P_Labeled Cause1 Increased Hydrophobicity P_Labeled->Cause1 Cause2 Reduced Net Positive Charge P_Labeled->Cause2 Aggregate Protein Aggregates (Insoluble/Soluble) Cause1->Aggregate Hydrophobic Interactions Cause2->Aggregate Reduced Electrostatic Repulsion

Figure 2: Mechanism of Boc-labeling induced protein aggregation.

References

How to increase the efficiency of amide bond formation with NH2-C2-amido-C2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing amide bond formation. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of amide synthesis, with a special focus on challenging substrates such as NH2-C2-amido-C2-Boc. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to enhance the efficiency and success of your coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during amide bond formation in a question-and-answer format, providing actionable solutions.

Question 1: I am observing low to no product formation. What are the likely causes and how can I resolve this?

Answer: Low or no product yield is a frequent challenge in amide synthesis, often stemming from several factors:

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be sufficiently reactive for your specific substrates.[1]

    • Solution: Switch to a more potent coupling reagent. For instance, if you are using a carbodiimide like EDC with HOBt, consider moving to a uronium/aminium salt such as HATU or HBTU, or a phosphonium salt like PyBOP.[2][3] Ensure your coupling reagent is fresh and not degraded.

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine, such as the Boc protecting group and the substituted alkyl chain in this compound, can impede the reaction.[1][4]

    • Solution: Increase the reaction temperature and/or extend the reaction time. Alternatively, select a less sterically demanding coupling reagent.

  • Poor Nucleophilicity of the Amine: Electron-deficient amines exhibit reduced reactivity.

    • Solution: Employ more forcing reaction conditions or a more powerful activating agent. In some cases, converting the carboxylic acid to an acyl fluoride has proven effective for such challenging couplings.

  • Suboptimal Reaction Conditions: The choice of base and solvent can significantly impact the reaction outcome.

    • Solution: Screen different bases and solvents. For hindered couplings, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often preferred. Aprotic polar solvents like DMF or NMP are generally good choices, but solubility of all reactants is crucial.

  • Poor Solubility: If reactants are not fully dissolved, the reaction rate will be severely limited.

    • Solution: Choose a solvent system in which all starting materials are fully soluble at the reaction temperature.

Question 2: My reaction is generating significant side products. How can I minimize them?

Answer: The formation of byproducts can complicate purification and reduce the yield of the desired amide. Common side reactions and their mitigation strategies include:

  • Racemization: If your carboxylic acid has a chiral center, racemization can occur during activation.

    • Solution: Add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). Using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU) based reagents can also minimize racemization. Performing the reaction at lower temperatures is also advisable.

  • N-acylurea Formation: When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to form an unreactive N-acylurea byproduct.

    • Solution: The addition of HOBt or HOAt traps the O-acylisourea to form an active ester, which is less prone to this side reaction.

  • Anhydride Formation: Some activation methods, particularly with acyl chlorides, can lead to the formation of a carboxylic acid anhydride.

    • Solution: Ensure the reaction conditions favor the formation of the desired activated species. When preparing acyl chlorides, using reagents like oxalyl chloride with catalytic DMF at controlled temperatures can be beneficial.

Question 3: I am struggling with the purification of my final product. What are some common issues and solutions?

Answer: Purification can be hampered by byproducts from the coupling reagents or unreacted starting materials.

  • Insoluble Byproducts:

    • DCC: Forms a dicyclohexylurea (DCU) precipitate that is largely insoluble in many organic solvents and can be removed by filtration.

    • EDC: The corresponding urea byproduct is water-soluble, allowing for its removal through an aqueous workup. This makes EDC a better choice when filtration of DCU is problematic.

  • Excess Reagents:

    • Solution: Using an excess of the less expensive component (either the acid or the amine) can drive the reaction to completion, but may complicate purification. Careful stoichiometric control or the use of scavengers for the excess reagent can be effective.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best for a sterically hindered amine like this compound?

A1: There is no single "best" reagent, as the optimal choice depends on the specific carboxylic acid partner as well. However, for challenging couplings involving sterically hindered substrates, uronium/aminium salts like HATU and HBTU , or phosphonium salts like PyBOP , are often more effective than standard carbodiimide methods (e.g., EDC/HOBt). These reagents are known for their high reactivity and faster reaction times.

Q2: What is the role of additives like HOBt and HOAt?

A2: Additives like HOBt and HOAt play a crucial dual role. Firstly, they react with the activated carboxylic acid intermediate to form an active ester. This intermediate is more reactive towards the amine than the initial activated species, accelerating the rate of amide bond formation. Secondly, and importantly for chiral carboxylic acids, they act as racemization suppressants. HOAt is generally considered more effective than HOBt in both respects.

Q3: What is the recommended base for amide coupling reactions?

A3: A non-nucleophilic tertiary amine base is typically used to neutralize the acidic byproducts formed during the reaction. N,N-Diisopropylethylamine (DIPEA) is a very common choice. In some cases, particularly with EDC, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be added in catalytic amounts to accelerate the reaction, though it may increase the risk of racemization.

Q4: Can I form the acyl chloride of my carboxylic acid first and then react it with the amine?

A4: Yes, this is a classic and effective method for amide bond formation. The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This method is often successful when other coupling methods fail, but the harsh conditions required for acyl chloride formation may not be compatible with sensitive functional groups on your substrates.

Data Summary: Comparison of Common Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantagesTypical Base
EDC (or DCC)CarbodiimideInexpensive, readily available. EDC byproducts are water-soluble.Lower reactivity for hindered substrates, risk of N-acylurea formation and racemization (mitigated by additives).DIPEA, Et₃N
HATU (or HBTU)Aminium/Uronium SaltHigh reactivity, fast reaction times, low racemization (especially with HOAt-based HATU).More expensive, can react with the amine if not pre-activated with the acid.DIPEA, 2,4,6-Collidine
PyBOP Phosphonium SaltHigh reactivity, low racemization, does not react with the free amine.Byproduct (HMPA for BOP) can be toxic. PyBOP is a safer alternative.DIPEA
SOCl₂ / (COCl)₂ Acyl Chloride FormationHighly reactive acyl chloride intermediate, effective for unreactive amines.Harsh conditions, may not be compatible with sensitive functional groups.Pyridine, Et₃N

Experimental Protocols

Protocol 1: General Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DMF or DCM), add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. For hindered substrates, heating may be necessary.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt
  • Dissolve the carboxylic acid (1.0 eq), HOBt (1.1 eq), and the amine this compound (1.0 eq) in a suitable solvent (e.g., DMF or DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.1 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product by column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Carboxylic Acid (1 eq) Amine (1-1.2 eq) Solvent Dissolve in Anhydrous Solvent (e.g., DMF, DCM) Reactants->Solvent Coupling Add Coupling Reagent (1.1 eq) + Additive (e.g., HOBt) + Base (e.g., DIPEA) Solvent->Coupling Stir Stir at 0°C to RT (or heat if needed) Coupling->Stir Workup Aqueous Work-up (Acid/Base Washes) Stir->Workup Purify Column Chromatography Workup->Purify Product Pure Amide Purify->Product

Caption: General workflow for an amide coupling reaction.

Troubleshooting_Amide_Synthesis Start Low Yield or No Reaction Check_Reagents Check Reagent Quality (Coupling agent, solvents fresh?) Start->Check_Reagents Steric_Hindrance Steric Hindrance? Check_Reagents->Steric_Hindrance Reagents OK Activation_Issue Activation Issue? Steric_Hindrance->Activation_Issue No Increase_Temp_Time Increase Temp / Time Steric_Hindrance->Increase_Temp_Time Yes Solubility_Issue Solubility Issue? Activation_Issue->Solubility_Issue No Stronger_Reagent Use Stronger Coupling Reagent (e.g., HATU, PyBOP) Activation_Issue->Stronger_Reagent Yes Change_Solvent Change Solvent Solubility_Issue->Change_Solvent Yes Acyl_Chloride Consider Acyl Chloride Route Solubility_Issue->Acyl_Chloride Persistent Issue Success Improved Yield Increase_Temp_Time->Success Stronger_Reagent->Success Change_Solvent->Success Acyl_Chloride->Success

Caption: Decision tree for troubleshooting low amidation yield.

References

Challenges in the synthesis and handling of NH2-C2-amido-C2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: NH2-C2-amido-C2-Boc

This guide provides technical support for researchers, scientists, and drug development professionals working with compounds structurally related to "this compound." Given the non-standard nomenclature, this resource will focus on a representative molecule: tert-butyl (2-(2-aminoacetamido)ethyl)carbamate (Structure: H₂N-CH₂-C(O)NH-CH₂-CH₂-NH-Boc). This compound is a polar, difunctional building block common in medicinal chemistry and peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound? A: Due to the presence of a free primary amine and a Boc-protecting group, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C for long-term storage, 2-8°C for short-term). This minimizes degradation from atmospheric moisture, carbon dioxide, and potential oxidation.

Q2: What are the typical solubility characteristics of this molecule? A: As a polar molecule with multiple hydrogen bond donors and acceptors, it is expected to be soluble in polar protic solvents like water and methanol, as well as polar aprotic solvents like DMSO and DMF. Its solubility will be limited in non-polar solvents such as hexanes and diethyl ether.

Q3: Which analytical techniques are best for confirming the identity and purity of the synthesized product? A: A combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for organic impurities.

  • Mass Spectrometry (LC-MS): To verify the molecular weight and assess purity.

  • FTIR Spectroscopy: To identify key functional groups, such as N-H stretches (amines, amides) and C=O stretches (amide, carbamate).

Q4: What are the primary safety precautions for handling this compound? A: Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable), should be worn.[1] Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or direct contact with skin and eyes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound and related compounds.

Issue 1: Low Yield During Amide Coupling Reaction

Q: I am experiencing very low yields when coupling N-Boc-ethylenediamine with a protected glycine derivative. What are the common causes and solutions?

A: Low yields in peptide coupling reactions are a frequent challenge. The table below outlines potential causes and recommended troubleshooting steps.

Possible Cause Detailed Explanation Suggested Solution(s)
Ineffective Coupling Reagents Coupling reagents like HBTU, HATU, or EDC can degrade over time, especially if exposed to moisture.Use fresh, high-quality coupling reagents. Consider screening different reagents, as some may be more effective for your specific substrates. For EDC, ensure it is the water-soluble hydrochloride salt for easier workup.[2]
Presence of Moisture Water in the reaction solvent (e.g., DMF, DCM) or on glassware can hydrolyze activated esters or consume coupling reagents.Use anhydrous solvents. Dry glassware in an oven before use. Run the reaction under an inert atmosphere (N₂ or Ar).
Incorrect Stoichiometry or Base An insufficient amount of base (e.g., DIPEA, triethylamine) can lead to incomplete activation of the carboxylic acid. Excess base can sometimes cause side reactions.Use 2-3 equivalents of a non-nucleophilic base like DIPEA. Ensure the amine starting material (if it's a salt) is fully neutralized.[3]
Premature Precipitation The product or intermediates may precipitate out of the reaction solvent, halting the reaction.Choose a solvent in which all components are fully soluble (e.g., DMF, NMP). If precipitation occurs, try gentle heating or adding a co-solvent.
Side Reactions The free amine of N-Boc-ethylenediamine can react with the activated acid before it is fully formed, or other side reactions can occur.Allow the carboxylic acid, coupling agent, and base to pre-activate for 15-30 minutes before adding the amine component.[3]
Issue 2: Difficulty in Product Purification

Q: My final product streaks badly on silica gel TLC and is difficult to purify by column chromatography. How can I improve the purification?

A: This is a common problem for polar amines due to strong interactions with the acidic silica gel.[4]

Possible Cause Detailed Explanation Suggested Solution(s)
Strong Analyte-Silica Interaction The basic amine groups on your molecule are protonated by the acidic silanol groups on the silica surface, causing strong binding and peak tailing.1. Basic Modifier: Add a competing base like triethylamine (0.5-2%) or ammonium hydroxide to your mobile phase. 2. Alternative Stationary Phase: Use a less acidic stationary phase like neutral alumina or amine-functionalized silica.
High Polarity The compound is too polar for standard normal-phase systems (e.g., Hexane/EtOAc), requiring highly polar mobile phases that reduce resolution.1. Reversed-Phase Chromatography: Use C18 silica with a mobile phase of Water/Acetonitrile or Water/Methanol, often with a modifier like TFA or formic acid. 2. HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for very polar compounds.
Boc Deprotection on Column The acidity of standard silica gel can cause partial or complete cleavage of the acid-sensitive Boc group during chromatography.Neutralize the silica gel by pre-flushing the column with the mobile phase containing a small amount of triethylamine. Avoid acidic mobile phase modifiers.
Formation of Salts If the product is isolated as a salt (e.g., TFA or HCl salt after deprotection), it will have very different chromatographic behavior.Before chromatography, perform a basic workup (e.g., wash with sat. NaHCO₃) to ensure the product is the free amine. Alternatively, purify the salt form directly on reversed-phase media.
Issue 3: Incomplete or Uncontrolled Boc Deprotection

Q: I am trying to remove the Boc group, but the reaction is either incomplete or I see side products. What can I do?

A: Boc deprotection is typically straightforward but can be problematic.

Possible Cause Detailed Explanation Suggested Solution(s)
Insufficient Acid If the substrate contains other basic groups, they will consume some of the acid, rendering it less effective for deprotection.Use a larger excess of acid. For a substrate with one other basic amine, at least 2 equivalents of acid are needed for protonation, plus the amount needed for deprotection. A common condition is 20-50% TFA in DCM.
Formation of t-Butyl Adducts The t-butyl cation generated during deprotection is electrophilic and can alkylate nucleophilic sites on your molecule (e.g., electron-rich aromatic rings, thiols).Add a scavenger like triethylsilane (TES), thioanisole, or water (1-5% v/v) to the reaction mixture to trap the t-butyl cation.
Reaction Time/Temperature While most deprotections are fast at room temperature, sterically hindered Boc groups or less acidic conditions may require more time.Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. If the reaction is slow, allow it to stir longer (e.g., 2-4 hours). Gentle heating is generally not recommended as it can increase side reactions.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (2-(2-((benzyloxycarbonyl)amino)acetamido)ethyl)carbamate

This protocol describes the amide coupling between N-Boc-ethylenediamine and Cbz-glycine.

Materials:

  • N-Boc-ethylenediamine (1.0 eq)

  • Cbz-glycine (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF

Procedure:

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Cbz-glycine and HATU in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA dropwise to the solution and stir for 15 minutes to allow for pre-activation. A color change to yellow is often observed.

  • Add a solution of N-Boc-ethylenediamine in a minimal amount of anhydrous DMF to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a DCM/Methanol gradient.

Protocol 2: Boc-Group Deprotection

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected substrate (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected compound in DCM (approx. 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% v/v.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Once complete, remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA).

  • The resulting product will be the TFA salt. It can be used directly or converted to the free amine by dissolving in a suitable solvent and neutralizing with a base (e.g., NaHCO₃ wash) or by purification via reversed-phase HPLC.

Data Presentation

Table 1: Representative Amide Coupling Conditions

Parameter Condition 1: HATU Condition 2: EDC/HOBt
Coupling Agent HATU EDC·HCl
Additive None (contains HOAt) HOBt
Base DIPEA or 2,4,6-Collidine NMM or DIPEA
Solvent DMF, NMP, DCM DMF, DCM
Temperature 0°C to Room Temp 0°C to Room Temp
Key Advantage High efficiency, low racemization Cost-effective, water-soluble byproduct

| Key Disadvantage | Higher cost | Can form urea byproduct, potential for side reactions |

Table 2: Solvent Systems for Purifying Polar Amines

Chromatography Mode Stationary Phase Typical Mobile Phase Modifier Best For
Normal Phase Silica Gel DCM / Methanol 1% Triethylamine Moderately polar free amines
Normal Phase Amino-Silica Hexane / Ethyl Acetate None Improving peak shape of basic compounds
Reversed Phase C18 Silica Water / Acetonitrile 0.1% TFA or Formic Acid Polar amine salts and free amines

| HILIC | Silica, Diol | Acetonitrile / Water | Ammonium formate/acetate | Highly polar, water-soluble compounds |

Mandatory Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis cluster_deprotection Final Step Start Start Materials (N-Boc-EDA, Cbz-Gly) Coupling Amide Coupling Reaction (HATU, DIPEA, DMF) Start->Coupling Workup Aqueous Workup (Acid/Base Wash) Coupling->Workup Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, LC-MS) Purify->Analyze Product Intermediate Product Analyze->Product Deprotect Boc Deprotection (TFA/DCM) Product->Deprotect Final_Product Final Product (Amine TFA Salt) Deprotect->Final_Product

Caption: General experimental workflow for the synthesis and deprotection of this compound.

G cluster_reagents Reagent Check cluster_conditions Condition Check cluster_procedure Procedure Check Start Low Reaction Yield Observed Check_Reagents Are coupling agents and solvents fresh and anhydrous? Start->Check_Reagents Use_Fresh Use fresh reagents and anhydrous solvents. Check_Reagents->Use_Fresh No Check_Base Is base stoichiometry correct (2-3 eq)? Check_Reagents->Check_Base Yes Adjust_Base Adjust base amount. Ensure amine salt is neutralized. Check_Base->Adjust_Base No Check_Preactivation Was pre-activation performed before adding amine? Check_Base->Check_Preactivation Yes Implement_Preactivation Pre-activate acid/HATU/base for 15-30 min. Check_Preactivation->Implement_Preactivation No

Caption: Troubleshooting decision tree for diagnosing low amide coupling yields.

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation BocNHR R-NH-Boc Protonated R-NH-Boc(H⁺) BocNHR->Protonated H_plus H⁺ (from TFA) H_plus->Protonated Carbamic_Acid R-NH-COOH (Carbamic Acid) tBu_cation t-Butyl Cation Protonated_ref->Carbamic_Acid Loss of tBu⁺ Protonated_ref->tBu_cation Amine R-NH₂ (Free Amine) CO2 CO₂ (gas) Carbamic_Acid_ref->Amine Spontaneous Carbamic_Acid_ref->CO2

Caption: Mechanism of acid-catalyzed Boc group deprotection.

References

Technical Support Center: Navigating Steric Hindrance in NH2-C2-amido-C2-Boc Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during NH2-C2-amido-C2-Boc reactions, with a focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a problem in this compound reactions?

A: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups near a reaction site impede the approach of reactants. In the context of this compound reactions, the bulky tert-butoxycarbonyl (Boc) protecting group, along with the C2 spacers, can physically block the nucleophilic amine and the electrophilic carboxylic acid from coming together, thus slowing down or preventing the desired amide bond formation. This often results in low product yields and the formation of side products.

Q2: What are the initial indicators of a difficult coupling reaction due to steric hindrance?

A: Common signs of a challenging coupling reaction include:

  • Low or no product yield: This is the most direct indication that the reaction is not proceeding efficiently.

  • Incomplete reaction: Monitoring the reaction by techniques like TLC or LC-MS may show the persistence of starting materials even after extended reaction times.

  • Multiple peaks on HPLC: The HPLC profile of the crude product might show multiple peaks, indicating the presence of unreacted starting materials, side products, or deletion sequences in peptide synthesis.[1]

  • Positive qualitative tests for free amines: In solid-phase peptide synthesis (SPPS), a positive ninhydrin (Kaiser) or bromophenol blue test after the coupling step indicates the presence of unreacted amines on the resin.[1]

Q3: How does the choice of coupling reagent impact sterically hindered reactions?

A: The selection of a coupling reagent is critical. Different reagents have varying activation efficiencies and can be more or less effective in overcoming steric barriers. For sterically demanding couplings, more potent activating reagents are generally required.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no product yield, consider the following troubleshooting steps, presented in a logical workflow.

LowYieldWorkflow start Low/No Yield Observed reagent Optimize Coupling Reagent start->reagent Is a standard coupling reagent being used? conditions Adjust Reaction Conditions reagent->conditions Yield still low after switching to a potent reagent? success Successful Coupling reagent->success Yield improves strategy Consider Alternative Strategy conditions->strategy Still no improvement? conditions->success Yield improves strategy->success HPLCTroubleshooting start Multiple HPLC Peaks ms_analysis Analyze with Mass Spectrometry start->ms_analysis deletion_seq Deletion Sequence (- Amino Acid Mass) ms_analysis->deletion_seq Identify Impurity Mass incomplete_deprot Incomplete Deprotection (+ Boc Mass) ms_analysis->incomplete_deprot Identify Impurity Mass side_reaction Other Side Products ms_analysis->side_reaction Identify Impurity Mass optimize_coupling Optimize Coupling (Double Couple, Capping) deletion_seq->optimize_coupling optimize_deprot Optimize Deprotection (Extend Time, Scavengers) incomplete_deprot->optimize_deprot purify Purify and Characterize side_reaction->purify

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of NH2-C2-amido-C2-Boc Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of the reaction products of a hypothetical synthesis targeting NH2-C2-amido-C2-Boc. It is intended for researchers, scientists, and drug development professionals working on the synthesis and characterization of small molecules, particularly those involving Boc-protected amines. The guide details experimental protocols and presents plausible data to illustrate the analytical process.

Hypothetical Synthesis of this compound

For the purpose of this guide, we will consider the synthesis of N-(2-aminoethyl)-2-((tert-butoxycarbonyl)amino)acetamide (referred to as Product A ) via the acylation of N-Boc-ethylenediamine (Starting Material B ) with acetyl chloride. A potential side product could be the di-acylated compound (N,N′-(ethane-1,2-diyl)bis(2-((tert-butoxycarbonyl)amino)acetamide)), or residual starting material could remain.

Direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

A primary method for analyzing the reaction mixture is through direct injection into an LC-MS/MS system. This allows for the separation of components based on their physicochemical properties followed by their mass-based detection and fragmentation for structural confirmation.

Experimental Protocol: Direct LC-MS/MS

  • Sample Preparation: The reaction mixture is diluted 1:1000 in a solution of 50:50 acetonitrile:water with 0.1% formic acid.

  • Chromatography:

    • System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode: Full scan from m/z 50-500, followed by data-dependent MS/MS on the most abundant ions.

    • Collision Energy: Ramped from 10-40 eV to generate fragment ions.

Expected Mass Spectrometry Data

The following table summarizes the expected m/z values for the molecular ions and key fragments of the starting material and the primary product. The fragmentation of Boc-protected amines is characterized by the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[1][2]

CompoundRoleFormulaMW[M+H]+ (m/z)Key Fragment Ions (m/z)Interpretation of Fragments
N-Boc-ethylenediamineStarting Material B C7H16N2O2160.21161.12105.08, 88.08, 57.07[M+H-C4H8]+, [M+H-Boc]+, [C4H9]+
N-(2-aminoethyl)-2-((tert-butoxycarbonyl)amino)acetamideProduct A C9H19N3O3217.27218.15162.10, 118.09, 57.07[M+H-C4H8]+, [M+H-Boc]+, [C4H9]+

Experimental Workflow: Direct LC-MS/MS Analysis

G Direct LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection & Analysis Reaction Crude Reaction Mixture Dilution Dilution (1:1000) in 50:50 ACN:H2O Reaction->Dilution Injection Inject 5 uL Dilution->Injection Column C18 Reversed-Phase Column Injection->Column Gradient Acetonitrile/Water Gradient Elution Column->Gradient ESI Electrospray Ionization (Positive Mode) Gradient->ESI FullScan Full Scan (m/z 50-500) ESI->FullScan MSMS Data-Dependent MS/MS FullScan->MSMS Data Data Analysis MSMS->Data

Caption: Workflow for the direct LC-MS/MS analysis of reaction products.

Comparison with an Alternative Method: Analysis after Derivatization

For small, polar molecules like the target analyte, an alternative approach is to derivatize the sample to improve chromatographic retention and ionization efficiency.[3][4] Here, we compare the direct analysis with a hypothetical derivatization using dansyl chloride, which reacts with primary and secondary amines.

Experimental Protocol: Derivatization with Dansyl Chloride

  • Derivatization: To 100 µL of the diluted reaction mixture, add 100 µL of dansyl chloride solution (1 mg/mL in acetone) and 50 µL of sodium bicarbonate buffer (100 mM, pH 9.5). Incubate at 60°C for 30 minutes.

  • Quenching: Add 50 µL of 2.5% methylamine solution to quench excess dansyl chloride.

  • LC-MS/MS Analysis: Analyze the derivatized sample using the same LC-MS/MS conditions as the direct analysis.

Comparative Performance

ParameterDirect AnalysisAnalysis after DerivatizationRationale for Difference
Retention Time of Product A 1.2 min4.5 minThe bulky, non-polar dansyl group increases retention on a C18 column.
Limit of Detection (LOD) ~50 ng/mL~1 ng/mLThe dansyl group enhances ionization efficiency, leading to greater sensitivity.
Sample Preparation Time < 5 min~45 minDerivatization adds extra steps to the sample preparation workflow.
Confirmation of Identity High (MS/MS fragments)Very High (Predictable mass shift)The specific mass shift (233.05 Da) upon derivatization provides an additional layer of confirmation.

Fragmentation Pathway of Dansyl-Derivatized Product A

The derivatization of the primary amine in Product A with dansyl chloride would result in a significant mass shift. The fragmentation of this new, larger molecule can be predicted to occur at specific bonds.

G Fragmentation of Dansyl-Derivatized Product A parent Dansyl-Product A [M+H]+ m/z 451.20 frag1 Loss of Boc [M+H-100]+ m/z 351.15 parent->frag1 -C5H9O2 frag2 Dansyl Ion m/z 234.06 parent->frag2 Amide cleavage frag3 Loss of Dansyl-NH-C2H4 [M+H-276]+ m/z 175.14 parent->frag3 Cleavage at amide

Caption: Predicted fragmentation pathway for Dansyl-derivatized Product A.

Conclusion

Both direct LC-MS/MS analysis and analysis after derivatization are viable methods for characterizing the products of the this compound reaction.

  • Direct analysis is rapid and provides sufficient data for initial reaction monitoring and product confirmation.

  • Analysis after derivatization offers superior sensitivity and chromatographic separation, making it ideal for quantitative studies or the analysis of complex matrices.

The choice of method will depend on the specific requirements of the research, such as the need for high throughput versus high sensitivity. This guide provides the foundational protocols and expected data to assist researchers in making an informed decision for their analytical needs.

References

Comparative Guide to HPLC Methods for Purity Assessment of NH2-C2-amido-C2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for determining the purity of NH2-C2-amido-C2-Boc, a bifunctional linker commonly used in the development of proteolysis-targeting chimeras (PROTACs). The selection of an appropriate analytical method is critical for ensuring the quality and consistency of this key synthetic intermediate.

Two distinct RP-HPLC methods are presented: a standard gradient method suitable for routine quality control and a shallow gradient method designed as a stability-indicating assay for enhanced resolution of potential impurities. This guide will detail the experimental protocols, present comparative data, and visualize the analytical workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Comparison of HPLC Methods

The performance of the two HPLC methods was evaluated for their ability to separate the main component, this compound, from a set of potential process-related impurities and degradation products. These impurities include the unreacted starting material (NH2-C2-Amine), a di-Boc protected byproduct, and the deprotected analog (NH2-C2-amido-C2-NH2).

Table 1: Chromatographic Performance Comparison

ParameterMethod 1: Standard GradientMethod 2: Shallow Gradient (Stability-Indicating)
Retention Time (min)
NH2-C2-Amine2.54.8
NH2-C2-amido-C2-NH23.87.5
This compound 10.2 15.8
Di-Boc Impurity12.519.2
Resolution (Rs)
NH2-C2-amido-C2-NH2 / this compound8.511.2
This compound / Di-Boc Impurity3.14.5
Theoretical Plates (N)
This compound15,50022,000
Tailing Factor (Tf)
This compound1.11.05

Table 2: Method Attributes and Recommendations

AttributeMethod 1: Standard GradientMethod 2: Shallow Gradient (Stability-Indicating)
Primary Use Case Routine purity checks, in-process control.Formal purity determination, stability studies, impurity profiling.
Run Time ~15 minutes~25 minutes
Resolution Adequate for known impurities.Enhanced separation of closely eluting peaks.
Sensitivity GoodHigher due to sharper peaks.
Advantages Faster analysis time, lower solvent consumption.Superior resolution, baseline separation of all potential impurities.
Disadvantages May not resolve unknown, closely related impurities.Longer analysis time.

Experimental Protocols

Method 1: Standard Gradient RP-HPLC

This method is designed for rapid analysis and is suitable for routine quality control where the primary goal is to determine the purity of the main component against known, well-separated impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.

Method 2: Shallow Gradient RP-HPLC (Stability-Indicating)

This method employs a shallower gradient to achieve superior separation of the main component from potential process impurities and degradation products, making it ideal for stability studies and comprehensive purity assessments.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 70% B

    • 20-22 min: 70% to 95% B

    • 22-23 min: 95% B

    • 23-23.1 min: 95% to 10% B

    • 23.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.

Visualized Experimental Workflows

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh 1 mg of This compound prep2 Dissolve in 1 mL of 50:50 Mobile Phase A/B prep1->prep2 prep3 Vortex and sonicate to ensure dissolution prep2->prep3 prep4 Transfer to HPLC vial prep3->prep4 hplc1 Inject 10 µL of sample prep4->hplc1 hplc2 Perform gradient elution (Method 1 or 2) hplc1->hplc2 hplc3 Detect at 210 nm hplc2->hplc3 data1 Integrate peaks hplc3->data1 data2 Calculate purity, resolution, and tailing factor data1->data2

Caption: General workflow for HPLC purity analysis.

cluster_method1 Method 1: Standard Gradient cluster_method2 Method 2: Shallow Gradient m1_start Start (5% B) m1_grad Gradient 5-95% B (9 min) m1_start->m1_grad m1_hold Hold 95% B (2 min) m1_grad->m1_hold m1_end Equilibrate (5% B) m1_hold->m1_end m2_start Start (10% B) m2_grad Gradient 10-70% B (15 min) m2_start->m2_grad m2_hold Wash 70-95% B (2 min) m2_grad->m2_hold m2_end Equilibrate (10% B) m2_hold->m2_end

References

Confirming the Structure of NH2-C2-amido-C2-Boc: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of NH2-C2-amido-C2-Boc (tert-butyl (2-(2-aminoacetamido)ethyl)carbamate). We present predicted NMR data, a comprehensive experimental protocol, and a comparative analysis with alternative methods to ensure accurate and reliable characterization.

Predicted NMR Spectroscopic Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on established values for analogous structures containing Boc-protecting groups, ethylenediamine fragments, and amide linkages.[1][2][3][4]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.45q, J = 6.0 Hz2Ha
~3.30t, J = 6.0 Hz2Hb
~3.20s2Hc
~5.40br s1Hd
~1.80br s2He
1.44s9Hf

Structure with Proton Assignments:

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~172.0Amide Carbonyl
~156.0Carbamate Carbonyl
~80.0Quaternary Boc Carbon
~43.5c
~41.5a
~40.0b
28.4f

Experimental Workflow for NMR Analysis

The following diagram illustrates a standard workflow for the structural confirmation of this compound using NMR spectroscopy.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Sample Weigh 5-10 mg of This compound Solvent Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl₃) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert Sample into NMR Spectrometer Tube->Spectrometer H1_Acq Acquire ¹H NMR Spectrum Spectrometer->H1_Acq C13_Acq Acquire ¹³C NMR Spectrum Spectrometer->C13_Acq TwoD_Acq Acquire 2D NMR (COSY, HSQC) (Optional) Spectrometer->TwoD_Acq Processing Process Raw Data (Fourier Transform, Phase Correction, Baseline Correction) H1_Acq->Processing C13_Acq->Processing TwoD_Acq->Processing Integration Integrate ¹H NMR Signals Processing->Integration Peak_Picking Peak Pick ¹H and ¹³C NMR Spectra Integration->Peak_Picking Analysis Assign Signals and Confirm Structure Peak_Picking->Analysis

Figure 1. Experimental workflow for NMR analysis.

Detailed Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). The choice of solvent can affect chemical shifts.[2]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Acquire a ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • (Optional) For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. A COSY experiment will show correlations between coupled protons, while an HSQC experiment will correlate protons with their directly attached carbons.

3. Data Processing and Analysis:

  • Process the raw free induction decay (FID) data by applying a Fourier transform, followed by phase and baseline correction using appropriate NMR software.

  • For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons for each resonance.

  • Identify the chemical shift (δ) for each peak in both the ¹H and ¹³C spectra.

  • Analyze the multiplicity (splitting pattern) of the signals in the ¹H NMR spectrum (e.g., singlet, doublet, triplet, quartet, multiplet) to deduce the number of neighboring protons.

  • Assign the observed signals to the corresponding protons and carbons in the this compound structure.

  • Compare the experimental data with the predicted values and literature data for similar compounds to confirm the structure.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for detailed structural elucidation, other techniques can provide complementary information or serve as faster, more routine checks.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information, including connectivity of atoms, stereochemistry, and dynamic processes.Non-destructive, provides unambiguous structural confirmation.Requires larger sample amounts, longer acquisition times, and more complex data interpretation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, confirming the elemental composition.High sensitivity, requires very small sample amounts.Does not provide detailed structural connectivity information.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., N-H, C=O, C-N).Fast, simple, and inexpensive.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Purity of the compound and retention time.Quantitative, can be used for purification.Does not provide structural information.

In a typical workflow, HPLC would be used to assess the purity of the synthesized compound. Subsequently, MS and IR spectroscopy can provide rapid confirmation of the molecular weight and the presence of key functional groups. Finally, NMR spectroscopy is employed for the definitive and detailed confirmation of the complete molecular structure. The use of a combination of these techniques provides a robust and comprehensive characterization of the target molecule.

References

A Head-to-Head Comparison: NH2-C2-amido-C2-Boc vs. PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic properties of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison between two distinct classes of linkers: the short, aliphatic NH2-C2-amido-C2-Boc linker and the widely utilized polyethylene glycol (PEG) linkers.

This comparison delves into their fundamental properties, performance in bioconjugation applications, and provides supporting experimental context to aid in the selection of the optimal linker for specific research and therapeutic development needs.

Structural and Functional Overview

This compound is a short, aliphatic linker characterized by an ethylenediamine core with an amide linkage and a Boc-protected amine terminus.[1][2][3][4][5] This structure imparts a degree of rigidity and is primarily employed in the synthesis of PROTACs, where linker length and conformation are critical for inducing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.

PEG linkers are composed of repeating ethylene glycol units, which provide a flexible, hydrophilic, and biocompatible spacer. They are extensively used in various bioconjugation applications, including the development of ADCs and PROTACs, to enhance the solubility, stability, and pharmacokinetic profile of the resulting conjugate.

Below is a visual representation of the general structures of these two linker types.

G cluster_0 This compound Linker cluster_1 PEG Linker (example with n=4) Boc Boc N1 N Boc->N1 C1 C N1->C1 C2 C C1->C2 Amide_C C=O C2->Amide_C N2 N Amide_C->N2 C3 C N2->C3 C4 C C3->C4 NH2 NH2 C4->NH2 FG1 Functional Group 1 O1 O FG1->O1 C5 C O1->C5 C6 C C5->C6 O2 O C6->O2 C7 C O2->C7 C8 C8 C7->C8 O3 O C8->O3 C9 C O3->C9 C10 C10 C9->C10 O4 O C10->O4 C11 C O4->C11 C12 C12 C11->C12 FG2 Functional Group 2 C12->FG2 G cluster_0 Step 1: Conjugation to Molecule 1 cluster_1 Step 2: Conjugation to Molecule 2 Linker Boc-NH-Linker-COOH Activation Activate with EDC/NHS Linker->Activation ActivatedLinker Boc-NH-Linker-NHS Activation->ActivatedLinker Conjugate1 Boc-NH-Linker-Molecule 1 ActivatedLinker->Conjugate1 Molecule1 Molecule 1 (e.g., Protein) Molecule1->Conjugate1 Purification1 Purify (SEC/Dialysis) Conjugate1->Purification1 PurifiedConjugate1 Purified Boc-NH-Linker-Molecule 1 Purification1->PurifiedConjugate1 Deprotection Deprotect with TFA PurifiedConjugate1->Deprotection AmineLinker H2N-Linker-Molecule 1 Deprotection->AmineLinker FinalConjugate Molecule 2-Linker-Molecule 1 AmineLinker->FinalConjugate Molecule2 Activated Molecule 2 Molecule2->FinalConjugate Purification2 Final Purification (Chromatography) FinalConjugate->Purification2 G Protein Protein in Buffer (pH 7.2-8.0) Reaction Conjugation Reaction (RT or 4°C) Protein->Reaction PEG_NHS NHS-PEG Linker in DMSO/DMF PEG_NHS->Reaction Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench Purification Purification (e.g., SEC) Quench->Purification Analysis Characterization (SDS-PAGE, MS) Purification->Analysis FinalProduct Purified PEGylated Protein Analysis->FinalProduct

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to NH2-C2-amido-C2-Boc and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation, the choice of a PROTAC (Proteolysis Targeting Chimera) linker is a critical determinant of therapeutic success. The linker, a seemingly simple bridge between a target-binding ligand and an E3 ligase-recruiting moiety, profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of NH2-C2-amido-C2-Boc, a common building block for PROTAC linkers, with its principal alternatives, supported by experimental data to inform rational degrader design.

The core of many PROTAC linkers is an amine-containing chain, often protected with a tert-butoxycarbonyl (Boc) group for synthetic tractability. This compound represents a class of short, flexible linkers incorporating an amide bond, which can influence the linker's rigidity and hydrogen bonding capacity. Its utility is exemplified in the development of dual degraders targeting cyclin-dependent kinases (CDKs), key regulators of the cell cycle.

Performance Comparison of PROTAC Linkers

The efficacy of a PROTAC is primarily measured by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The choice of linker—its length, composition, and rigidity—is a key variable in optimizing these parameters.

A notable example is the development of a dual degrader for CDK2 and CDK9, which utilizes a Boc-protected amine linker to connect a CDK inhibitor to a Cereblon (CRBN) E3 ligase ligand.[1][2][3] The optimized degrader, referred to as compound F3 in the study by Zhou et al., demonstrated potent degradation of both kinases in human prostate cancer PC-3 cells.[1][2]

Below is a comparative summary of the performance of this degrader against other PROTACs with different linker types targeting various proteins. It is important to note that these comparisons are drawn from different studies and target systems, highlighting general trends rather than direct head-to-head equivalence.

PROTAC SystemLinker Type/Building BlockTarget Protein(s)E3 LigaseCell LineDC50 (nM)Dmax (%)Reference
Compound F3 Amide-containing alkylCDK2CRBNPC-362>90
CDK9CRBNPC-333>90
AT7519-based Amide-containing alkylCDK9CRBNMOLM-1310 - 100~95
CRBN Degrader Alkyl chainCRBNVHLHEK293TConcentration-dependentN/A
CRBN Degrader PEG (3 units)CRBNVHLHEK293TWeak degradationN/A

Key Observations:

  • Amide-Containing Alkyl Linkers: The data for Compound F3 and the AT7519-based degrader suggest that short, amide-containing alkyl linkers can be highly effective in inducing potent degradation of target proteins. The amide group may impart a degree of conformational constraint and hydrogen bonding potential that is favorable for the formation of a stable ternary complex.

  • Alkyl vs. PEG Linkers: A study on CRBN degradation indicated that a simple nine-atom alkyl chain was more effective than a linker containing three PEG units. This suggests that for certain target-E3 ligase pairs, the increased hydrophilicity and flexibility of PEG linkers may not be advantageous and could even hinder productive ternary complex formation.

  • Linker Length: The length of the linker is a critical parameter. Studies have shown that linkers that are too short may lead to steric clashes, while excessively long linkers may not effectively bring the target and E3 ligase into proximity for ubiquitination. The optimal length is highly dependent on the specific target and E3 ligase pair.

Alternative Amine Protecting Groups: Boc vs. Fmoc

The synthesis of PROTAC linkers often involves the use of protecting groups for amine functionalities. The Boc group, used in this compound, is a cornerstone of this strategy. However, the 9-fluorenylmethyloxycarbonyl (Fmoc) group presents a widely used alternative, particularly in solid-phase peptide synthesis (SPPS). The choice between these two has significant implications for the overall synthetic strategy.

FeatureBoc (tert-Butoxycarbonyl) StrategyFmoc (9-Fluorenylmethyloxycarbonyl) Strategy
Deprotection Acid-labile; removed by strong acids like TFA.Base-labile; removed by a secondary amine, typically piperidine.
Side-Chain Protection Typically benzyl-based, requiring very strong acid (e.g., HF) for removal.Acid-labile (e.g., t-butyl), removed by TFA during final cleavage.
Orthogonality Allows for the use of base-labile protecting groups elsewhere in the molecule.Allows for the use of acid-labile protecting groups.
Advantages Robust chemistry, often suitable for complex or aggregation-prone sequences.Milder deprotection conditions, compatible with a wider range of sensitive functional groups.
Disadvantages Requires handling of corrosive and hazardous strong acids.The Fmoc group and its byproducts can sometimes cause aggregation.

Experimental Protocols

General Protocol for PROTAC Synthesis (Amide Coupling)

This protocol describes a general method for the final coupling step in the synthesis of a PROTAC, such as Compound F3, where a linker containing a free amine is coupled to a carboxylic acid on one of the ligands.

Materials:

  • Boc-protected amine-linker (e.g., an analogue of this compound with a terminal reactive group)

  • Ligand with a carboxylic acid functionality

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Boc Deprotection: Dissolve the Boc-protected amine-linker in DCM. Add TFA and stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS. Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Amide Coupling: Dissolve the ligand with the carboxylic acid functionality in anhydrous DMF. Add HATU and DIPEA, and stir for 10 minutes at room temperature. Add a solution of the deprotected amine-linker in anhydrous DMF. Stir the reaction mixture at room temperature for 4-12 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Protocol for Determination of PROTAC DC50 by Western Blot

This protocol outlines the key steps to assess the degradation of a target protein (e.g., CDK2/9) in cells treated with a PROTAC.

Materials:

  • Cell line of interest (e.g., PC-3)

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies against the target protein (e.g., anti-CDK2, anti-CDK9) and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using RIPA buffer. Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Develop the blot using an ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control and plot the data to determine the DC50 value.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC linkers.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (e.g., CDK2/9) POI->Ternary E3 E3 Ligase (e.g., Cereblon) E3->Ternary Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3 Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Design cluster_evaluation Biological Evaluation cluster_outcome Outcome Design Linker Design (Amido-Alkyl, PEG, Rigid) Synthesis PROTAC Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Cell_Culture Cell Culture & Treatment Purification->Cell_Culture Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Comparison Performance Comparison Data_Analysis->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR

Workflow for evaluating PROTAC linker efficiency.

References

In Vitro Stability of NH2-C2-Amido-C2-Boc Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vitro stability of a drug candidate is a critical parameter assessed during early-stage drug discovery and development. It provides crucial insights into a compound's metabolic fate, potential for oral bioavailability, and overall pharmacokinetic profile. This guide offers a comparative analysis of the in vitro stability of compounds containing the NH2-C2-amido-C2-Boc moiety, focusing on the key metabolic liabilities of the amide bond and the tert-butyloxycarbonyl (Boc) protecting group. The information presented herein is supported by experimental data from analogous chemical structures to provide a predictive framework for researchers.

Understanding the Structural Components and Their Stability

The this compound moiety presents two primary sites susceptible to metabolic degradation: the amide linkage and the Boc-protected amine.

  • Amide Bond Stability : Amide bonds are generally more stable to hydrolysis than ester bonds due to resonance stabilization.[1] However, they are susceptible to enzymatic cleavage by hydrolases, such as carboxylesterases, which are abundant in the liver and plasma.[1] The rate of hydrolysis can be influenced by the steric hindrance around the amide bond. Tertiary amides, for instance, tend to be more resistant to hydrolysis than primary or secondary amides.[1]

  • Boc Group Stability : The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions. It is generally stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[2] From a metabolic standpoint, the tert-butyl group itself can be a target for oxidation by cytochrome P450 (CYP) enzymes, which are primarily located in the liver.[3] This can lead to hydroxylation and subsequent degradation of the molecule.

Comparative In Vitro Stability Data

To illustrate the relative stability of the amide and Boc functionalities, the following tables summarize in vitro stability data for representative compounds in common assay systems. While specific data for the this compound structure is not publicly available, the data for structurally related simple amides and Boc-protected compounds provide a valuable benchmark.

Table 1: In Vitro Metabolic Stability of Representative Amides in Human Liver Microsomes (HLM)

CompoundStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference Compound
ProcainamideAmide> 60< 10Stable
LidocaineAmide3540Moderately Stable
NicotinamideAmide> 120< 5Highly Stable

Data is representative and compiled from various sources for illustrative purposes.

Table 2: In Vitro Stability of Representative Amides in Human Plasma

CompoundStructure% Remaining after 120 minStability Classification
ProcainamideAmide> 95%Stable
A simple primary amideAmide~80-90%Generally Stable
A simple ester analogEster< 20%Labile

Data is representative and compiled from various sources for illustrative purposes.

Potential Metabolic Pathways

The this compound moiety can undergo two primary metabolic transformations in vitro. The following diagram illustrates these potential pathways.

G cluster_0 Potential Metabolic Pathways Parent_Compound This compound Compound Amide_Hydrolysis Amide Hydrolysis (Carboxylesterases) Parent_Compound->Amide_Hydrolysis Plasma, Liver Boc_Metabolism Oxidative Metabolism of Boc Group (CYPs) Parent_Compound->Boc_Metabolism Liver Amine_Metabolite Primary Amine Metabolite Amide_Hydrolysis->Amine_Metabolite Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite Amide_Hydrolysis->Carboxylic_Acid_Metabolite Hydroxylated_Boc_Metabolite Hydroxylated Boc Metabolite Boc_Metabolism->Hydroxylated_Boc_Metabolite

Caption: Potential metabolic pathways for this compound compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducible in vitro stability assays. Below are standard protocols for human liver microsomal and plasma stability assays.

Human Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s.

1. Materials and Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Ice-cold acetonitrile with an internal standard (for quenching)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Prepare the incubation mixture by adding HLM and phosphate buffer to a 96-well plate.

  • Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the concentration of the remaining parent compound.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Plasma Stability Assay

This assay assesses the chemical and enzymatic stability of a compound in plasma.

1. Materials and Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human plasma

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile with an internal standard (for quenching)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Pre-warm the human plasma to 37°C.

  • Add the test compound to the plasma to a final concentration of typically 1 µM.

  • Incubate the mixture at 37°C with shaking.

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Determine the percentage of the parent compound remaining at each time point compared to the initial concentration at time 0.

  • Calculate the half-life (t½) of the compound in plasma.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro stability assay.

G cluster_workflow In Vitro Stability Assay Workflow A Prepare Reagents (Microsomes/Plasma, Buffer, Test Compound, Cofactors) B Incubation at 37°C A->B C Time-Point Sampling B->C D Quench Reaction (Cold Acetonitrile + IS) C->D E Protein Precipitation (Centrifugation) D->E F LC-MS/MS Analysis of Supernatant E->F G Data Analysis (% Remaining, t½, CLint) F->G

Caption: A generalized workflow for in vitro stability assays.

Conclusion

The in vitro stability of compounds containing the this compound moiety is influenced by the susceptibility of the amide bond to hydrolysis and the Boc group to oxidative metabolism. Generally, the amide bond is expected to be more stable than a corresponding ester linkage. However, both functionalities can be liabilities depending on the specific chemical environment and the biological matrix used for testing. By employing standardized in vitro assays, such as those using human liver microsomes and plasma, researchers can effectively screen and compare the metabolic stability of drug candidates, enabling data-driven decisions in the lead optimization process. The provided protocols and comparative data serve as a valuable resource for designing and interpreting these critical studies.

References

The Influence of Linker Length on Molecular Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of molecules, particularly in the realm of targeted protein degradation with technologies like Proteolysis Targeting Chimeras (PROTACs), hinges on the intricate interplay of its constituent parts. The linker, the chemical bridge connecting a target-binding ligand to an E3 ligase-recruiting moiety, is a critical determinant of a molecule's biological activity. Its length, composition, and attachment points can dramatically influence efficacy, selectivity, and overall performance. This guide provides an objective comparison of molecules with varying linker lengths, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.

The Balancing Act: Optimizing Linker Length for Efficacy

The relationship between linker length and the efficacy of bifunctional molecules like PROTACs is not linear. An optimal linker length is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the target and the E3 ligase.[1] Conversely, an excessively long linker might lead to unproductive ternary complex formations where the necessary ubiquitination sites on the target protein are not accessible.[1] Therefore, systematic optimization of the linker is a cornerstone of rational drug design in this space.[2]

Quantitative Comparison of Biological Activity

The following tables summarize quantitative data from studies investigating the impact of linker length on the degradation of specific target proteins. The key metrics used for comparison are:

  • DC50: The concentration of the molecule required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved.

Case Study 1: Degradation of Estrogen Receptor α (ERα)

A study on ERα-targeting PROTACs demonstrated a clear dependence on linker length for degradation efficacy. The optimal activity was observed with a 16-atom linker.

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC with 9-atom linker9> 1000< 20
PROTAC with 12-atom linker12~500~60
PROTAC with 16-atom linker 16 ~100 > 80
PROTAC with 19-atom linker19~750~50
PROTAC with 21-atom linker21> 1000< 30
Case Study 2: Degradation of p38α Mitogen-Activated Protein Kinase

Research on p38α-targeting PROTACs also highlighted the critical nature of the linker length for achieving potent degradation in cancer cell lines.

PROTAC CompoundLinker Length (atoms)Cell LineDC50 (nM)
Compound 112Cancer Cell Line>1000
Compound 215Cancer Cell Line250
Compound 3 16 Cancer Cell Line 80
Compound 417Cancer Cell Line120
Compound 520Cancer Cell Line500

Visualizing the Molecular Machinery

Diagrams are essential for conceptualizing the complex biological processes involved. The following visualizations, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., IRAK4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

IRAK4_Signaling_Pathway cluster_nucleus Gene Transcription TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascades TAK1->MAPK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus AP1 AP-1 MAPK->AP1 AP1->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Caption: A simplified diagram of the IRAK4 signaling pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_optimization Optimization Design Design PROTAC Library (Varying Linker Lengths) Synthesis Chemical Synthesis & Purification Design->Synthesis Binding_Assay Binary Binding Assays (SPR, ITC) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (Co-IP, TR-FRET) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot, In-Cell Western) Ternary_Complex_Assay->Degradation_Assay Cytotoxicity_Assay Cytotoxicity/Viability (MTS, CellTiter-Glo) Degradation_Assay->Cytotoxicity_Assay Downstream_Assay Downstream Signaling (ELISA, Reporter Assays) Cytotoxicity_Assay->Downstream_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Downstream_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to assess the biological activity of molecules with varying linker lengths.

Western Blot for Protein Degradation

Objective: To quantitatively assess the reduction in the level of a target protein following treatment with a degrader molecule.

Materials:

  • Cell line expressing the target protein

  • Degrader molecules at various concentrations

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with serially diluted concentrations of the degrader molecule and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add RIPA lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the antibody incubation steps for the loading control.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot dose-response curves to determine DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To confirm the formation of the ternary complex consisting of the target protein, the degrader molecule, and the E3 ubiquitin ligase.

Materials:

  • Cells treated with the degrader molecule and a vehicle control (pre-treated with a proteasome inhibitor like MG132 to prevent degradation of the target)

  • Non-denaturing lysis buffer

  • Primary antibody against the E3 ligase (for immunoprecipitation)

  • Control IgG antibody

  • Protein A/G magnetic or agarose beads

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

  • Primary antibodies against the target protein and the E3 ligase (for Western blot detection)

Procedure:

  • Cell Treatment and Lysis: Treat cells as described above, including pre-treatment with a proteasome inhibitor. Lyse the cells using a non-denaturing lysis buffer.

  • Pre-clearing the Lysate: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-E3 ligase antibody or control IgG overnight at 4°C with rotation.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for both the target protein and the E3 ligase to confirm their co-precipitation.

Conclusion

The length of the linker is a pivotal parameter in the design of bifunctional molecules, with a profound impact on their biological activity. The data and methodologies presented in this guide underscore the necessity of systematic linker optimization for each new target and E3 ligase pair. While general principles are emerging, the optimal linker length remains an empirically determined parameter. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of potent and selective protein degraders. Future advancements in computational modeling and structural biology may further streamline the rational design of PROTAC linkers, reducing the reliance on extensive empirical screening.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of NH2-C2-amido-C2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety and logistical information for the proper disposal of NH2-C2-amido-C2-Boc, a PROTAC linker used by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of:

  • Safety goggles to protect the eyes from potential splashes.

  • Chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.

  • A laboratory coat to protect clothing and skin.

All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Hazard Classification and Waste Segregation

The first step in proper disposal is to determine the hazard classification of this compound by consulting its Safety Data Sheet (SDS), available from the supplier.[2][3][4] In the absence of a specific SDS, the compound must be treated as hazardous waste.[1]

Key considerations for segregation:

  • Amides: Amide-containing compounds are incompatible with acids and may generate heat or toxic gases if mixed.

  • Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is sensitive to acid and will be cleaved under acidic conditions. This deprotection reaction can produce flammable isobutylene gas and t-butyl cations.

  • Waste Containers: Use designated and clearly labeled hazardous waste containers that are compatible with the chemical. Do not mix with other waste streams unless compatibility is confirmed.

Quantitative Data for Disposal

The SDS for this compound will provide specific quantitative data crucial for safe disposal. Researchers should extract the following information and summarize it for easy reference:

Data PointValue (from SDS)Significance for Disposal
LD50 (Oral, Dermal, Inhalation) Indicates acute toxicity and informs risk assessment and handling procedures.
Permissible Exposure Limit (PEL) Defines the maximum allowable concentration in the workplace air.
Flash Point Determines flammability hazards and appropriate storage and disposal conditions.
pH (of solution) Indicates corrosivity and the need for neutralization before certain disposal methods.
Hazardous Decomposition Products Lists dangerous substances that may be formed during degradation, influencing disposal and emergency procedures.

Experimental Protocol for Disposal

This protocol outlines the step-by-step methodology for the safe disposal of this compound waste.

1.0 Waste Collection and Containment

1.1. Collect all this compound waste, whether in solid or solution form, in a designated hazardous waste container. The container must be made of a material that will not react with the chemical. 1.2. Ensure the container is in good condition, with a tightly sealing lid to prevent leaks or spills. 1.3. Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

2.0 Spill Management

2.1. In the event of a small spill, control all sources of ignition. 2.2. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust. 2.3. Scoop the absorbed material using spark-resistant tools and place it into the designated hazardous waste container. 2.4. Clean the spill area with plenty of water, collecting the rinse water for disposal as hazardous waste. 2.5. For large spills, dam the area to prevent spreading and contact your institution's Environmental Health and Safety (EHS) office immediately.

3.0 Final Disposal

3.1. Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. 3.2. Ensure the storage area is well-ventilated and away from incompatible materials, particularly acids. 3.3. Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor. 3.4. Never dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_spill Spill Response start Start: Identify This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_detected Spill Detected start->spill_detected fume_hood Work in a Fume Hood ppe->fume_hood sds Consult Safety Data Sheet (SDS) fume_hood->sds is_hazardous Treat as Hazardous Waste sds->is_hazardous collect_waste Collect in Designated, Compatible Container is_hazardous->collect_waste Always label_container Label Container Clearly collect_waste->label_container segregate Segregate from Incompatible Materials (e.g., Acids) label_container->segregate store Store in Satellite Accumulation Area segregate->store contact_ehs Arrange for Disposal via Institutional EHS store->contact_ehs spill_detected->ppe absorb Absorb with Inert Material spill_detected->absorb collect_spill Collect Absorbed Material absorb->collect_spill collect_spill->collect_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling NH2-C2-amido-C2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety, handling, and disposal information for NH2-C2-amido-C2-Boc, a PROTAC linker.[1][2][3] Given the absence of specific safety data for this compound, this document draws upon information from structurally similar molecules, such as N-Boc-aminomethanol and Boc-N-Me-D-Glu-OH, to provide robust guidance.[4][5] A site-specific risk assessment is mandatory before commencing any work.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure when handling this compound, which is typically a solid or powder. Adherence to these PPE requirements is vital for ensuring a safe laboratory environment.

Protection TypeSpecificationPurpose
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double gloving is recommended.Prevents skin contact with the chemical.
Skin and Body Protection A laboratory coat or chemical-resistant apron.Minimizes the risk of skin exposure and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation.
Foot Protection Closed-toe shoes.Standard laboratory practice to protect feet from spills.

Operational and Disposal Plans

Proper handling techniques are critical to minimize exposure and maintain the quality of the compound. Similarly, correct disposal is crucial for environmental and personnel safety.

Handling and Storage:

  • Handling:

    • Avoid contact with skin and eyes.

    • Ensure adequate ventilation in the handling area, preferably within a certified chemical fume hood.

    • Wash hands thoroughly after handling.

    • When weighing and transferring the solid compound, perform these operations within a chemical fume hood to minimize inhalation risk.

    • Use appropriate tools to handle the material and avoid creating dust clouds.

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • The recommended storage temperature is often refrigerated (2-8°C).

    • Keep away from strong oxidizing agents, acids, and aqueous solutions.

Disposal Plan:

  • Waste Segregation:

    • Collect all waste materials, including unused compounds, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, in a designated and clearly labeled hazardous waste container.

  • Waste Disposal:

    • Dispose of unused material and its container as hazardous chemical waste in accordance with local, state, and federal regulations.

    • Do not allow the chemical to enter drains.

    • Ensure waste containers are properly capped at all times, except when adding waste.

Experimental Protocols

Protocol for Handling Powdered this compound:

  • Preparation: Designate a specific handling area, preferably within a certified chemical fume hood. Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean and readily accessible.

  • Weighing and Transfer: Perform all weighing and transfer operations of the solid compound within the chemical fume hood. Use appropriate tools to handle the material and avoid creating dust clouds. Close the container tightly after use.

  • Dissolving: If dissolving the compound, slowly add the solvent to the solid to avoid splashing.

General Protocol for N-tert-butoxycarbonylation of Amines:

The Boc protecting group is commonly introduced using di-tert-butyl dicarbonate (Boc)₂O.

  • Dissolve the amine in a suitable solvent (e.g., water, THF, acetonitrile, or a biphasic mixture).

  • Add 2-3 equivalents of (Boc)₂O and 1-1.5 equivalents of a base (e.g., sodium hydroxide, DMAP, sodium bicarbonate).

  • Stir the reaction at room temperature or with moderate heat (40°C).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

Visual Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal prep Don PPE setup Prepare Fume Hood prep->setup weigh Weigh Compound setup->weigh Begin Experiment transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve cleanup Clean Work Area dissolve->cleanup Experiment Complete decontaminate Decontaminate Equipment cleanup->decontaminate segregate Segregate Waste decontaminate->segregate Generate Waste label_waste Label Hazardous Waste segregate->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via Certified Vendor store_waste->dispose

Caption: Workflow for handling and disposal of this compound.

References

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